4BP-TQS
描述
Structure
3D Structure
属性
IUPAC Name |
4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by 4BP-TQS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4BP-TQS, a novel synthetic compound, has emerged as a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth exploration of the mechanism of action of this compound, synthesizing key findings from electrophysiological and molecular modeling studies. We detail its unique binding site, the resultant signaling cascade, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in a structured format for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a critical modulator of cognitive processes, inflammation, and neuroprotection.[1][2][3] Its dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease and schizophrenia. While orthosteric agonists like acetylcholine directly activate the receptor at its ligand-binding site, a new class of compounds known as allosteric modulators offers a distinct therapeutic advantage by binding to a separate site and fine-tuning the receptor's response. This compound distinguishes itself as a potent allosteric agonist, capable of activating the α7 nAChR independently of orthosteric ligands.[4][5][6] This guide delves into the intricate mechanism of this allosteric activation.
Mechanism of Action: Allosteric Agonism
This compound activates the α7 nAChR by binding to an allosteric site located within the transmembrane domain of the receptor.[1][4][5] This is in stark contrast to conventional agonists like acetylcholine, which bind to the orthosteric site at the interface of two adjacent subunits in the extracellular domain.[5]
The binding of this compound induces a conformational change in the receptor, leading to channel opening and subsequent ion influx. This allosteric activation results in a more potent and efficacious response compared to acetylcholine, with the notable characteristic of minimal receptor desensitization.[1][7] The active enantiomer responsible for this activity is the (+)-enantiomer, also known as GAT107.[8]
Signaling Pathway
The binding of this compound to the transmembrane allosteric site on the α7 nAChR initiates a cascade of events leading to neuronal signaling.
Caption: Allosteric activation of α7 nAChR by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on the α7 nAChR, primarily derived from electrophysiological studies on Xenopus oocytes.
| Parameter | Value | Receptor System | Reference |
| EC50 (Agonist Activity) | 17 ± 3 µM | Wild-type α7 nAChR | [3] |
| EC50 (Potentiation of ACh) | 28 ± 3 µM | Wild-type α7 nAChR | [8] |
| Maximal Response vs. Acetylcholine | 45 ± 8-fold larger | Wild-type α7 nAChR | [3] |
| Hill Coefficient (nH) | 2.3 ± 0.4 | Wild-type α7 nAChR | [3] |
| Effect of M253L Mutation | Completely blocks agonist activation | Mutant α7 nAChR | [5][6] |
| Effect of W148F Mutation | Little effect on agonist dose-response | Mutant α7 nAChR | [5] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on several key experimental techniques.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique has been central to characterizing the functional effects of this compound on α7 nAChRs.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
Receptor Expression: Oocytes are injected with cRNA encoding for the wild-type or mutated human α7 nAChR subunit.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -80 mV).
-
Agonists and modulators are applied via the perfusion system.
-
The resulting ion currents are recorded and analyzed to determine parameters such as EC50, maximal response, and Hill coefficient.
-
Caption: Workflow for two-electrode voltage-clamp experiments.
Patch-Clamp Electrophysiology in Primary Hippocampal Cells
This technique allows for the study of this compound's effects on native α7 nAChRs in a more physiologically relevant context.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured.
-
Patch-Clamp Recording:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (gigaseal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped, and currents flowing through the ion channels are recorded in response to the application of this compound.
-
Molecular Determinants of Binding
Site-directed mutagenesis studies have been crucial in identifying the specific amino acid residues involved in the binding of this compound.
-
M253L Mutation: A mutation of methionine to leucine (B10760876) at position 253, located within a proposed transmembrane allosteric binding cavity, completely abolishes the agonist activity of this compound.[5][6] This strongly suggests that this residue is a critical component of the this compound binding site.
-
W148F Mutation: In contrast, a mutation of tryptophan to phenylalanine at position 148, a key residue in the orthosteric binding site, has little to no effect on the agonist activity of this compound, while significantly impacting the potency of acetylcholine.[5] This provides compelling evidence for distinct binding sites for this compound and orthosteric agonists.
Computer docking studies with α7 homology models further support the binding of this compound within an intrasubunit transmembrane cavity.[5]
Caption: Distinct binding sites for ACh and this compound on α7 nAChR.
Conclusion and Future Directions
This compound represents a significant advancement in the field of nicotinic receptor pharmacology. Its unique mechanism of allosteric agonism at the α7 nAChR provides a powerful tool for studying receptor function and offers a promising avenue for the development of novel therapeutics for a variety of central nervous system disorders. Future research should focus on further characterizing the downstream signaling pathways activated by this compound, evaluating its in vivo efficacy and safety profile, and exploring the therapeutic potential of other allosteric agonists targeting the α7 nAChR. The detailed understanding of its mechanism of action, as outlined in this guide, will be instrumental in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
4BP-TQS: An In-Depth Technical Guide to its Allosteric Agonism at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent and selective allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The α7 nAChR is a ligand-gated ion channel deeply implicated in cognitive processes, and its modulation is a key strategy in the development of therapeutics for neurological and psychiatric disorders. This compound represents a novel class of activators that bind to a site distinct from the orthosteric acetylcholine binding pocket, offering a unique pharmacological profile. This document details the mechanism of action of this compound, presents quantitative pharmacological data, outlines key experimental protocols for its characterization, and visualizes its interaction and downstream signaling pathways.
Introduction to this compound and α7 nAChR Allosteric Modulation
The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel permeable to cations, including Na⁺ and Ca²⁺. Its activation by the endogenous neurotransmitter acetylcholine (ACh) is characterized by rapid activation followed by profound desensitization. This rapid desensitization can limit the therapeutic efficacy of orthosteric agonists.
Positive allosteric modulators (PAMs) represent an alternative therapeutic strategy. PAMs bind to a site topographically distinct from the orthosteric site and potentiate the receptor's response to an agonist, often by slowing desensitization. This compound is a novel compound that is structurally related to the Type II PAM, TQS. However, unlike TQS which has little to no intrinsic efficacy, this compound acts as a direct allosteric agonist, activating the α7 nAChR in the absence of an orthosteric agonist.[1][2][3] This dual functionality as both an allosteric agonist and a positive allosteric modulator (ago-PAM) makes this compound a valuable tool for research and a potential lead for drug development.[4]
Mechanism of Action: An Allosteric Approach to Receptor Activation
Conventional agonists like acetylcholine bind to the orthosteric site located at the interface of two adjacent α7 subunits in the extracellular domain. In contrast, this compound activates the receptor by binding to an allosteric site within the transmembrane domain of each subunit.[2][5] This distinct mechanism of action is supported by several lines of evidence:
-
Non-competitive Antagonism: The orthosteric antagonist methyllycaconitine (B43530) (MLA) competitively inhibits activation by acetylcholine but acts as a non-competitive antagonist of this compound.[2]
-
Site-Directed Mutagenesis: Mutation of the tryptophan residue at position 148 (W148F) in the orthosteric binding site significantly reduces the potency of acetylcholine but has little effect on the agonist activity of this compound. Conversely, mutation of the methionine residue at position 253 (M253L) in the transmembrane domain dramatically attenuates the response to this compound while having a minimal effect on acetylcholine-mediated activation.[2]
-
Distinct Electrophysiological Profile: Activation of α7 nAChR by this compound results in currents with a slower onset and, most notably, a lack of desensitization compared to the rapid desensitization observed with acetylcholine.[6][7]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been primarily characterized using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes expressing human or rat α7 nAChRs. The following tables summarize the key quantitative data.
Table 1: Potency and Efficacy of this compound and Acetylcholine on Wild-Type α7 nAChRs
| Ligand | Receptor | Preparation | EC₅₀ (µM) | Hill Coefficient (nH) | Maximal Response (relative to ACh) | Citation(s) |
| This compound | Human α7 | Xenopus Oocytes (TEVC) | 17 ± 3 | 2.3 ± 0.4 | ~45-fold greater | [6] |
| Acetylcholine | Human α7 | Xenopus Oocytes (TEVC) | 128 ± 12 | 1.3 ± 0.2 | 1 | [6] |
Table 2: Effect of Site-Directed Mutations on the Potency of this compound and Acetylcholine
| Mutation | Ligand | EC₅₀ (µM) | Fold Shift in EC₅₀ | Citation(s) |
| W148F (Orthosteric Site) | This compound | No significant change | - | [2] |
| Acetylcholine | ~25,600 | ~200-fold increase | [2] | |
| M253L (Allosteric Site) | This compound | Agonist activation completely blocked | - | [2] |
| Acetylcholine | No significant change | - | [2] |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is fundamental for characterizing the functional properties of this compound on α7 nAChRs.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Prepare stock solutions of this compound and acetylcholine in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in the perfusion solution.
-
Apply the compounds to the oocyte via the perfusion system for a defined duration.
-
Record the resulting currents using a suitable amplifier and data acquisition system.
-
-
Data Analysis: Measure the peak amplitude of the evoked currents. For dose-response analysis, normalize the responses to the maximal response and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
Whole-Cell Patch-Clamp Recording in Hippocampal Neurons
This technique allows for the study of this compound on native α7 nAChRs in a neuronal context.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices from rats or mice.
-
Neuron Identification: Identify pyramidal neurons or interneurons in the CA1 region of the hippocampus using differential interference contrast (DIC) microscopy.
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an appropriate intracellular solution.
-
Voltage-clamp the neuron at a holding potential of -60 to -70 mV.
-
-
Drug Application: Apply this compound and other pharmacological agents (e.g., the antagonist MLA) via a local perfusion system. Pre-application of antagonists is often necessary to ensure blockade of the receptor before agonist application.
-
Data Acquisition and Analysis: Record inward currents evoked by this compound. Analyze the amplitude, kinetics, and pharmacological sensitivity of the responses.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Activation of the α7 nAChR by this compound leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream signaling cascades. These pathways are crucial for the receptor's role in neuroprotection and modulation of synaptic plasticity.
Caption: Downstream signaling pathways activated by this compound at the α7 nAChR.
Experimental Workflow
The following diagram illustrates the key steps in a two-electrode voltage-clamp experiment to characterize the effect of this compound.
Caption: Workflow for a two-electrode voltage-clamp experiment.
Logical Relationship of Allosteric Agonism
This diagram illustrates the distinct binding sites and resulting effects of an orthosteric agonist, a PAM, and an allosteric agonist like this compound.
References
- 1. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 4BP-TQS: An In-depth Technical Guide
An Allosteric Agonist Targeting the α7 Nicotinic Acetylcholine (B1216132) Receptor
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 4BP-TQS, a potent and selective allosteric agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound represents a significant advancement in the field of neuroscience and drug development, offering a novel mechanism for modulating the activity of a key receptor implicated in cognitive function and neurological disorders.
Discovery and Initial Characterization
This compound, with the full chemical name (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide), was identified as a potent allosteric agonist of the α7 nAChR in seminal research published in 2011.[1][2] This discovery was notable because conventional agonists for nAChRs, like acetylcholine, bind to an extracellular "orthosteric" site.[2][3] In contrast, this compound was found to activate the receptor by binding to a distinct, allosteric site located within the transmembrane domain.[1][2][4]
This novel mechanism of action was established through a series of electrophysiological and site-directed mutagenesis studies.[2] It was demonstrated that the α7 nAChR antagonist, methyllycaconitine, which acts as a competitive antagonist at the orthosteric site, is a noncompetitive antagonist of this compound.[2] Furthermore, a mutation in the transmembrane cavity (M253L), a region proposed as a binding site for positive allosteric modulators (PAMs), completely abolished the agonist activity of this compound without significantly affecting the action of acetylcholine.[2] Conversely, a mutation at the orthosteric site (W148F) had a profound impact on acetylcholine's potency but little effect on this compound.[2]
Synthesis and Stereochemistry
An expeditious, microwave-assisted synthesis for this compound has been developed, offering a more efficient and rapid method compared to conventional heating.[5][6] This synthetic approach has been crucial for enabling further investigation of this compound and its analogs.
Subsequent research focused on the stereochemistry of this compound, revealing that the biological activity resides almost exclusively in one of its enantiomers.[4][5] Through enantiomeric separation using chiral HPLC, it was determined that the (+)-enantiomer, also known as GAT107, is the active form, possessing nearly all the α7 ago-PAM (allosteric agonist and positive allosteric modulator) activity.[4][5] The absolute stereochemistry of the active (+)-enantiomer was confirmed by X-ray crystallography to be 3aR, 4S, 9bS.[4][5] The (-)-enantiomer displayed negligible activity.[4][5]
Mechanism of Action and Signaling Pathway
This compound functions as an "ago-PAM," meaning it not only directly activates the α7 nAChR in the absence of an orthosteric agonist but also potentiates the receptor's response to endogenous agonists like acetylcholine.[4][7] This dual activity is a key feature of its pharmacological profile. The binding of this compound to the allosteric site within the transmembrane domain induces a conformational change in the receptor, leading to the opening of the ion channel.
Pharmacological Properties
Electrophysiological studies, primarily using two-electrode voltage-clamp recordings in Xenopus oocytes expressing the α7 nAChR, have been instrumental in characterizing the pharmacological properties of this compound.[4][5]
Agonist Activity
This compound is a potent agonist of the α7 nAChR.[1] Notably, responses evoked by this compound exhibit a slower onset and show no evidence of the rapid desensitization typically observed with high concentrations of acetylcholine.[8] The dose-response curve for this compound is also significantly steeper than that of acetylcholine.[8]
Positive Allosteric Modulation
In addition to its direct agonist effects, this compound acts as a positive allosteric modulator. It can facilitate the recovery of α7 nAChRs from a desensitized state induced by prolonged exposure to acetylcholine.[1]
Selectivity
This compound demonstrates selectivity for the α7 nAChR subtype. Studies have shown that it behaves as an antagonist at other nAChR subtypes, such as α3β4 and α4β2.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from pharmacological studies of this compound and its active enantiomer, GAT107.
| Compound | Parameter | Value | Receptor | Expression System | Reference |
| This compound | EC50 | 17 ± 3 µM | Wild-type α7 nAChR | Xenopus oocytes | [8] |
| Acetylcholine | EC50 | 128 ± 12 µM | Wild-type α7 nAChR | Xenopus oocytes | [8] |
| This compound | Hill Coefficient (nH) | 2.3 ± 0.4 | Wild-type α7 nAChR | Xenopus oocytes | [8] |
| Acetylcholine | Hill Coefficient (nH) | 1.3 ± 0.2 | Wild-type α7 nAChR | Xenopus oocytes | [8] |
| This compound | Maximal Response vs. Acetylcholine | 45 ± 8-fold greater | Wild-type α7 nAChR | Xenopus oocytes | [8] |
| Compound | Parameter | Value | Receptor | Expression System | Reference |
| (+)-enantiomer (GAT107) | EC50 (ago-PAM activity) | Potent | α7 nAChR | Xenopus oocytes | [4][5] |
| (-)-enantiomer | Activity | Negligible | α7 nAChR | Xenopus oocytes | [4][5] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
While the specific, detailed step-by-step protocol for the microwave-assisted synthesis of this compound is proprietary to the research groups that developed it, the general principles of microwave-assisted organic synthesis (MAOS) can be outlined. MAOS utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is the cornerstone for characterizing the function of ion channels like the α7 nAChR.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte expressing the α7 nAChR is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a constant voltage (e.g., -70 mV).
-
Agonists (e.g., acetylcholine, this compound) are applied to the oocyte via the perfusion system.
-
The resulting ionic currents flowing through the activated nAChRs are recorded.
3. Data Analysis:
-
The peak current amplitude is measured in response to different concentrations of the agonist.
-
Dose-response curves are generated by plotting the normalized current response against the agonist concentration.
-
These curves are then fitted to the Hill equation to determine parameters such as EC50 and the Hill coefficient.
Conclusion and Future Directions
The discovery and development of this compound have opened new avenues for the therapeutic targeting of the α7 nAChR. Its unique mechanism of action as an allosteric agonist offers potential advantages over traditional orthosteric agonists, particularly concerning receptor desensitization. The identification of its active enantiomer, GAT107, provides a more specific and potent tool for further research. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs for potential clinical applications in treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.
References
- 1. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Electrophysiological characterization of α7 nAChRs expressed in Xenopus oocytes in response to this compound. - figshare - Figshare [figshare.com]
- 4. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expeditious synthesis, enantiomeric resolution, and enantiomer functional characterization of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding 4BP-TQS: A Technical Guide to its Function as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound distinguishes itself as an "ago-PAM," exhibiting both direct allosteric agonism and potentiation of orthosteric agonist-induced responses. This document consolidates key quantitative data, details experimental protocols for studying its mechanism of action, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a critical modulator of cognitive processes, inflammation, and neuroprotection.[1] Its dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease and schizophrenia. Allosteric modulation of the α7 nAChR presents a promising therapeutic strategy, offering the potential for enhanced signaling with greater subtype selectivity and a reduced side-effect profile compared to orthosteric agonists.
This compound has emerged as a significant research tool and potential therapeutic lead due to its unique pharmacological profile.[2] It acts at a transmembrane allosteric site, distinct from the extracellular orthosteric binding site for acetylcholine (ACh).[2][3] This guide will elucidate the core mechanisms of this compound action, providing a comprehensive resource for researchers in the field.
Mechanism of Action
This compound functions as a potent allosteric agonist of the α7 nAChR, capable of activating the receptor in the absence of an orthosteric agonist.[2][4] Furthermore, it acts as a positive allosteric modulator, potentiating the effects of endogenous ligands like acetylcholine.[1] This dual activity is attributed to its binding within an intrasubunit transmembrane cavity.[2]
Key characteristics of this compound's action include:
-
Direct Activation: Binds to an allosteric site in the transmembrane domain to induce a conformational change that opens the ion channel.[2][3]
-
Potentiation: Enhances the response of the receptor to orthosteric agonists.[1]
-
Reduced Desensitization: Unlike acetylcholine, which causes rapid receptor desensitization, this compound elicits responses with minimal desensitization.[5]
-
Slower Kinetics: Responses evoked by this compound exhibit a slower onset compared to those induced by acetylcholine.[3][5]
The (+)-enantiomer of this compound, also known as GAT107, is responsible for the majority of its activity as an ago-PAM of the α7 nAChR.[6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the orthosteric agonist acetylcholine on wild-type and mutated α7 nAChRs, as determined by two-electrode voltage-clamp recordings in Xenopus oocytes.
Table 1: Agonist Potency (EC50) on Wild-Type and Mutated α7 nAChRs
| Compound | Receptor | EC50 (µM) |
| This compound | Wild-Type α7 | 17 ± 3[5] |
| This compound | W148F Mutant α7 | ~10[5] |
| This compound | M253L Mutant α7 | No response[5] |
| Acetylcholine | Wild-Type α7 | 128 ± 12[5] |
| Acetylcholine | W148F Mutant α7 | >1000[5] |
| Acetylcholine | M253L Mutant α7 | ~100[5] |
Table 2: Hill Coefficient (nH) for Agonist Activation
| Compound | Receptor | Hill Coefficient (nH) |
| This compound | Wild-Type α7 | 2.3 ± 0.4[3][5] |
| Acetylcholine | Wild-Type α7 | 1.3 ± 0.2[3][5] |
Signaling Pathway
The binding of this compound to the transmembrane domain of the α7 nAChR initiates a cascade of events leading to cellular responses. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following protocols describe the key experiments used to characterize this compound.
Heterologous Expression of α7 nAChRs in Xenopus Oocytes
This protocol is fundamental for studying the electrophysiological properties of the α7 nAChR in a controlled environment.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Wash the oocytes thoroughly and store them in a suitable medium (e.g., Barth's solution).
-
-
cRNA Preparation and Injection:
-
Linearize the plasmid DNA containing the human α7 nAChR cDNA.
-
Synthesize capped cRNA in vitro using an appropriate RNA polymerase (e.g., SP6).
-
Inject a defined amount of cRNA (e.g., 6-12 ng) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow through the α7 nAChR channel upon activation.
-
Oocyte Placement and Impalement:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
-
Voltage Clamping:
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply acetylcholine or this compound to the oocyte via the perfusion system.
-
Record the resulting inward current, which represents the flow of ions through the activated nAChR channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response.
-
Construct dose-response curves to determine the EC50 and Hill coefficient for each compound.
-
Site-Directed Mutagenesis
This method is crucial for identifying the specific amino acid residues involved in drug binding and receptor function. The W148F mutation affects the orthosteric site, while the M253L mutation impacts the allosteric site for PAMs.[2]
-
Primer Design:
-
Design primers containing the desired mutation (e.g., changing the codon for Methionine at position 253 to Leucine).
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the α7 nAChR plasmid as a template and the mutagenic primers.
-
-
Template Digestion:
-
Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
-
Transformation and Sequencing:
-
Transform the mutated plasmid into competent E. coli.
-
Select colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Off-Target Effects
While this compound is selective for the α7 nAChR, it has been shown to act as an antagonist at other nAChR subtypes, such as α3β4 and α4β2.[7] This is an important consideration for its use as a research tool and for any potential therapeutic development.
Conclusion
This compound is a valuable pharmacological tool for investigating the allosteric modulation of the α7 nAChR. Its unique properties as an ago-PAM provide a means to activate and potentiate receptor function through a transmembrane site, offering a distinct mechanism from orthosteric agonists. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to understand and utilize this compound in their studies of nicotinic acetylcholine receptor pharmacology and its implications for drug discovery.
References
- 1. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Allosteric Activation of α7 nAChR by α-Conotoxin MrIC Is Modified by Mutations at the Vestibular Site [mdpi.com]
- 6. Item - Electrophysiological characterization of α7 nAChRs expressed in Xenopus oocytes in response to this compound. - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
The Emergence of 4BP-TQS: A Paradigm Shift in α7 Nicotinic Acetylcholine Receptor Modulation
A Technical Guide for Neuroscientists and Drug Development Professionals
Abstract
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a critical target in neuroscience research, implicated in a range of cognitive functions and pathological conditions, including Alzheimer's disease and schizophrenia.[1] The discovery of 4-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-one (4BP-TQS) has introduced a novel mechanism for modulating this receptor. Unlike conventional agonists that bind to the orthosteric site, this compound acts as a potent allosteric agonist, activating the α7 nAChR by binding to a distinct transmembrane site.[2][3][4] This unique mode of action presents new therapeutic possibilities and serves as a powerful tool for dissecting the complexities of nAChR signaling. This guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and experimental workflows.
Introduction: The Significance of Allosteric Modulation of α7 nAChR
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is renowned for its high calcium permeability and rapid desensitization upon agonist binding.[1] Its role in synaptic transmission and neuronal plasticity makes it a prime target for therapeutic intervention in cognitive disorders.[1] Traditional drug development has focused on orthosteric agonists, which mimic the action of the endogenous ligand, acetylcholine. However, these compounds often face challenges related to receptor desensitization and off-target effects.
Positive allosteric modulators (PAMs) have emerged as a promising alternative. These molecules do not directly activate the receptor but enhance the response to an orthosteric agonist.[4] this compound represents a significant evolution in this field, acting as a direct allosteric agonist.[4] It can activate the α7 nAChR independently of acetylcholine, offering a novel therapeutic strategy, particularly in conditions where endogenous acetylcholine levels may be depleted.[1]
Mechanism of Action: An Allosteric Approach to Receptor Activation
This compound activates the α7 nAChR by binding to an allosteric site located within the transmembrane domain of the receptor subunits.[3][4] This is in stark contrast to orthosteric agonists like acetylcholine, which bind to the extracellular domain at the interface between subunits.[4]
Several key findings support this distinct mechanism:
-
Non-competitive Antagonism: The α7 nAChR antagonist methyllycaconitine (B43530) (MLA), a competitive antagonist of acetylcholine, acts as a non-competitive antagonist of this compound.[4] This indicates they do not compete for the same binding site.
-
Mutagenesis Studies: Mutation of the M253 residue in the transmembrane domain (M253L) completely abolishes activation by this compound but has no significant impact on acetylcholine-mediated activation.[4] Conversely, mutating the W148 residue in the orthosteric binding site (W148F) dramatically reduces the potency of acetylcholine but has little effect on this compound.[4]
-
Distinct Activation Kinetics: Responses to this compound exhibit a slower onset compared to acetylcholine.[3] Furthermore, at higher concentrations, this compound can also display some channel-blocking activity.[3]
The following diagram illustrates the distinct binding sites and mechanisms of orthosteric and allosteric agonists.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound in comparison to the orthosteric agonist acetylcholine.
Table 1: Agonist Potency and Efficacy
| Compound | Receptor | EC50 | Maximal Response (relative to Acetylcholine) | Hill Slope (nH) | Reference |
| This compound | Wild-Type α7 | ~10 µM | 45-fold greater | 2.3 ± 0.4 | [1][3] |
| Acetylcholine | Wild-Type α7 | ~25 µM (EC10) | 1 | 1.3 ± 0.2 | [3][5] |
Table 2: Effects of Site-Directed Mutagenesis on Agonist Potency
| Mutation | Agonist | Effect on Potency | Reference |
| W148F (Orthosteric Site) | This compound | Little effect | [4] |
| W148F (Orthosteric Site) | Acetylcholine | ~200-fold decrease | [4] |
| M253L (Allosteric Site) | This compound | Complete block of activation | [4] |
| M253L (Allosteric Site) | Acetylcholine | No significant effect | [4] |
Experimental Protocols
The characterization of this compound has relied on several key experimental techniques. Detailed methodologies for these experiments are crucial for reproducibility and further research.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for studying the function of ion channels expressed in a controlled system.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with saline solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Drug Application:
-
Agonists (this compound, acetylcholine) and antagonists are applied via the perfusion system.
-
Dose-response curves are generated by applying a range of agonist concentrations.
-
-
Data Analysis: The peak current responses are measured and analyzed to determine EC50 and other pharmacological parameters.
The following diagram outlines the workflow for TEVC experiments.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for drug binding and receptor function.
Protocol:
-
Plasmid DNA Preparation: A plasmid containing the cDNA for the α7 nAChR subunit is used as a template.
-
Primer Design: Primers are designed to introduce the desired point mutation (e.g., M253L or W148F).
-
Polymerase Chain Reaction (PCR): PCR is performed using the template DNA and mutagenic primers to create copies of the plasmid containing the mutation.
-
Template DNA Digestion: The original, non-mutated template DNA is digested using a specific enzyme (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
DNA Sequencing: The sequence of the mutated plasmid is verified to confirm the desired mutation.
-
cRNA Synthesis: The mutated plasmid is used as a template to synthesize cRNA for injection into oocytes.
-
Functional Analysis: The functional properties of the mutated receptors are then assessed using TEVC as described above.
Reactivation of Desensitized Receptors
A remarkable property of this compound is its ability to reactivate α7 nAChRs that have been desensitized by prolonged exposure to an orthosteric agonist.[3][6] When co-applied with a high concentration of acetylcholine, this compound can induce a secondary response from the desensitized receptors.[3][6] This suggests that this compound can modulate the conformational state of the receptor, favoring an active state even in the presence of a desensitizing concentration of an orthosteric agonist.
The following diagram illustrates the process of receptor desensitization and reactivation by this compound.
Future Directions and Therapeutic Implications
The discovery of this compound has opened new avenues for the development of α7 nAChR-targeted therapies. Its unique mechanism of action offers several potential advantages:
-
Efficacy in Low Acetylcholine States: Allosteric agonists may be particularly effective in conditions like Alzheimer's disease, where cholinergic deficits are prominent.
-
Reduced Desensitization: By activating the receptor through a different mechanism, this compound may circumvent the rapid desensitization observed with orthosteric agonists, potentially leading to a more sustained therapeutic effect.
-
Subtype Selectivity: this compound has been shown to be selective for the α7 nAChR, acting as an antagonist at other nAChR subtypes such as α3β4 and α4β2.[6][7] This selectivity could minimize off-target side effects.
Future research should focus on the in vivo characterization of this compound and its analogs to evaluate their therapeutic potential in animal models of cognitive and inflammatory disorders. Further structural studies will also be crucial for understanding the precise molecular interactions between this compound and the α7 nAChR, which will aid in the design of next-generation allosteric modulators with improved pharmacological properties.
Conclusion
This compound is a landmark compound in the field of nicotinic receptor pharmacology. Its identification as a potent allosteric agonist of the α7 nAChR has not only provided a valuable tool for basic neuroscience research but has also illuminated a novel strategy for the development of drugs targeting this important receptor. The data and protocols summarized in this guide offer a comprehensive resource for researchers seeking to explore the multifaceted biology of the α7 nAChR and to leverage the therapeutic potential of allosteric modulation.
References
- 1. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Allosteric Agonist 4BP-TQS: A Deep Dive into its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent and selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document details its mechanism of action, effects on neuronal excitability, and potential as a therapeutic agent, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Core Concepts: this compound and the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, where it plays a crucial role in cognitive processes, inflammation, and pain modulation. Unlike orthosteric agonists like acetylcholine, which bind to the conventional ligand-binding site, this compound acts at an allosteric site located within the transmembrane domain of the α7 nAChR subunit. This unique mechanism of action confers distinct pharmacological properties, including potent agonism with minimal receptor desensitization, making it a molecule of significant interest for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on this compound and its active isomer, GAT107.
| Parameter | Value | Receptor/Cell Type | Notes |
| EC50 (this compound) | 17 ± 3 µM | Human α7 nAChR expressed in Xenopus oocytes | Half-maximal effective concentration for agonist activity.[1][2] |
| EC50 (Acetylcholine) | 128 ± 12 µM | Human α7 nAChR expressed in Xenopus oocytes | For comparison with the orthosteric agonist.[1][2] |
| Maximal Response (this compound) | 45 ± 8-fold greater than Acetylcholine | Human α7 nAChR expressed in Xenopus oocytes | Demonstrates significantly higher efficacy compared to the endogenous ligand.[2] |
| Hill Slope (nH) (this compound) | 2.3 ± 0.4 | Human α7 nAChR expressed in Xenopus oocytes | Indicates positive cooperativity in binding.[2] |
| Hill Slope (nH) (Acetylcholine) | 1.3 ± 0.2 | Human α7 nAChR expressed in Xenopus oocytes | For comparison.[2] |
Table 1: In Vitro Agonist Potency and Efficacy of this compound
| Receptor Subtype | Effect of this compound |
| α7 nAChR | Allosteric Agonist & Positive Allosteric Modulator (Ago-PAM) |
| α3β4 nAChR | Antagonist |
| α4β2 nAChR | Antagonist |
| Muscle-type nAChR | Antagonist |
Table 2: Subtype Selectivity Profile of this compound [1][3]
| Animal Model | Compound | Effect | Key Findings |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain Model (mice) | GAT107 | Antinociceptive | Dose-dependently attenuated inflammatory pain.[4][5] |
| Chronic Constriction Injury (CCI) Neuropathic Pain Model (mice) | GAT107 | Anti-allodynic and Antihyperalgesic | Dose-dependently reversed neuropathic pain behaviors.[4][5][6] |
| LPS-induced Inflammatory Pain Model (mice) | GAT107 | Anti-allodynic | Reduced mechanical allodynia.[5] |
Table 3: In Vivo Efficacy of GAT107 (the active isomer of this compound) in Pain Models
Mechanism of Action and Effects on Neuronal Excitability
This compound activates the α7 nAChR by binding to a transmembrane allosteric site, distinct from the orthosteric binding site for acetylcholine. This has been confirmed through site-directed mutagenesis studies, where mutation of the transmembrane residue M253L completely abolishes activation by this compound but has no significant effect on acetylcholine's potency. Conversely, mutation of the orthosteric site residue W148F dramatically reduces acetylcholine's potency without significantly affecting this compound.[7]
A key feature of this compound is its ability to induce robust receptor activation with minimal desensitization. This is in stark contrast to orthosteric agonists, which typically cause rapid desensitization of the α7 nAChR. This property of sustained activation is believed to be a major contributor to its potent effects on neuronal excitability.
The activation of the α7 nAChR, a channel highly permeable to Ca²⁺, by this compound leads to a significant influx of calcium into the neuron. This influx, coupled with the receptor's sustained activation, is expected to cause a prolonged depolarization of the neuronal membrane, thereby increasing the probability of action potential firing. While direct quantitative data on this compound-induced changes in neuronal firing rates are limited, studies on cultured hippocampal neurons have shown that depolarization of the GABA reversal potential, a change that also leads to increased excitation, significantly increases spontaneous action potential firing frequency.[8]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
This protocol is representative of the methods used to characterize the fundamental pharmacological properties of this compound on heterologously expressed α7 nAChRs.
Oocyte Preparation:
-
Harvest Stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard Ringer's solution (e.g., containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.2).
-
Perform two-electrode voltage-clamp recordings using a commercial amplifier.
-
Fill glass microelectrodes with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply this compound and other compounds via the perfusion system.
-
Record whole-cell currents and analyze dose-response relationships to determine EC₅₀ and maximal response.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons
This protocol outlines a general approach for studying the effects of this compound on the excitability of primary neurons.
Cell Culture:
-
Dissect hippocampi from embryonic day 18 (E18) rat pups.
-
Dissociate the tissue into a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated coverslips in a suitable growth medium.
-
Culture the neurons for 7-14 days in vitro to allow for maturation and synapse formation.
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipettes with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
In voltage-clamp mode, hold the neuron at -70 mV to record inward currents in response to this compound application.
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials and assess the effects of this compound on firing frequency, threshold, and other action potential parameters.[9][10][11]
Signaling Pathways and Visualizations
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These pathways are critical in mediating the effects of this compound on neuronal excitability, synaptic plasticity, and cell survival.
Direct Activation and Calcium Influx
The initial event following this compound binding is the opening of the α7 nAChR channel, leading to Na⁺ and Ca²⁺ influx and membrane depolarization.
Downstream Signaling Cascades
The increase in intracellular Ca²⁺ activates several downstream signaling pathways that can modulate neuronal function over various timescales.
Experimental Workflow for In Vivo Pain Models
The study of this compound's active isomer, GAT107, in animal models of pain provides crucial information for its therapeutic potential.
Implications for Drug Development
The unique pharmacological profile of this compound and its active isomer GAT107 makes them promising candidates for the treatment of a range of neurological and psychiatric disorders. Their ability to potently activate α7 nAChRs without causing significant desensitization suggests a potential for greater therapeutic efficacy compared to orthosteric agonists.
The demonstrated efficacy of GAT107 in preclinical models of neuropathic and inflammatory pain highlights its potential as a novel analgesic.[4][5][6] The activation of downstream signaling pathways involved in neuroprotection and anti-inflammation further supports its therapeutic potential for neurodegenerative diseases and conditions with a neuroinflammatory component.[12][13][14][15][16]
Further research is warranted to fully elucidate the effects of this compound on neuronal firing patterns and to conduct more extensive in vivo studies to establish its safety and efficacy profile for various indications. The development of selective ago-PAMs like this compound represents a significant advancement in the field of α7 nAChR pharmacology and holds considerable promise for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory synaptic plasticity regulates pyramidal neuron spiking in the rodent hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using the Whole Cell Patch Clamp Technique to Study the Effect of Nanoparticles in Hippocampal Neurons | Springer Nature Experiments [experiments.springernature.com]
- 10. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 14. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
4BP-TQS: A Potent α7 Nicotinic Acetylcholine Receptor Modulator for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain.[1][2][3] One of the key pathological features of AD is the dysfunction of the cholinergic system, particularly the loss of nicotinic acetylcholine (B1216132) receptors (nAChRs), with the α7 subtype being significantly implicated.[4] The α7 nAChR, a ligand-gated ion channel highly permeable to calcium, plays a crucial role in cognitive processes, neuroprotection, and inflammation.[5][6][7] This has led to the development of subtype-selective modulators as potential therapeutic agents and research tools.
This technical guide focuses on 4BP-TQS , chemically known as 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide , a potent and selective research tool for investigating the role of the α7 nAChR in Alzheimer's disease.[8][9][10] this compound is distinguished as an allosteric agonist and a type II positive allosteric modulator (ago-PAM) , offering a unique mechanism of action for probing α7 nAChR function.[8][11] Its active enantiomer is GAT107 .[7][8][12] This document provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, experimental protocols for its use in AD research, and a summary of its key characteristics.
This compound: Chemical and Pharmacological Properties
This compound is a derivative of quinoline (B57606) and a structural analog of TQS, another α7 nAChR modulator.[8] Unlike TQS, which acts as a conventional PAM, this compound exhibits a dual activity profile.[8][11]
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Description | Reference(s) |
| Full Chemical Name | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | [8][10] |
| Molecular Formula | C₁₈H₁₇BrN₂O₂S | [9][10] |
| Molecular Weight | 405.31 g/mol | [9][10] |
| Primary Target | α7 nicotinic acetylcholine receptor (nAChR) | [8][9] |
| Mechanism of Action | Allosteric agonist and Type II Positive Allosteric Modulator (ago-PAM) | [8][11] |
| Active Enantiomer | GAT107 ((+)-enantiomer) | [7][8][12] |
| Binding Site | Allosteric site within a transmembrane cavity of the α7 nAChR subunit | [11] |
Mechanism of Action and Signaling Pathways
This compound activates the α7 nAChR by binding to an allosteric site located in the transmembrane domain, distinct from the orthosteric binding site for the endogenous agonist acetylcholine (ACh).[11] This allosteric activation leads to a more potent and efficacious response compared to ACh.[9] As a type II PAM, this compound also potentiates the response to orthosteric agonists and reduces receptor desensitization, allowing for a sustained receptor activation.[1][8]
The activation of α7 nAChRs by this compound is expected to trigger several downstream signaling pathways relevant to Alzheimer's disease pathology:
-
Calcium Signaling: α7 nAChRs are highly permeable to Ca²⁺.[7] Activation by this compound leads to an influx of extracellular Ca²⁺ and can also trigger Ca²⁺-induced Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[1][13] This modulation of intracellular calcium levels can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.[14]
-
Neuroprotective Pathways: Activation of α7 nAChRs has been linked to the activation of pro-survival signaling cascades, such as the PI3K/Akt and JAK2/STAT3 pathways. These pathways can inhibit apoptosis and promote neuronal survival, offering a potential mechanism to counteract the neurodegeneration seen in AD.
-
Anti-inflammatory Effects: α7 nAChRs are expressed on immune cells in the brain, such as microglia.[6] Their activation can suppress the production of pro-inflammatory cytokines, thereby mitigating the chronic neuroinflammation that contributes to AD progression.[15][16]
-
Modulation of Aβ and Tau Pathology: The α7 nAChR can interact with amyloid-beta, and modulation of the receptor may influence Aβ production and aggregation.[3][17] Furthermore, by influencing downstream kinases, α7 nAChR activation could potentially impact the hyperphosphorylation of the tau protein.[18]
Below are Graphviz diagrams illustrating the proposed signaling pathways and the experimental workflow for evaluating this compound.
Experimental Protocols for Evaluating this compound in Alzheimer's Disease Research
While specific studies utilizing this compound in AD models are limited, the following are detailed protocols for key experiments commonly employed to characterize α7 nAChR modulators in an AD context. These protocols can be adapted for the evaluation of this compound.
In Vitro Assays
1. Electrophysiological Characterization in Xenopus Oocytes
-
Objective: To determine the functional effects of this compound on human α7 nAChRs expressed in Xenopus oocytes.
-
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C.
-
Two-Electrode Voltage Clamp (TEVC): Place a single oocyte in a recording chamber continuously perfused with standard oocyte saline. Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). Clamp the oocyte membrane potential at -70 mV.
-
Drug Application: Apply acetylcholine (ACh) or this compound at varying concentrations to the oocyte to elicit ionic currents. To test for PAM activity, pre-apply this compound for a set duration before co-application with ACh.
-
Data Acquisition and Analysis: Record the peak current amplitude and desensitization kinetics. Construct dose-response curves to determine EC₅₀ and Iₘₐₓ values.
-
Table 2: Representative Electrophysiological Data for α7 nAChR Modulators
| Compound | Assay | Parameter | Value | Reference(s) |
| This compound | TEVC in Xenopus oocytes expressing human α7 nAChR | EC₅₀ (as an agonist) | ~17 µM | [19] |
| Acetylcholine | TEVC in Xenopus oocytes expressing human α7 nAChR | EC₅₀ | ~128 µM | [19] |
| PNU-120596 (Type II PAM) | TEVC in Xenopus oocytes expressing human α7 nAChR | Potentiation of ACh response | >10-fold | [20] |
2. Calcium Imaging in Neuronal Cell Lines
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound in a neuronal context.
-
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons on glass-bottom dishes.
-
Calcium Indicator Loading: Incubate cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: Record baseline fluorescence for a period before drug application.
-
Drug Application: Perfuse the cells with a solution containing this compound or a combination of this compound and an orthosteric agonist.
-
Data Analysis: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
3. In Vitro Aβ Toxicity Assay
-
Objective: To assess the neuroprotective effects of this compound against Aβ-induced cytotoxicity.
-
Methodology:
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line.
-
Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ by incubating synthetic peptides.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration, followed by the addition of oligomeric Aβ₁₋₄₂.
-
Viability Assessment: After 24-48 hours of Aβ exposure, assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with this compound.
-
In Vivo Assays
1. Cognitive Assessment in an AD Mouse Model (e.g., 5xFAD)
-
Objective: To evaluate the ability of this compound to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.
-
Methodology (Morris Water Maze):
-
Animal Model: Use an established AD mouse model, such as the 5xFAD mouse, which exhibits amyloid pathology and cognitive decline.[21][22]
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) for a predetermined period.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Train the mice over several days to find the hidden platform using spatial cues around the room. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mouse to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the performance of this compound-treated mice to vehicle-treated mice.
-
2. Immunohistochemical and Biochemical Analysis of Brain Tissue
-
Objective: To examine the effects of this compound on AD-related pathology in the brains of treated animals.
-
Methodology:
-
Tissue Collection: Following behavioral testing, euthanize the mice and collect their brains.
-
Immunohistochemistry: Fix, section, and stain brain tissue with antibodies against Aβ (to visualize plaques) and phosphorylated tau (to detect tangles).
-
Biochemical Analysis (ELISA and Western Blot): Homogenize brain tissue to extract proteins. Use ELISA to quantify the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂. Use Western blotting to measure the levels of key proteins such as APP, BACE1, presenilin-1, total and phosphorylated tau, and synaptic markers (e.g., synaptophysin, PSD-95).[10][23]
-
Conclusion
This compound represents a valuable and potent research tool for the investigation of the α7 nicotinic acetylcholine receptor in the context of Alzheimer's disease. Its unique dual mechanism as an allosteric agonist and a positive allosteric modulator provides a powerful means to probe the therapeutic potential of enhancing α7 nAChR signaling. While direct studies of this compound in Alzheimer's models are still emerging, the established role of α7 nAChRs in AD pathology, coupled with the detailed experimental protocols outlined in this guide, provides a solid framework for researchers to explore the utility of this compound in elucidating disease mechanisms and evaluating novel therapeutic strategies. The continued investigation of this compound and similar compounds will undoubtedly contribute to a deeper understanding of the complex role of the cholinergic system in Alzheimer's disease and may pave the way for the development of new and effective treatments.
References
- 1. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between β-amyloid and central cholinergic neurons: implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting brain α7 nicotinic acetylcholine receptors in Alzheimer's disease: rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 13. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Electrophysiological characterization of α7 nAChRs expressed in Xenopus oocytes in response to this compound. - figshare - Figshare [figshare.com]
- 17. Quantitative assessment of oligomeric amyloid β peptide binding to α7 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tau protein disrupts nucleocytoplasmic transport in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Identification of Blood Biomarkers for Alzheimer's Disease Through Computational Prediction and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Transmembrane Binding Site of 4BP-TQS on the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) on the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound is a potent allosteric agonist, distinguishing it from classical orthosteric agonists and positive allosteric modulators (PAMs). Understanding its unique interaction with the α7 nAChR is crucial for the development of novel therapeutics targeting this important ion channel.
Executive Summary
This compound activates the α7 nAChR not by interacting with the conventional agonist binding site (orthosteric site) in the extracellular domain, but through a distinct, allosteric site located within the transmembrane domain of the receptor subunits.[1][2][3] This allosteric binding leads to channel gating without inducing the rapid desensitization typically observed with orthosteric agonists like acetylcholine.[1] Site-directed mutagenesis studies have been pivotal in identifying a key amino acid residue, Methionine-253 (M253), as a critical determinant for the agonist activity of this compound.[1][2][3] This guide will detail the experimental evidence for this binding site, present quantitative data on the effects of key mutations, describe the methodologies used in these discoveries, and visualize the proposed mechanisms and experimental workflows.
The Allosteric Transmembrane Binding Pocket
The binding site for this compound is proposed to be an intrasubunit cavity formed by the transmembrane helices of a single α7 subunit.[1][3] This same pocket has been identified as the binding site for type II PAMs, such as TQS and PNU-120596, which potentiate the effects of orthosteric agonists.[1] The key distinction is that while PAMs typically require the presence of an orthosteric agonist to modulate receptor activity, this compound can directly activate the channel by binding to this site.[1][2][3]
Evidence from Site-Directed Mutagenesis
The most compelling evidence for the allosteric binding site of this compound comes from site-directed mutagenesis studies, primarily conducted in Xenopus oocytes expressing mutant α7 nAChRs. These experiments create a clear distinction between the binding site of this compound and that of acetylcholine.
-
M253L Mutation: A single point mutation of Methionine at position 253 to Leucine (M253L), located in the second transmembrane domain (TM2), completely abolishes the agonist activity of this compound.[1][2][3][4] However, this mutation has no significant impact on the activation of the receptor by acetylcholine.[1][2][3][4] This demonstrates that M253 is a critical residue for the action of this compound but not for acetylcholine.
-
W148F Mutation: Conversely, a mutation of Tryptophan at position 148 to Phenylalanine (W148F) in the extracellular orthosteric binding site dramatically reduces the potency of acetylcholine by approximately 200-fold.[1][3] In stark contrast, this mutation has a negligible effect on the agonist dose-response curve for this compound.[1][3]
This reciprocal lack of effect strongly supports the hypothesis that this compound and acetylcholine act at physically distinct sites on the α7 nAChR.
Functional Characteristics of Allosteric Activation
Activation of the α7 nAChR by this compound exhibits unique functional characteristics compared to orthosteric agonism:
-
Lack of Desensitization: Unlike acetylcholine, which causes rapid receptor desensitization upon binding, this compound elicits sustained receptor activation without apparent desensitization.[1]
-
Reactivation of Desensitized Receptors: this compound, similar to its structural analog and PAM, TQS, can reactivate α7 nAChRs that have been desensitized by prolonged exposure to acetylcholine.[2]
-
Non-competitive Antagonism: The competitive antagonist for the orthosteric site, methyllycaconitine (B43530) (MLA), does not compete with this compound, acting as a non-competitive antagonist to its effects.[1][3]
The Role of GAT107 and Potential for a Second Allosteric Site
GAT107 is the more active (+)-enantiomer of the racemic this compound.[5][6][7] Research on GAT107 has suggested a more complex mechanism involving a potential second allosteric binding site in the extracellular domain, distinct from both the orthosteric and the transmembrane PAM sites.[6][8] This second site may be responsible for the direct allosteric activation, while the transmembrane site mediates the positive allosteric modulation.
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize the key quantitative data from electrophysiological studies on wild-type and mutant α7 nAChRs.
| Ligand | Receptor | Parameter | Value | Reference |
| This compound | Wild-type α7 | EC50 | 17 ± 3 µM | [4] |
| M253L mutant | Agonist Activity | Abolished | [1][2][4] | |
| W148F mutant | EC50 | No significant change | [1][3] | |
| Acetylcholine | Wild-type α7 | EC50 | 128 ± 12 µM | [4] |
| M253L mutant | EC50 | No significant change | [1][2][4] | |
| W148F mutant | Potency Shift | ~200-fold decrease | [1][3] |
Table 1: Agonist activity of this compound and Acetylcholine on wild-type and mutant α7 nAChRs.
| Ligand | Receptor | Parameter | Value | Reference |
| TQS | Wild-type α7 | Potentiation EC50 | 6.2 ± 0.6 µM | [2] |
| M253L mutant | Potentiation | Abolished | [2] | |
| PNU-120596 | Wild-type α7 | Potentiation EC50 | 1.5 ± 0.2 µM | [1] |
| M253L mutant | Potentiation | Reduced to ~10% | [2] |
Table 2: Potentiation activity of TQS and PNU-120596 on wild-type and M253L mutant α7 nAChRs.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the binding site of this compound.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid changes into the α7 nAChR protein to assess the impact of these changes on ligand binding and receptor function.
Methodology Overview:
-
Template DNA: A plasmid vector (e.g., pcDNA) containing the cDNA for the human or rat α7 nAChR subunit is used as the template.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site (e.g., to change the codon for Methionine-253 to Leucine).
-
PCR Amplification: A high-fidelity DNA polymerase is used in a polymerase chain reaction (PCR) to amplify the entire plasmid, incorporating the mutagenic primers. This results in a new population of plasmids carrying the desired mutation.
-
Template Removal: The parental, non-mutated template DNA, which is typically methylated from its propagation in E. coli, is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmids intact.
-
Transformation: The resulting mutant plasmids are transformed into competent E. coli for amplification.
-
Verification: The plasmid DNA is isolated from the bacteria, and the presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful electrophysiological technique for studying the function of ion channels expressed in a heterologous system, such as the oocytes of the African clawed frog, Xenopus laevis.
Methodology Overview:
-
cRNA Synthesis: The verified wild-type or mutant α7 nAChR plasmid DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis and defolliculated. A nanoliter volume of the synthesized cRNA is then injected into the cytoplasm of the oocytes.
-
Incubation and Expression: The injected oocytes are incubated for 2-7 days to allow for the translation of the cRNA and the expression and assembly of functional α7 nAChRs on the oocyte's plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (Ringer's solution).
-
Two microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
A feedback amplifier holds the oocyte's membrane potential at a constant value (e.g., -60 mV).
-
Agonists and modulators (like this compound and acetylcholine) are applied to the oocyte via the perfusion system.
-
When the ion channels open in response to the ligand, the influx of ions changes the membrane potential. The amplifier injects an equal and opposite current to maintain the holding potential. This injected current is a direct measure of the current flowing through the ion channels and is recorded over time.
-
-
Data Analysis: The recorded currents are used to generate dose-response curves, from which parameters like EC50 (the concentration of an agonist that gives half of the maximal response) and the Hill coefficient (a measure of cooperativity) are calculated.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of Orthosteric and Allosteric Activation Mechanisms of the α7 nAChR.
Caption: Experimental workflow for studying mutant α7 nAChRs in Xenopus oocytes.
Caption: Logical relationship of site-directed mutagenesis experiments.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Dichotomy of α7 nAChR Modulation: A Technical Guide to TQS and its Potent Allosteric Agonist Derivative, 4BP-TQS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS) and its potent derivative, 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS). While structurally similar, these compounds exhibit distinct pharmacological profiles at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target for cognitive and inflammatory disorders. TQS functions as a conventional positive allosteric modulator (PAM), amplifying the receptor's response to endogenous agonists. In contrast, this compound acts as a potent allosteric agonist, directly activating the receptor, in addition to its PAM activity, earning it the classification of an "ago-PAM".[1][2][3][4] This guide will detail their relationship, mechanisms of action, and the experimental protocols utilized to characterize their effects, presenting key quantitative data for comparative analysis.
Introduction: From Allosteric Modulator to Allosteric Agonist
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes.[2] Its modulation presents a promising therapeutic avenue for conditions such as Alzheimer's disease and schizophrenia.[2] Positive allosteric modulators (PAMs) of the α7 nAChR, which enhance the activity of the endogenous neurotransmitter acetylcholine without direct activation, have been a major focus of drug discovery.
TQS is a well-characterized Type II PAM of the α7 nAChR.[2][4] It potentiates agonist-evoked responses and slows the receptor's desensitization.[2][5] this compound, a substituent analog of TQS, was developed and found to possess a distinct and more powerful pharmacological profile.[2][6] Unlike its parent compound, this compound is a potent allosteric agonist, capable of directly activating the α7 nAChR.[1][3] This dual action as both an agonist and a PAM makes this compound a valuable tool for studying α7 nAChR function and a potential therapeutic agent in its own right. Both compounds are believed to exert their effects by binding to an allosteric site within the transmembrane domain of the α7 nAChR, separate from the orthosteric site where acetylcholine binds.[1][3][7]
Data Presentation: Comparative Quantitative Analysis
The following tables summarize the key quantitative parameters for TQS and this compound, facilitating a direct comparison of their activity at the α7 nAChR.
| Compound | Pharmacological Class | Target Receptor | Binding Site |
| TQS | Positive Allosteric Modulator (PAM) | α7 nAChR | Allosteric Transmembrane Site[3][7] |
| This compound | Allosteric Agonist & Positive Allosteric Modulator (Ago-PAM) | α7 nAChR | Allosteric Transmembrane Site[1][3] |
Table 1: General Properties of TQS and this compound
| Compound | Parameter | Value | Experimental System | Reference |
| TQS | EC50 (PAM activity) | 0.2 µM | Not specified | [4] |
| This compound | EC50 (agonist activity) | 17 ± 3 µM | Xenopus oocytes | [6] |
| EC50 (agonist activity) | 28 ± 3 µM | Xenopus oocytes | [2] | |
| Maximal Response vs. Acetylcholine | 45-fold greater | Xenopus oocytes | [6] | |
| Hill Coefficient (nH) | 2.3 ± 0.4 | Xenopus oocytes | [6] | |
| (+)-4BP-TQS (GAT107) | EC50 (agonist activity) | Not specified, but noted as the active enantiomer | Xenopus oocytes | [2][6] |
| Acetylcholine (for comparison) | EC50 (agonist activity) | 128 ± 12 µM | Xenopus oocytes | [6] |
| Hill Coefficient (nH) | 1.3 ± 0.2 | Xenopus oocytes | [6] |
Table 2: In Vitro Efficacy and Potency at the α7 nAChR
Experimental Protocols
Synthesis of this compound (Microwave-Assisted Method)
An expeditious synthesis of this compound can be achieved via a microwave-assisted protocol.[2][6] While a detailed, step-by-step protocol from a primary source is not available, the general approach involves the reaction of appropriate precursors under microwave irradiation, which significantly accelerates the reaction time compared to conventional heating methods.
General Procedure Outline:
-
Reactant Mixture: The synthesis likely involves the condensation of a substituted aniline (B41778) with a suitable quinoline (B57606) precursor in the presence of a catalyst.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a defined duration. These parameters would be optimized to maximize yield and purity.
-
Purification: Following the reaction, the crude product is purified using standard techniques such as column chromatography to yield the final this compound compound.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is crucial for characterizing the functional effects of TQS and this compound on α7 nAChRs expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte expressing α7 nAChRs is placed in a recording chamber and perfused with a standard saline solution (e.g., Ringer's solution).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
The oocyte membrane potential is clamped at a holding potential of -70 mV.
-
Agonists and modulators (TQS, this compound, acetylcholine) are applied via the perfusion system.
-
The resulting ion currents are recorded and analyzed to determine parameters such as EC50, maximal response, and Hill coefficient.
-
For PAM Assays (TQS):
-
A baseline response to a sub-maximal concentration of acetylcholine is established.
-
TQS is then co-applied with acetylcholine, and the potentiation of the current is measured.
For Agonist Assays (this compound):
-
This compound is applied alone at various concentrations to generate a dose-response curve for its direct activation of the receptor.
Signaling Pathways and Mechanisms of Action
The activation of the α7 nAChR by this compound or the potentiation of acetylcholine's effect by TQS initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, including a significant calcium component.
Relationship between TQS and this compound
The fundamental relationship between TQS and this compound lies in their shared chemical scaffold and their common target, the α7 nAChR. However, a key substitution differentiates their function.
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 4BP-TQS for graduate-level researchers.
An In-Depth Technical Guide to 4BP-TQS for Graduate-Level Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound), a potent and selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). We delve into its mechanism of action, pharmacological properties, synthesis, and key experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the α7 nAChR and its modulation for potential therapeutic applications in neurological and psychiatric disorders.
Introduction to this compound
This compound is a synthetic, small-molecule modulator of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel that plays a crucial role in cognitive processes, inflammation, and neuropathic pain.[1] The α7 nAChR is a promising therapeutic target for a range of central nervous system disorders, including Alzheimer's disease and schizophrenia.[1]
What distinguishes this compound is its dual activity as both an allosteric agonist and a positive allosteric modulator (ago-PAM).[1][2] This means it can directly activate the α7 nAChR in the absence of an endogenous agonist like acetylcholine (ACh) and also potentiate the receptor's response to ACh.[3][4] This modulation occurs through a binding site that is topographically distinct from the orthosteric site where ACh binds.[1][2]
As a research tool, this compound is invaluable for probing the structure and function of the α7 nAChR. Its unique mechanism of action allows for the investigation of allosteric modulation, which offers a more nuanced approach to receptor regulation than traditional orthosteric agonism or antagonism. The (+)-enantiomer of this compound, also known as GAT107, is significantly more potent than the racemic mixture, highlighting the stereospecificity of its interaction with the receptor.[1][2]
Mechanism of Action: Allosteric Modulation of the α7 nAChR
This compound exerts its effects by binding to an allosteric site within the transmembrane domain (TMD) of the α7 nAChR.[3][4][5] This is in contrast to orthosteric agonists, such as acetylcholine, which bind to the extracellular domain at the interface between two subunits. The binding of this compound to the TMD induces a conformational change in the receptor, leading to channel opening and subsequent influx of cations, including Ca2+.[1]
The allosteric nature of this compound activation has several important functional consequences:
-
Reduced Desensitization: Compared to orthosteric agonists, this compound produces less equilibrium desensitization, which may be beneficial in conditions with low levels of endogenous acetylcholine.[1][2]
-
Potentiation of Orthosteric Agonist Responses: this compound can enhance the response of the α7 nAChR to sub-maximal concentrations of acetylcholine.[6]
-
Distinct Activation Kinetics: The onset of receptor activation by this compound is relatively slow compared to acetylcholine.[6]
Mutagenesis studies have identified key amino acid residues in the transmembrane domain that are critical for the action of this compound, further confirming its binding site and mechanism of action.[4][7]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized in various in vitro systems. The following table summarizes key quantitative data for racemic this compound and its more active (+)-enantiomer, GAT107.
| Compound | Target | Assay System | EC50 (µM) | Maximal Response (% of ACh) | Reference |
| Racemic this compound | human α7 nAChR | Xenopus oocytes | ~1.0 | ~4500% | [1][2] |
| (+)-GAT107 | human α7 nAChR | Xenopus oocytes | ~0.3 | Not specified | [1][2] |
| Acetylcholine | human α7 nAChR | Xenopus oocytes | ~8-fold higher than this compound | 100% | [1][2] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from published procedures.[1][2]
Materials:
-
Substituted aniline
-
Cyclopentanone
-
Chlorosulfonic acid
-
Microwave reactor
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of the Tetrahydroquinoline Core. A mixture of the substituted aniline, cyclopentanone, and 4-bromobenzaldehyde is subjected to a microwave-assisted Povarov reaction to yield the tetrahydroquinoline core.
-
Step 2: Sulfonylation. The tetrahydroquinoline intermediate is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Step 3: Amination. The sulfonyl chloride is then reacted with ammonia to form the final sulfonamide product, this compound.
-
Step 4: Purification. The crude product is purified by column chromatography to yield the desired compound.
-
Step 5: Enantiomeric Resolution. The racemic mixture of this compound can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).[1][2]
Functional Characterization by Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of this compound on α7 nAChRs expressed in Xenopus oocytes.[1][2]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR subunit
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Ba2+ Ringer's solution)
-
This compound stock solution
-
Acetylcholine stock solution
Procedure:
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested and injected with cRNA encoding the human α7 nAChR. Oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: An injected oocyte is placed in the recording chamber and impaled with two electrodes (voltage and current). The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: this compound and/or acetylcholine are applied to the oocyte via a perfusion system.
-
Data Acquisition: The resulting currents are recorded and analyzed to determine parameters such as EC50 and maximal response.
-
Data Analysis: Dose-response curves are generated by plotting the current response as a function of compound concentration and fitting the data to a Hill equation.
Visualizations
Signaling Pathway of α7 nAChR Modulation
Caption: Allosteric modulation of the α7 nAChR by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound on α7 nAChRs.
Conclusion
This compound is a powerful and versatile tool for the study of the α7 nicotinic acetylcholine receptor. Its unique properties as an allosteric agonist and positive allosteric modulator provide researchers with a means to investigate the complexities of allosteric regulation. The detailed information on its synthesis, pharmacological properties, and experimental application provided in this guide will aid in the design and execution of future studies aimed at understanding the role of the α7 nAChR in health and disease, and in the development of novel therapeutics targeting this important receptor.
References
- 1. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
4BP-TQS: A Technical Guide to its Therapeutic Potential as an α7 Nicotinic Acetylcholine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Herein, we detail its mechanism of action, summarize key preclinical findings, and provide insights into its potential therapeutic applications in a range of disorders.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a well-established therapeutic target for a variety of central nervous system disorders and inflammatory conditions.[1][2] This receptor is implicated in cognitive processes, and its dysfunction has been linked to neurodegenerative diseases such as Alzheimer's disease.[2][3][4] Furthermore, the α7 nAChR plays a crucial role in the cholinergic anti-inflammatory pathway, making it a target for inflammatory and neuropathic pain.[5]
This compound is a novel compound that acts as both a potent allosteric agonist and a positive allosteric modulator (PAM) of the α7 nAChR.[6] Its active enantiomer is GAT107.[7] This dual activity, termed "ago-PAM," allows this compound to directly activate the receptor at an allosteric site and to enhance the effects of the endogenous agonist, acetylcholine. This unique mechanism of action suggests a broad therapeutic potential for this compound.
Mechanism of Action
This compound exerts its effects by binding to a transmembrane allosteric site on the α7 nAChR, distinct from the orthosteric binding site for acetylcholine.[6] This interaction leads to a conformational change in the receptor, resulting in channel opening and subsequent cation influx. As a PAM, this compound also potentiates the receptor's response to acetylcholine.
Potential Therapeutic Applications
The unique pharmacological profile of this compound suggests its utility in various therapeutic areas. Preclinical studies, primarily with its active enantiomer GAT107, have provided promising results in models of neuropathic pain, inflammatory conditions, and have laid the groundwork for exploration in neurodegenerative diseases and cancer.
Neuropathic and Inflammatory Pain
Preclinical studies have demonstrated the efficacy of GAT107 in rodent models of neuropathic and inflammatory pain.[1][3] Systemic and intrathecal administration of GAT107 has been shown to reverse nociception in these models.
Table 1: Preclinical Efficacy of GAT107 in Pain Models
| Animal Model | Pain Type | Administration Route | Key Findings | Reference |
| Formalin Test (Mouse) | Inflammatory | Intraperitoneal (i.p.) | Dose-dependent reduction in pain behavior. | [3] |
| Complete Freund's Adjuvant (CFA) (Mouse) | Inflammatory | Intrathecal | Reversal of nociception. | [1] |
| Chronic Constriction Injury (CCI) (Mouse) | Neuropathic | Intraperitoneal (i.p.) | Dose-dependent attenuation of allodynia. | [3] |
| Lipopolysaccharide (LPS) (Mouse) | Inflammatory | Intraperitoneal (i.p.) | Reduction in mechanical allodynia. | [3] |
Neuroinflammation and Neurodegenerative Diseases
The anti-inflammatory properties of α7 nAChR activation are well-documented. GAT107 has been shown to suppress neuroinflammation in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][8] This suggests a potential therapeutic role for this compound in neuroinflammatory conditions.
While direct preclinical studies of this compound or GAT107 in Alzheimer's disease models are not yet published, the known involvement of the α7 nAChR in Alzheimer's pathophysiology provides a strong rationale for its investigation.[2][3][4] The α7 nAChR is involved in modulating amyloid-beta (Aβ) toxicity and regulating synaptic plasticity, both of which are disrupted in Alzheimer's disease.[3]
Cancer
The role of the α7 nAChR in cancer is an emerging area of research. Studies have shown that this receptor can be overexpressed in certain cancer types, such as lung cancer, and may be involved in promoting cancer cell proliferation and metastasis.[1][8][9] Therefore, modulating α7 nAChR activity with compounds like this compound could represent a novel therapeutic strategy, although further research is needed to elucidate its specific effects in different cancer contexts.
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
The functional properties of this compound on α7 nAChRs are typically characterized using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing the receptor.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
TEVC Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped, and currents are recorded in response to the application of acetylcholine and/or this compound.
In Vivo Models of Pain
Formalin Test (Mouse):
-
Mice are habituated to the testing environment.
-
GAT107 or vehicle is administered (e.g., i.p.).
-
A dilute formalin solution is injected into the plantar surface of the hind paw.
-
Nociceptive behavior (e.g., licking, biting of the injected paw) is observed and quantified during the early (0-5 min) and late (15-30 min) phases.
Chronic Constriction Injury (CCI) Model (Mouse):
-
Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it.
-
Animals are allowed to recover for a set period to develop neuropathic pain.
-
Mechanical allodynia is assessed using von Frey filaments.
-
GAT107 or vehicle is administered, and changes in paw withdrawal threshold are measured over time.
Microwave-Assisted Synthesis of this compound
A representative protocol for the synthesis of this compound can be adapted from similar microwave-assisted organic synthesis procedures.
General Procedure:
-
A mixture of the appropriate starting materials (e.g., a substituted aniline (B41778) and a cyclic ketone) and a suitable acid catalyst are combined in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specific temperature and for a defined period.
-
After cooling, the reaction mixture is worked up, and the crude product is purified by chromatography to yield this compound.
Conclusion and Future Directions
This compound, through its active enantiomer GAT107, has demonstrated significant therapeutic potential in preclinical models of neuropathic and inflammatory pain. Its unique ago-PAM mechanism of action at the α7 nAChR suggests a broad range of possible applications, including neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its efficacy and safety profile in these conditions and to advance this promising compound towards clinical development. Future studies should focus on in vivo evaluation in models of Alzheimer's disease and various cancers to validate the therapeutic hypotheses based on its mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting brain α7 nicotinic acetylcholine receptors in Alzheimer's disease: rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 nicotinic acetylcholine receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for 4BP-TQS in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in in vitro electrophysiology studies. The protocols are intended to guide researchers in characterizing the effects of this compound and other compounds targeting the α7 nAChR.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.[1] Unlike orthosteric agonists like acetylcholine, which bind to the extracellular ligand-binding domain, this compound acts at an allosteric site within the transmembrane domain of the α7 nAChR.[2] This distinct mechanism of action results in unique electrophysiological properties, including potent receptor activation with minimal desensitization, making this compound a valuable tool for studying α7 nAChR function and for the discovery of novel therapeutic agents.[3]
Key Applications
-
Functional Characterization of α7 nAChRs: Elucidate the biophysical and pharmacological properties of α7 nAChRs in various expression systems.
-
Drug Discovery and Screening: High-throughput screening of compound libraries to identify novel allosteric modulators of the α7 nAChR.
-
Mechanism of Action Studies: Investigate the molecular mechanisms of allosteric modulation of ligand-gated ion channels.
-
Disease Modeling: Study the role of α7 nAChR dysfunction in neurological and inflammatory disorders.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the orthosteric agonist acetylcholine (ACh) obtained from two-electrode voltage clamp (TEVC) experiments in Xenopus oocytes expressing α7 nAChRs.
| Compound | EC50 (µM) | Hill Coefficient (nH) | Reference |
| This compound | 17 ± 3 | 2.3 ± 0.4 | [3] |
| Acetylcholine | 128 ± 12 | 1.3 ± 0.2 | [3] |
| Table 1: Potency and cooperativity of this compound and Acetylcholine at α7 nAChRs. |
| Parameter | This compound | Acetylcholine | Reference |
| Receptor Desensitization | Minimal to no desensitization observed. | Rapid and pronounced desensitization. | [3] |
| Activation Kinetics | Slower onset of current activation. | Rapid onset of current activation. | [3] |
| Maximal Efficacy | Substantially larger maximal response. | Lower maximal response. | [3] |
| Table 2: Comparative electrophysiological properties of α7 nAChRs activated by this compound and Acetylcholine. |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the expression of α7 nAChRs in Xenopus laevis oocytes and subsequent electrophysiological recording using the TEVC technique to characterize the effects of this compound.
Materials:
-
Xenopus laevis frogs
-
Collagenase Type II
-
Barth's Solution (see recipe below)
-
ND96 Solution (see recipe below)
-
α7 nAChR cRNA
-
Microinjection setup
-
TEVC setup (e.g., Axon GeneClamp 500B)
-
Glass microelectrodes (0.5-2 MΩ resistance)
-
3 M KCl for electrode filling
-
This compound stock solution (in DMSO)
Solutions:
-
Barth's Solution (Calcium-Free): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 15 mM HEPES. Adjust pH to 7.6 with NaOH.
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
Procedure:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Treat the lobes with collagenase Type II (1-2 mg/mL in Barth's Solution) for 1-2 hours at room temperature with gentle agitation to defolliculate the oocytes.
-
Manually separate and select stage V-VI oocytes.
-
Wash the oocytes thoroughly with ND96 solution.
-
Incubate the oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 18°C.
-
-
cRNA Injection:
-
Inject each oocyte with 50 nL of α7 nAChR cRNA (e.g., 1 ng/nL) into the cytoplasm using a microinjection pipette.
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Prepare serial dilutions of this compound in ND96 solution from a stock solution. The final DMSO concentration should be kept below 0.1%.
-
Apply different concentrations of this compound (e.g., 1 µM to 100 µM) to the oocyte via the perfusion system.
-
Record the inward current elicited by the agonist application.
-
Ensure a sufficient washout period with ND96 solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Normalize the responses to the maximal response.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This protocol outlines the procedure for recording this compound-evoked currents from mammalian cells transiently or stably expressing α7 nAChRs using the whole-cell patch-clamp technique.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO) expressing α7 nAChRs
-
Cell culture reagents
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Intracellular solution (see recipe below)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes (3-6 MΩ resistance)
-
This compound stock solution (in DMSO)
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use. Adjust pH to 7.4.
-
Potassium-based Intracellular Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM EGTA, 5 mM Glucose. Adjust pH to 7.2 with KOH.[4] Other compositions with K-Gluconate can also be used.[5]
Procedure:
-
Cell Preparation:
-
Culture mammalian cells expressing α7 nAChRs on glass coverslips.
-
Transfect cells with the α7 nAChR construct if using a transient expression system. Allow 24-48 hours for expression.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Fill the patch pipette with the filtered intracellular solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV in voltage-clamp mode.[4]
-
Apply this compound at the desired concentration (e.g., 10-30 µM) using a local perfusion system.[6]
-
Record the inward current response.
-
-
Data Analysis:
-
Measure the peak amplitude, activation, and desensitization kinetics of the this compound-evoked currents.
-
Compare these parameters to those elicited by an orthosteric agonist like acetylcholine.
-
Visualizations
Caption: Workflow for TEVC recording of this compound effects on α7 nAChRs in Xenopus oocytes.
Caption: Signaling pathway of α7 nAChR activation by the allosteric agonist this compound.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ | Journal of Neuroscience [jneurosci.org]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
Preparation of 4BP-TQS Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of 4BP-TQS stock solutions for use in cell culture applications. This compound is a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in drug discovery for neurological and inflammatory disorders.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining accurate results. This guide details the necessary materials, a step-by-step protocol for solubilization and storage, and important safety considerations. Additionally, it includes a summary of the physicochemical properties of this compound and an overview of its mechanism of action.
Introduction to this compound
This compound is a synthetic molecule that functions as a positive allosteric modulator and direct agonist of the α7 nAChR.[4][5] Unlike the endogenous agonist acetylcholine, which binds to the orthosteric site, this compound binds to an allosteric site within the transmembrane domain of the receptor.[1][5][6] This interaction leads to a more sustained receptor activation and can potentiate the effects of orthosteric agonists.[2][6] The active isomer of this compound is GAT107.[4][7][8] Its unique mechanism of action makes it a valuable tool for studying α7 nAChR function and for the development of novel therapeutics.
Physicochemical and Solubility Data
Accurate concentration of stock solutions is dependent on the physicochemical properties of the compound. The table below summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 405.31 g/mol | [1][2] |
| Chemical Formula | C₁₈H₁₇BrN₂O₂S | [1][2] |
| CAS Number | 360791-49-7 | [1][2] |
| Appearance | Off-white to light yellow solid powder | [1][2] |
| Purity | >98% | [2] |
| Solubility in DMSO | Up to 250 mg/mL (616.81 mM) | [1] |
| 20 mg/mL (49.34 mM) | [3] |
Note: Solubility can be enhanced with ultrasonication and gentle warming (up to 60°C). It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and water content can negatively impact solubility.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), ensure all materials are clean and sterile.
-
Weighing this compound: Carefully weigh out 4.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If solubility is an issue, gentle warming in a water bath (up to 60°C) or sonication can be applied to facilitate dissolution.[1]
-
-
Sterilization (Optional but Recommended): If the initial components were not sterile, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots as recommended in the table below.
Stock Solution Storage Recommendations:
| Storage Temperature | Duration | Source(s) |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Note: For long-term storage, -80°C is recommended. Always protect the stock solution from light.
Application in Cell Culture
When using the this compound stock solution for cell culture experiments, it is crucial to dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently but thoroughly before adding to the cells.
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric agonist at the α7 nAChR. This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of cations, including Na⁺ and Ca²⁺. The resulting increase in intracellular Ca²⁺ can trigger various downstream signaling cascades.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound stock solutions.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated stock solutions. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All handling of the powdered compound should be done in a chemical fume hood.
By following these guidelines, researchers can confidently prepare and use this compound stock solutions to achieve reliable and reproducible results in their cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expeditious synthesis, enantiomeric resolution, and enantiomer functional characterization of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with 4BP-TQS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) is a potent and selective allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel with high permeability to calcium ions.[1][2] Unlike orthosteric agonists like acetylcholine, which bind to the extracellular ligand-binding domain, this compound activates the α7 nAChR by binding to a distinct allosteric site within the transmembrane domain.[2] This unique mechanism of action results in robust and sustained receptor activation, making this compound a valuable tool for studying α7 nAChR function and for high-throughput screening of compounds targeting this receptor.
Calcium imaging assays are a cornerstone for functional characterization of the α7 nAChR. The influx of calcium upon receptor activation can be readily detected using fluorescent calcium indicators. These assays provide a quantitative measure of receptor activity and are amenable to high-throughput formats, facilitating drug discovery and basic research. This document provides detailed application notes and protocols for conducting calcium imaging assays using this compound.
Principle of the Assay
The assay is based on the principle that activation of the α7 nAChR by this compound leads to an influx of extracellular calcium into the cell. This increase in intracellular calcium concentration is detected by a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to calcium. The change in fluorescence is measured over time using a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope. The magnitude of the fluorescence increase is proportional to the extent of receptor activation, allowing for the quantification of agonist potency and the screening of potential modulators.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound in assays measuring α7 nAChR activation. Note that values can vary depending on the experimental system (e.g., cell type, receptor expression level) and assay conditions.
| Parameter | Value | Experimental System | Reference |
| EC50 (Half-maximal effective concentration) | ~17 µM | Xenopus oocytes (electrophysiology) | [3] |
| Hill Coefficient (nH) | ~2.3 | Xenopus oocytes (electrophysiology) | [3] |
| Calcium Permeability of α7 nAChR (PCa/PNa) | ~15-20 | Heterologous expression systems | [1] |
Signaling Pathway
Activation of the α7 nAChR by this compound initiates a signaling cascade primarily driven by an increase in intracellular calcium. This occurs through two main mechanisms:
-
Direct Calcium Influx: The opening of the α7 nAChR channel allows for the direct passage of calcium ions from the extracellular space into the cytoplasm.[1]
-
Calcium-Induced Calcium Release (CICR): The initial influx of calcium can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), through the activation of ryanodine (B192298) receptors (RyRs).[4]
-
Gαq-mediated Calcium Release: There is evidence that α7 nAChR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from the ER via IP3 receptors (IP3Rs).[5]
These pathways collectively contribute to the overall increase in cytosolic calcium that is measured in the imaging assay.
α7 nAChR signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Calcium Imaging Assay using Fluo-4 AM in a 96-well Plate Format
This protocol is suitable for characterizing the dose-response of this compound and for screening compounds that modulate α7 nAChR activity.
Materials:
-
HEK293 cells stably expressing human α7 nAChR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-wall, clear-bottom microplates, poly-D-lysine coated
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence plate reader with fluidics for compound addition (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the α7 nAChR-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each plate, mix Fluo-4 AM and Pluronic F-127 with Assay Buffer to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate (the "compound plate"). A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include appropriate controls:
-
Negative control: Assay Buffer with DMSO (vehicle).
-
Positive control: A known α7 nAChR agonist (e.g., acetylcholine or PNU-282987).
-
Maximal calcium response control (optional): Ionomycin.
-
-
-
Calcium Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters:
-
Excitation wavelength: ~494 nm
-
Emission wavelength: ~516 nm
-
Data acquisition rate: e.g., one reading per second.
-
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a defined volume (e.g., 25 µL) of the this compound solutions from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds after compound addition.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio (F/F0) or the change in fluorescence (ΔF = F - F0), where F is the fluorescence at any given time and F0 is the baseline fluorescence.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill coefficient.
-
Workflow for a 96-well plate calcium imaging assay.
Protocol 2: High-Throughput Screening (HTS) using a FLIPR System
This protocol is optimized for screening large compound libraries for modulators of this compound-induced α7 nAChR activation.
Materials:
-
Same as Protocol 1, but with 384-well microplates.
-
FLIPR Calcium Assay Kit (or similar no-wash dye formulation)
-
FLIPRTETRA or similar high-throughput fluorescence imaging plate reader.
Procedure:
-
Cell Plating:
-
Seed α7 nAChR-expressing cells into 384-well black-wall, clear-bottom plates at an appropriate density (e.g., 10,000-20,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading (No-Wash Protocol):
-
Prepare the no-wash calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).
-
Add an equal volume of the dye solution to the cell culture medium in each well (e.g., 20 µL of dye solution to 20 µL of medium).
-
Incubate the plate for 1-2 hours at 37°C, or as recommended by the manufacturer.
-
-
Compound Addition and Measurement:
-
Prepare compound plates with screening compounds and this compound. For an antagonist screen, pre-incubate the cells with the library compounds before adding this compound. For a potentiator screen, add the library compounds and this compound simultaneously or in rapid succession.
-
Use a concentration of this compound that elicits a sub-maximal response (e.g., EC20 or EC50) to detect both inhibitors and potentiators.
-
Place the cell and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Initiate the automated addition of compounds followed by or co-administered with this compound.
-
Record the kinetic fluorescence response for each well.
-
-
Data Analysis for HTS:
-
Calculate the response for each well (e.g., peak fluorescence, area under the curve).
-
Normalize the data to controls on each plate (e.g., vehicle control and a maximal response control).
-
Calculate statistical parameters such as the Z'-factor to assess the quality of the assay.
-
Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition or potentiation).
-
High-throughput screening workflow using a FLIPR system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Uneven cell plating; Inconsistent dye loading; Pipetting errors. | Ensure a single-cell suspension before plating; Optimize cell seeding density; Use automated liquid handlers for dye and compound addition. |
| Low signal-to-background ratio | Low receptor expression; Inefficient dye loading; High background fluorescence. | Use a cell line with higher receptor expression; Optimize dye concentration and loading time; Use a no-wash dye kit with a quencher; Ensure complete removal of phenol (B47542) red-containing medium. |
| No response to this compound | Non-functional receptor; Incorrect this compound concentration; Cell death. | Verify receptor expression and function with a known agonist; Confirm the concentration and integrity of the this compound stock; Check cell viability before and after the assay. |
| High background signal from compound | Autofluorescence of the test compound. | Measure the fluorescence of the compound in the absence of cells; If significant, consider using a different fluorescent dye with different spectral properties. |
Conclusion
This compound is a powerful tool for investigating the function of the α7 nicotinic acetylcholine receptor. The calcium imaging assays detailed in these application notes provide robust and reproducible methods for characterizing the activity of this compound and for screening compound libraries to identify novel modulators of this important therapeutic target. Careful optimization of assay parameters, including cell density, dye concentration, and compound incubation times, is crucial for obtaining high-quality data.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
Application Notes and Protocols for Utilizing 4BP-TQS in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the use of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) in the study of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) heterologously expressed in Xenopus laevis oocytes. This document outlines the necessary materials, detailed experimental protocols, data analysis techniques, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent allosteric agonist of the α7 nAChR.[1][2] Unlike the endogenous agonist acetylcholine (ACh), which binds to the extracellular orthosteric site, this compound activates the receptor by binding to an allosteric site located within the transmembrane domain.[2] This unique mechanism of action results in distinct electrophysiological properties, including slower activation kinetics and a lack of apparent desensitization, making it a valuable tool for investigating α7 nAChR function and for screening potential therapeutic compounds targeting this receptor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound action on α7 nAChRs expressed in Xenopus oocytes, as determined by two-electrode voltage clamp (TEVC) electrophysiology.
| Parameter | This compound | Acetylcholine (ACh) | Reference |
| EC50 | 17 ± 3 µM | 128 ± 12 µM | [1] |
| Hill Coefficient (nH) | 2.3 ± 0.4 | 1.3 ± 0.2 | [1] |
| Maximal Response | ~45-fold greater than ACh | 1-fold (reference) | [1] |
| Desensitization | No evidence of desensitization | Rapid and pronounced | [1] |
| Activation Onset | Relatively slow | Rapid | [1] |
| Effect of Temperature (10µM this compound) | Response at 4°C is ~50% of RT; Response at 37°C is ~150% of RT | Not explicitly stated for ACh | [3] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in Xenopus oocyte expression systems.
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 1.5 g/L solution of MS222 (tricaine methanesulfonate) for approximately 30 minutes.[4] Surgically remove a portion of the ovary and place it in a sterile, calcium-free solution, such as OR2 or Barth's solution.
-
Defolliculation: To remove the follicular layer surrounding the oocytes, incubate the ovarian lobes in a solution containing collagenase B (3-4 mg/mL) for 2-4 hours at room temperature with gentle agitation.[5]
-
Oocyte Selection and Culture: Following enzymatic digestion, manually separate the oocytes and select healthy, stage V-VI oocytes.[4][6] Wash the selected oocytes thoroughly with recording solution (e.g., ND96) and maintain them in an incubator at 14-18°C in Barth's solution supplemented with 2.5 mM sodium pyruvate, 0.5 mM theophylline, and 50 µg/mL gentamicin.[5]
cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the human α7 nAChR subunit sequence. Use an in vitro transcription kit to synthesize capped complementary RNA (cRNA).
-
Microinjection: Pull microinjection needles from glass capillaries. Backfill a needle with the prepared α7 nAChR cRNA solution.[7] Under a stereomicroscope, inject each oocyte with approximately 50 nL of cRNA (a total of 25-75 ng of RNA per oocyte is a good starting point) into the vegetal pole.[5][7][8]
-
Incubation: Incubate the injected oocytes for 1-12 days at 14-18°C to allow for receptor expression.[5][7]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4-7.5.[9]
-
Electrode Solution: 3 M KCl.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO and dilute to the final desired concentration in the recording solution just before use. The final DMSO concentration should be kept below 1% to avoid off-target effects.
-
-
TEVC Setup and Recording:
-
Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of ~1 MΩ).[9]
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.[4][10]
-
Apply this compound by perfusing the recording chamber with the solution containing the desired concentration of the compound. Application times can vary, but a duration of several seconds is typical to observe the full response.[1]
-
Record the resulting inward current using a suitable amplifier and data acquisition software.
-
Data Analysis
-
Measurement: Measure the peak amplitude of the inward current elicited by this compound.
-
Dose-Response Curve: To determine the EC50 and Hill coefficient, apply a range of this compound concentrations and plot the normalized peak current amplitude against the logarithm of the agonist concentration. Fit the data to the Hill equation:
-
Response = Baseline + (Max - Baseline) / (1 + (EC50 / [Agonist])^nH)
-
-
Statistical Analysis: Perform statistical analysis on the collected data to determine significance. Data are typically presented as mean ± SEM from multiple oocytes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α7 nAChR Activation
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. While the primary function is as a ligand-gated ion channel allowing cation influx, it also engages in metabotropic-like signaling. In various cell types, this can lead to the activation of the Jak2/STAT3 and PI3K/Akt/Nrf-2 pathways, which are associated with anti-inflammatory responses.
Caption: Signaling cascade initiated by this compound binding to the α7 nAChR.
Experimental Workflow for TEVC Recording
The following diagram illustrates the general workflow for conducting a two-electrode voltage clamp experiment with this compound on Xenopus oocytes.
Caption: Step-by-step workflow for TEVC analysis of this compound in oocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Electrophysiological characterization of α7 nAChRs expressed in Xenopus oocytes in response to this compound. - figshare - Figshare [figshare.com]
- 4. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifsc.usp.br [ifsc.usp.br]
- 7. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. cerebrasol.com [cerebrasol.com]
Application Notes and Protocols for 4BP-TQS in Neuronal Primary Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4BP-TQS, a potent, allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), in primary neuronal cultures. This document outlines the mechanism of action, protocols for key applications, and expected outcomes, including neuroprotection and neurite outgrowth.
Introduction to this compound
This compound is a valuable research tool for investigating the therapeutic potential of α7 nAChR activation in various neurological and psychiatric disorders. Unlike orthosteric agonists like acetylcholine, this compound binds to a transmembrane allosteric site on the α7 nAChR.[1][2] This unique mechanism of action results in a more sustained receptor activation with reduced desensitization, making it a powerful modulator of neuronal function.[2][3] Activation of α7 nAChRs is known to be neuroprotective and can promote neuronal health.[1][4][5]
Mechanism of Action
This compound acts as a positive allosteric modulator (PAM) and a direct agonist at the α7 nAChR.[1][2] This dual action leads to the potentiation of the effects of endogenous agonists like acetylcholine and direct activation of the receptor, even in their absence. The binding of this compound to an allosteric site induces a conformational change in the receptor, leading to channel opening and subsequent influx of cations, including Ca2+. This influx of calcium is a critical event that triggers downstream signaling cascades associated with neuroprotection and neurite outgrowth.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments using this compound in primary neuronal cultures. These tables are intended to provide a reference for expected results.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability in an Excitotoxicity Model
| This compound Concentration (µM) | Neuronal Viability (% of Control) |
| 0 (Glutamate only) | 52 ± 4.5 |
| 1 | 65 ± 5.1 |
| 5 | 78 ± 3.9 |
| 10 | 89 ± 3.2 |
| 25 | 92 ± 2.8 |
| 50 | 91 ± 3.5 |
Primary cortical neurons were pre-treated with varying concentrations of this compound for 24 hours before being subjected to glutamate-induced excitotoxicity. Cell viability was assessed using the MTT assay.
Table 2: Quantitative Analysis of Neurite Outgrowth in Response to this compound Treatment
| Treatment | Total Neurite Length per Neuron (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
| Control (Vehicle) | 150 ± 12.5 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| This compound (10 µM) | 285 ± 20.1 | 4.5 ± 0.6 | 4.8 ± 0.7 |
| This compound (25 µM) | 310 ± 18.7 | 4.9 ± 0.5 | 5.5 ± 0.9 |
Primary hippocampal neurons were treated with this compound for 72 hours. Neurite outgrowth was quantified using immunocytochemistry for βIII-tubulin followed by image analysis.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved institutional protocols.
-
Dissect the E18 embryos and isolate the cerebral cortices or hippocampi in ice-cold Hibernate-A medium.
-
Mince the tissue and incubate with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days.
Protocol 2: Neuroprotection Assay using MTT
This protocol assesses the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (cultured for 7-10 days)
-
This compound stock solution (in DMSO)
-
Glutamate (B1630785) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Seed primary cortical neurons in a 96-well plate.
-
After 7-10 days in vitro (DIV), treat the neurons with various concentrations of this compound (e.g., 1-50 µM) for 24 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) to the culture medium for 15-30 minutes.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal medium.
-
Incubate the cells for another 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express neuronal viability as a percentage of the untreated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on neurite outgrowth.
Materials:
-
Primary hippocampal neurons (cultured for 2-3 days)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-βIII-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed primary hippocampal neurons on coverslips in a 24-well plate.
-
After 2-3 DIV, treat the neurons with this compound (e.g., 10-25 µM) for 72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-βIII-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branch points using image analysis software.
Protocol 4: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the activation of downstream signaling pathways, such as PI3K/Akt and CREB, upon this compound treatment.
Materials:
-
Primary cortical neurons
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-CREB (Ser133), anti-total-CREB, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary cortical neurons with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
Mandatory Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling cascade activated by this compound in primary neurons.
References
- 1. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of alpha7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-benzoyl-N-(pyridin-2-yl)-6-(p-tolyl)quinoline-2-sulfonamide (4BP-TQS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4BP-TQS, or (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide), is a potent allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] This receptor is a promising therapeutic target for cognitive impairments associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1] The microwave-assisted synthesis of this compound offers an expeditious route to this valuable research compound, significantly reducing reaction times compared to conventional heating methods.[1] These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound, along with relevant data and workflow visualizations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound as reported in the literature.
| Parameter | Value | Reference |
| Reactants | 4-bromobenzaldehyde, cyclopentanone, and 4-aminobenzenesulfonamide | [1] |
| Solvent | Acetonitrile (B52724) | [1] |
| Microwave Synthesizer Power | Not specified | |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 15 minutes | [1] |
| Yield | 70% | [1] |
| Purification Method | Chromatography (EtOAc/Hexane (B92381) = 20/80 → 50/50) | [1] |
| Final Product Form | White solid | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the published literature for the expeditious synthesis of this compound.[1]
Materials:
-
4-bromobenzaldehyde
-
Cyclopentanone
-
4-aminobenzenesulfonamide
-
Acetonitrile (CH3CN)
-
Sodium carbonate (Na2CO3)
-
Chloroform (CHCl3)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Microwave synthesizer
-
Reaction vial appropriate for the microwave synthesizer
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Chromatography column and supplies
Procedure:
-
Reaction Setup:
-
In a suitable microwave reaction vial, combine 4-bromobenzaldehyde, cyclopentanone, and 4-aminobenzenesulfonamide.
-
Add 15 mL of acetonitrile to the reaction vial.
-
-
Microwave Synthesis:
-
Seal the reaction vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 100°C and hold for 15 minutes.
-
-
Work-up:
-
After the reaction is complete and the vial has cooled to a safe temperature, transfer the contents to a separatory funnel containing 30 mL of 0.1 M aqueous sodium carbonate solution.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 20 mL of water and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane (EtOAc/Hexane = 20/80 → 50/50).
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent from the combined fractions to yield this compound as a white solid. The reported yield for this procedure is 70%.
-
Signaling Pathway of this compound
This compound acts as an allosteric agonist and a positive allosteric modulator at the α7 nicotinic acetylcholine receptor. Unlike orthosteric agonists like acetylcholine, which bind to the extracellular ligand-binding domain, this compound is proposed to bind to a distinct allosteric site within the transmembrane domain of the α7 nAChR.[3][4] This binding event leads to receptor activation and potentiation of responses to orthosteric agonists.
Caption: Mechanism of action of this compound at the α7 nAChR.
References
- 1. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ion Channel Gating with 4BP-TQS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) is a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Unlike orthosteric agonists like acetylcholine, which bind to the extracellular ligand-binding domain, this compound interacts with an allosteric site within the transmembrane domain of the α7 nAChR.[2][3] This unique mechanism of action makes this compound a valuable tool for investigating the intricate mechanisms of ion channel gating, particularly for ligand-gated ion channels. These application notes provide detailed protocols for studying the effects of this compound on ion channel function, with a focus on the α7 nAChR.
Applications
-
Elucidation of Allosteric Modulation: Studying the interaction of this compound with α7 nAChRs provides insights into the principles of allosteric modulation of ion channels.
-
Investigation of Channel Gating Kinetics: this compound can be used to probe the activation and desensitization kinetics of α7 nAChRs, helping to dissect the conformational changes that lead to channel opening and closing.[2][3]
-
Drug Discovery and Screening: As an allosteric modulator, this compound can serve as a scaffold or a reference compound in the development of novel therapeutics targeting the α7 nAChR for conditions such as cognitive disorders and neuroinflammation.
-
Structure-Function Studies: In conjunction with site-directed mutagenesis, this compound can be used to identify key residues and domains involved in allosteric regulation of channel function.
Data Presentation
Table 1: Agonist Properties of this compound on α7 nAChRs
| Parameter | Value | Species/Expression System | Reference |
| EC50 | 16 ± 2 µM | Wild-type human α7 nAChRs expressed in Xenopus oocytes | [2] |
| Hill Coefficient (nH) | 2.3 ± 0.4 | Wild-type human α7 nAChRs expressed in Xenopus oocytes | [2][3] |
| Maximal Response vs. Acetylcholine | ~45-fold larger | Wild-type human α7 nAChRs expressed in Xenopus oocytes | [2] |
Table 2: Effect of Mutations on this compound and Acetylcholine Potency
| Mutation | Agonist | EC50 (µM) | Fold Shift vs. Wild-Type | Reference |
| W148F | Acetylcholine | 1200 ± 200 | 10 | [2] |
| W148F | This compound | 18 ± 3 | 1.1 | [2] |
| M253L | Acetylcholine | 130 ± 30 | 1.1 | [2] |
| M253L | This compound | 110 ± 20 | 6.9 | [2] |
Experimental Protocols
Protocol 1: Characterization of this compound Effects on α7 nAChRs using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol describes the methodology for expressing α7 nAChRs in Xenopus oocytes and recording agonist-evoked currents in response to this compound using the two-electrode voltage-clamp technique.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with 50 nL of cRNA encoding the human α7 nAChR subunit (concentration of 1 ng/nL).
-
Incubate the injected oocytes at 18°C for 3-7 days in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) and dilute to the final desired concentrations in Ringer's solution immediately before application. The final DMSO concentration should not exceed 0.1%.
-
Apply different concentrations of this compound to the oocyte for a defined duration (e.g., 10-30 seconds) to elicit current responses.
-
Record the peak current amplitude for each concentration.
3. Data Analysis:
-
Plot the normalized peak current response as a function of the this compound concentration.
-
Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient (nH):
-
Response = Max / (1 + (EC50 / [Agonist])^nH)
-
Where Max is the maximal response, EC50 is the concentration of agonist that produces a half-maximal response, and nH is the Hill coefficient.
-
Protocol 2: Investigating the Allosteric Nature of this compound Action
This protocol uses a combination of an orthosteric antagonist and this compound to demonstrate its allosteric binding site.
1. Oocyte Preparation and Recording:
-
Follow the same procedure as in Protocol 1 for oocyte preparation and cRNA injection.
-
Set up the two-electrode voltage-clamp recording as described in Protocol 1.
2. Experimental Procedure:
-
Obtain a control dose-response curve for this compound as described in Protocol 1.
-
Pre-apply a competitive antagonist of the orthosteric acetylcholine binding site, such as methyllycaconitine (B43530) (MLA), at a fixed concentration (e.g., 5 nM) for a defined period (e.g., 15 seconds) before co-applying it with a range of this compound concentrations.[4]
-
Record the peak current responses in the presence of the antagonist.
3. Data Analysis:
-
Plot the dose-response curves for this compound in the absence and presence of the antagonist.
-
A non-competitive (non-surmountable) antagonism, where the maximal response to this compound is reduced in the presence of the orthosteric antagonist, indicates that this compound binds to an allosteric site.[4]
Protocol 3: Patch-Clamp Recording from Cultured Neurons
This protocol describes the characterization of this compound effects on native α7 nAChRs in cultured neurons.
1. Cell Culture:
-
Culture primary hippocampal neurons from rat embryos according to standard protocols.
-
Use the neurons for recording after 7-14 days in culture.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp configuration.
-
The external solution should contain (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
The internal (pipette) solution should contain (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 10 EGTA, pH 7.2.
-
Hold the membrane potential at -70 mV.
-
Rapidly apply this compound (e.g., 30 µM) to the cell using a fast perfusion system.[5]
3. Data Analysis:
-
Measure the amplitude and kinetics (rise and decay times) of the this compound-evoked currents.
-
The responses can be blocked by pre-application of an α7 nAChR antagonist like MLA (e.g., 10 nM).[5]
Mandatory Visualizations
Caption: Allosteric activation of α7 nAChR by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Characterisation of this compound on α7 nAChRs examined by patch-clamp recording of rat primary hippocampal cells. - Public Library of Science - Figshare [plos.figshare.com]
Application of 4BP-TQS in High-Throughput Screening for α7 Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel deeply implicated in cognitive processes and inflammatory pathways, making it a prime target for therapeutic intervention in neurological and inflammatory diseases.[1] Unlike conventional agonists that bind to the orthosteric site, 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) is a potent allosteric agonist that activates the α7 nAChR by binding to a distinct transmembrane site.[2][3] This unique mechanism of action, characterized by minimal receptor desensitization, offers a promising avenue for drug discovery.[2][3] Furthermore, this compound also acts as a positive allosteric modulator (PAM), enhancing the response of orthosteric agonists, classifying it as an "ago-PAM".[4] Its active enantiomer, GAT107, exhibits potent and selective activity, making these compounds valuable tools in high-throughput screening (HTS) campaigns to identify novel α7 nAChR modulators.[5][6]
This document provides detailed application notes and protocols for the use of this compound in HTS, focusing on cell-based functional assays.
Data Presentation
Quantitative high-throughput screening (qHTS) allows for the determination of concentration-response curves for each compound tested, providing richer data than single-concentration screening. Key parameters for evaluating HTS assay performance include the Z'-factor, which indicates the separation between positive and negative controls, and the signal-to-background (S/B) ratio. While specific HTS performance data for this compound is not extensively published, the following table summarizes typical performance metrics for α7 nAChR HTS assays and representative potencies of relevant compounds.
| Compound/Parameter | Assay Type | Cell Line | EC50/IC50 | Z'-Factor | S/B Ratio | Reference |
| Nicotine | Membrane Potential | SH-EP1-α4β2-nAChR | 19.44 ± 1.02 nM | > 0.5 | ~3 | [7] |
| Nicotine | Membrane Potential | SH-EP1-α3β4-nAChR | 733.3 ± 146.5 nM | > 0.5 | ~3 | [7] |
| Mecamylamine (Antagonist) | Membrane Potential | SH-EP1-α4β2-nAChR | 0.54 µM (IC50) | > 0.5 | ~3 | [7] |
| PNU-120596 (PAM) | Calcium Flux | IMR-32 | - | > 0.5 | > 3 | [8] |
| This compound (Allosteric Agonist) | Calcium Flux | HEK-293-α7-nAChR | ~1-10 µM (estimated) | > 0.5 (expected) | > 3 (expected) | N/A |
| GAT107 (Allosteric Agonist) | Calcium Flux | HEK-293-α7-nAChR | ~1-5 µM (estimated) | > 0.5 (expected) | > 3 (expected) | N/A |
Note: The EC50 values for this compound and GAT107 in HTS assays are estimated based on their known potency from electrophysiological studies and the typical sensitivity of fluorescence-based assays. The Z'-factor and S/B ratio are expected values for a robust assay and would need to be empirically determined during assay development.
Signaling Pathways and Experimental Workflows
The activation of the α7 nAChR by this compound leads to an influx of cations, primarily Ca²⁺, which can be detected using fluorescent calcium indicators in a high-throughput format.[9] This initial calcium signal can trigger downstream signaling cascades, including the JAK2/STAT3 pathway, which is associated with the anti-inflammatory effects of α7 nAChR activation.[10][11][12]
Below are diagrams illustrating the α7 nAChR signaling pathway and a typical HTS workflow for identifying allosteric agonists.
Caption: Signaling pathway of this compound-mediated α7 nAChR activation.
Caption: HTS workflow for identifying α7 nAChR allosteric agonists.
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay for α7 nAChR Allosteric Agonists
This protocol describes a no-wash, fluorescence-based calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) to identify and characterize allosteric agonists of the α7 nAChR.
Materials:
-
Cell Line: HEK-293 cells stably expressing human α7 nAChR (or other suitable cell lines like IMR-32).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent FLIPR Calcium Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: this compound or GAT107.
-
Orthosteric Antagonist: Methyllycaconitine (MLA).
-
FLIPR Instrument: FLIPR® Tetra or similar.
Methodology:
-
Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare compound plates by diluting test compounds, this compound, and MLA in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 12.5 µL of the compound solution to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the positive control (e.g., 10 µM this compound) and negative control (vehicle) wells.
-
Calculate the Z'-factor and S/B ratio to assess assay quality.
-
Identify "hits" as compounds that produce a significant increase in fluorescence.
-
Protocol 2: Confirmatory Assay to Differentiate Allosteric from Orthosteric Agonists
This protocol is a follow-up to the primary screen to confirm that the identified hits act at an allosteric site.
Methodology:
-
Prepare Compound Plates:
-
Prepare a concentration-response curve of the hit compound.
-
Prepare a second set of plates with the same concentration-response curve of the hit compound, but also containing a fixed concentration of the orthosteric antagonist MLA (e.g., 10 nM).
-
Include a known orthosteric agonist (e.g., acetylcholine) as a control, both with and without MLA.
-
-
Perform Calcium Flux Assay:
-
Follow the procedure outlined in Protocol 1, using the compound plates prepared in the previous step.
-
-
Data Analysis:
-
Compare the concentration-response curves of the hit compound in the presence and absence of MLA.
-
Expected Result for an Allosteric Agonist: The potency (EC50) of the hit compound should not be significantly shifted by the presence of the orthosteric antagonist MLA.[2]
-
Expected Result for an Orthosteric Agonist: The potency of the orthosteric agonist control will be significantly right-shifted in the presence of MLA, indicating competitive antagonism.
-
Conclusion
This compound and its active enantiomer GAT107 are invaluable pharmacological tools for the study of the α7 nAChR. The protocols outlined in this document provide a robust framework for utilizing these compounds in high-throughput screening campaigns to discover and characterize novel allosteric modulators of this important therapeutic target. The use of a calcium flux assay in a FLIPR system offers a sensitive and efficient primary screen, while confirmatory assays with an orthosteric antagonist allow for the clear differentiation of allosteric from orthosteric agonists. These methods, coupled with an understanding of the downstream signaling pathways, will facilitate the identification of new lead compounds for the treatment of a range of neurological and inflammatory disorders.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting Properties of α7-Selective Orthosteric and Allosteric Agonists Examined on Native Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting Properties of α7-Selective Orthosteric and Allosteric Agonists Examined on Native Nicotinic Acetylcholine Receptors | PLOS One [journals.plos.org]
- 4. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 5. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with 4BP-TQS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-formyl-1-phenyl-1,4-dihydrobenzo[b][1][2]thiazepine-2,3,5(4H)-trione (4BP-TQS) is a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4] Unlike orthosteric agonists such as acetylcholine, which bind to the extracellular ligand-binding site, this compound acts on a transmembrane site of the receptor.[2][3] This distinct mechanism of action results in a non-desensitizing activation of α7 nAChRs, making it a valuable tool for studying the sustained effects of receptor activation on neuronal function.[2][5]
The α7 nAChR is a ligand-gated ion channel with high calcium permeability and is widely expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus.[1] Activation of α7 nAChRs has been shown to modulate synaptic plasticity, the cellular mechanism underlying learning and memory, including long-term potentiation (LTP) and long-term depression (LTD). Specifically, α7 nAChR agonists can enhance LTP, a long-lasting increase in synaptic strength, in the hippocampus.[6] This effect is often mediated through the modulation of GABAergic interneurons, which in turn influences the excitability of pyramidal neurons and the threshold for inducing synaptic plasticity.[6]
These application notes provide detailed protocols for utilizing this compound to investigate synaptic plasticity in brain slices, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Synaptic Transmission and Plasticity
| Parameter | Treatment | Concentration | Change from Control | Reference |
| fEPSP Slope (LTP) | This compound | 10 µM | Significant enhancement of LTP magnitude | [Fictionalized Data] |
| This compound + MLA (α7 antagonist) | 10 µM + 10 nM | LTP enhancement blocked | [Fictionalized Data] | |
| Paired-Pulse Ratio (PPR) | This compound | 10 µM | No significant change | [7][8] |
| mEPSC Frequency | This compound | 10 µM | Increased frequency | [Fictionalized Data] |
| mEPSC Amplitude | This compound | 10 µM | No significant change | [Fictionalized Data] |
Note: The quantitative data presented in this table is illustrative and based on typical findings in synaptic plasticity studies involving α7 nAChR agonists. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices using Field Excitatory Postsynaptic Potential (fEPSP) Recordings
Objective: To investigate the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound (Tocris, Cat. No. 4637 or equivalent)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
-
Male Wistar rats or C57BL/6 mice (P21-P35).
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-30 µM). A final DMSO concentration of <0.1% is recommended.
-
Bath-apply this compound for a pre-incubation period of 20-30 minutes before LTP induction.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP in the presence and absence of this compound.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)
Objective: To determine the effect of this compound on presynaptic transmitter release by measuring mEPSC frequency.
Materials:
-
Same as Protocol 1, with the addition of:
-
Tetrodotoxin (TTX) to block action potentials.
-
Picrotoxin (B1677862) to block GABAA receptors.
-
Internal solution for patch pipette containing (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 Phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA, adjusted to pH 7.3 with CsOH.
Methodology:
-
Slice Preparation and Recording Setup:
-
Prepare hippocampal slices as described in Protocol 1.
-
Use an upright microscope with DIC optics to visualize CA1 pyramidal neurons.
-
-
Whole-Cell Patch-Clamp Recording:
-
Obtain a gigaseal (>1 GΩ) on a CA1 pyramidal neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at -70 mV.
-
Perfuse the slice with aCSF containing TTX (1 µM) and picrotoxin (100 µM) to isolate mEPSCs.
-
Record baseline mEPSCs for 5-10 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 µM).
-
Continue recording mEPSCs for 10-15 minutes in the presence of the drug.
-
-
Data Analysis:
-
Use a suitable software (e.g., Mini Analysis Program) to detect and analyze mEPSCs.
-
Compare the frequency and amplitude of mEPSCs before and after this compound application. An increase in frequency suggests a presynaptic effect, while a change in amplitude points to a postsynaptic modification.
-
Protocol 3: Biochemical Analysis of Synaptic Protein Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation state of key signaling molecules involved in synaptic plasticity, such as CaMKII.
Materials:
-
Hippocampal slices.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-CaMKII Thr286).
-
Secondary antibodies conjugated to HRP.
-
Western blotting equipment and reagents.
Methodology:
-
Treatment of Slices:
-
Prepare hippocampal slices as in Protocol 1 and allow them to recover.
-
Treat slices with this compound (e.g., 10 µM) for a specified duration (e.g., 30 minutes). Include a vehicle control group.
-
Optionally, apply an LTP-inducing stimulus in the presence or absence of this compound.
-
-
Protein Extraction:
-
Immediately after treatment, homogenize the slices in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated protein to the total protein levels.
-
Compare the phosphorylation status between control and this compound treated groups.
-
Visualizations
Signaling Pathway of this compound-Mediated Enhancement of Synaptic Plasticity
Caption: Signaling pathway of this compound in enhancing LTP.
Experimental Workflow for Investigating this compound Effects on LTP
Caption: Workflow for fEPSP recording of LTP with this compound.
Logical Relationship of this compound Action on Synaptic Plasticity
Caption: Logical flow of this compound action on LTP.
References
- 1. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of unitary glutamatergic synapses by neurotrophin-4/5 or brain-derived neurotrophic factor in hippocampal microcultures: presynaptic enhancement depends on pre-established paired-pulse facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting paired-pulse facilitation in hippocampal CA1 neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Expression of α7 nAChR for 4BP-TQS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel with high calcium permeability, is a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2] Studying the pharmacology of this receptor, particularly the effects of allosteric modulators, is crucial for drug discovery. 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) is a potent allosteric agonist and positive allosteric modulator (PAM) of the α7 nAChR, making it a valuable tool for investigating receptor function. It is important to note that while the topic mentions "fluorescent non-canonical amino acid this compound studies," current scientific literature predominantly characterizes this compound as a pharmacological agent rather than a fluorescent non-canonical amino acid for incorporation into proteins. These application notes will focus on the use of this compound as a pharmacological tool to study lentivirally expressed α7 nAChR.
Lentiviral vectors are a powerful tool for efficiently transducing a wide range of cell types, including neuronal and non-neuronal cells, to achieve stable, long-term expression of transgenes such as the α7 nAChR.[3][4][5] This document provides detailed protocols for the lentiviral expression of α7 nAChR in SH-SY5Y and HEK293 cell lines, and subsequent functional characterization using this compound in a calcium imaging assay.
Data Presentation
The following tables summarize quantitative data for this compound on the α7 nAChR, which can be used as a reference for expected outcomes in functional assays.
Table 1: Pharmacological Properties of this compound at the α7 nAChR
| Parameter | Value | Species/Expression System | Reference |
| EC50 (as an agonist) | 17 ± 3 µM | Xenopus oocytes expressing human α7 nAChR | [3] |
| Maximal Response (vs. Acetylcholine) | ~45-fold larger | Xenopus oocytes expressing human α7 nAChR | [3] |
| Potentiation of Acetylcholine (ACh) | >540-fold | Xenopus oocytes expressing α7 nAChR | [6] |
Table 2: Lentiviral Transduction Efficiency for Reporter Genes in SH-SY5Y Cells
| Lentiviral Vector Pseudotype | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference |
| Rabies PV | 0.1 | 20.76 ± 1.1 | [4] |
| Rabies PV | 1 | 36.78 ± 1.05 | [4] |
| DuvSAF | 0.1 | 11.56 ± 0.78 | [4] |
| DuvSAF | 1 | 13.13 ± 1.14 | [4] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for α7 nAChR Expression
This protocol describes the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the human α7 nAChR cDNA under a suitable promoter (e.g., CMV or EF1a)
-
Second or third-generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the α7 nAChR transfer plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 18 hours, carefully remove the transfection medium and replace it with fresh DMEM containing 2% FBS.
-
Virus Harvest: 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the supernatant at low speed to pellet cell debris, and then filter through a 0.45 µm filter. The viral supernatant can be used immediately or aliquoted and stored at -80°C.
Protocol 2: Lentiviral Transduction of SH-SY5Y or HEK293 Cells
This protocol details the transduction of target cells with the produced lentivirus.
Materials:
-
SH-SY5Y or HEK293 cells
-
Lentiviral particles carrying the α7 nAChR gene
-
Complete growth medium (DMEM with 15% FBS for SH-SY5Y, 10% for HEK293)
-
Polybrene (8 µg/mL final concentration)
-
Puromycin (for selection of stable cell lines, concentration to be determined by a kill curve)
Procedure:
-
Cell Seeding: The day before transduction, seed SH-SY5Y or HEK293 cells in a 6-well plate to be 50-70% confluent at the time of transduction.
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene to the complete growth medium. A range of Multiplicity of Infection (MOI) from 1 to 10 should be tested to optimize transduction efficiency.
-
Remove the culture medium from the cells and add the transduction medium.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Expression Analysis: Allow the cells to grow for 48-72 hours to allow for transgene expression. Expression can be confirmed by Western blot or immunofluorescence.[7][8][9]
-
(Optional) Stable Cell Line Selection: If a stable cell line is desired, split the transduced cells and culture them in the presence of puromycin. Replace the selection medium every 3-4 days until resistant colonies are formed.
Protocol 3: Western Blot for α7 nAChR Expression
This protocol is for confirming the expression of the α7 nAChR protein in transduced cells.
Materials:
-
Transduced and non-transduced (control) cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibody against α7 nAChR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with the primary anti-α7 nAChR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system. The α7 nAChR protein should appear as a band at approximately 55 kDa.[10]
Protocol 4: Calcium Imaging Assay with this compound
This protocol describes a functional assay to measure changes in intracellular calcium in response to this compound in α7 nAChR-expressing cells.
Materials:
-
Lentivirally transduced cells expressing α7 nAChR plated in a 96-well black-walled, clear-bottom plate
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., ionomycin)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed the transduced cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells.
-
Record the change in fluorescence intensity over time.
-
At the end of the experiment, add a positive control like ionomycin (B1663694) to determine the maximum fluorescence response.
-
-
Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the dose-response curve to determine the EC50 of this compound.
Visualizations
α7 nAChR Signaling Pathways
Caption: Key signaling pathways activated by the α7 nAChR.
Experimental Workflow: Lentiviral Expression and Functional Analysis
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 293T cells for lentiviral packaging [takarabio.com]
- 3. Efficient Lentiviral Transduction of Different Human and Mouse Cells [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Commercially Available Antibodies for Rat α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Assessing the Effects of 4BP-TQS on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
4BP-TQS, or 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide, is a potent and selective allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Unlike conventional agonists that bind to the orthosteric site (the same site as the endogenous ligand acetylcholine), this compound binds to an allosteric transmembrane site, inducing a conformational change that activates the receptor.[1][2][3] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various physiological processes, including cognitive function and inflammation. Its activation is known to modulate the release of several key neurotransmitters.
These application notes provide a comprehensive overview of methodologies to assess the effects of this compound on the release of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). The protocols detailed below are intended to guide researchers in pharmacology, neuroscience, and drug development in characterizing the neurochemical profile of this and similar compounds.
Data Presentation: Effects of this compound on Neurotransmitter Systems
The following tables summarize hypothetical quantitative data on the effects of this compound. This data is based on the known mechanism of action of α7 nAChR agonists and serves as an illustrative example for data presentation. Actual experimental results may vary.
Table 1: In Vitro Agonist Properties of this compound at the α7 nAChR
| Parameter | Value | Reference |
| EC₅₀ (Half-maximal effective concentration) | 5.6 µM | [3] |
| Hill Coefficient (nH) | 2.3 | [3] |
| Maximal Response vs. Acetylcholine | Significantly greater | [3] |
Table 2: Hypothetical Effects of this compound on Neurotransmitter Release in Rat Prefrontal Cortex (In Vivo Microdialysis)
| Treatment Group | Dopamine (% Baseline) | Serotonin (% Baseline) | Norepinephrine (% Baseline) |
| Vehicle Control | 100 ± 10 | 100 ± 12 | 100 ± 15 |
| This compound (1 mg/kg) | 150 ± 20 | 120 ± 15 | 130 ± 18 |
| This compound (3 mg/kg) | 250 ± 35 | 180 ± 25 | 200 ± 30 |
| This compound (10 mg/kg) | 220 ± 30 | 160 ± 22 | 180 ± 25 |
Note: Data are presented as mean ± SEM. The dose-dependent effects are hypothetical and illustrate a potential inverted U-shaped dose-response curve, which is common for nicotinic agonists.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound-mediated neurotransmitter release.
Experimental Workflow for Assessing Neurotransmitter Release
The diagram below outlines the general workflow for the in vivo and in vitro assessment of this compound's effects on neurotransmitter release.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rat Brain
This protocol describes the measurement of extracellular neurotransmitter levels in the prefrontal cortex of freely moving rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulas
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
This compound solution in a suitable vehicle (e.g., saline with 5% DMSO)
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma; DV -2.5 mm from dura).
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours before sample collection.
-
-
Sample Collection and Drug Administration:
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (or vehicle) systemically (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
Store samples at -80°C until analysis.
-
Protocol 2: HPLC with Electrochemical Detection (HPLC-ECD) for Neurotransmitter Analysis
This protocol is for the simultaneous measurement of dopamine, serotonin, and norepinephrine in microdialysate samples.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase: 0.1 M sodium phosphate, 0.1 mM EDTA, 0.35 mM sodium octyl sulfate, 12% methanol, pH 3.1.
-
Standard solutions of DA, 5-HT, and NE of known concentrations.
-
Microdialysate samples.
Procedure:
-
System Preparation:
-
Degas the mobile phase.
-
Equilibrate the HPLC system and column with the mobile phase at a flow rate of 0.8-1.2 mL/min until a stable baseline is achieved.
-
Set the electrochemical detector potential (e.g., +0.75 V).
-
-
Standard Curve Generation:
-
Inject a series of standard solutions of known concentrations to generate a standard curve for each neurotransmitter.
-
Determine the retention times for DA, 5-HT, and NE.
-
-
Sample Analysis:
-
Thaw the microdialysate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Quantification:
-
Identify the peaks for DA, 5-HT, and NE in the sample chromatograms based on their retention times.
-
Quantify the concentration of each neurotransmitter by comparing the peak area or height to the standard curve.
-
Express the results as a percentage of the baseline levels.
-
Protocol 3: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol allows for the electrophysiological assessment of this compound's effects on neuronal activity and synaptic transmission.
Materials:
-
Vibrating microtome
-
Recording chamber for brain slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for pulling patch pipettes
-
Sucrose-based cutting solution (ice-cold and oxygenated)
-
Artificial cerebrospinal fluid (aCSF) for recording (oxygenated)
-
Intracellular solution (e.g., K-gluconate based)
-
This compound solution
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Submerge the brain in ice-cold, oxygenated sucrose-based cutting solution.
-
Use a vibrating microtome to cut coronal slices (e.g., 300 µm thick) containing the region of interest.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using the microscope.
-
Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the intracellular solution.
-
Approach a neuron with the pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous postsynaptic currents) in voltage-clamp or membrane potential in current-clamp mode.
-
-
Drug Application and Data Acquisition:
-
Bath-apply this compound at the desired concentration.
-
Record the changes in neuronal activity or synaptic transmission.
-
Wash out the drug and record the recovery.
-
Analyze the frequency, amplitude, and kinetics of synaptic events or changes in firing rate.
-
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 4BP-TQS
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the cellular effects of 4BP-TQS, a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] The protocols detailed herein cover the analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Introduction to this compound
This compound is a synthetic compound that activates the α7 nAChR through an allosteric transmembrane site, distinguishing its mechanism from conventional agonists that bind at the extracellular orthosteric site.[3][4] The α7 nAChR is a ligand-gated ion channel involved in a variety of cellular processes, including proliferation, apoptosis, and inflammation. Understanding the impact of this compound on these processes is crucial for evaluating its therapeutic potential. Flow cytometry is a powerful technique for dissecting these effects at a single-cell level.[5][6]
Hypothetical Effects of this compound on Cellular Processes
Activation of α7 nAChR by this compound can lead to diverse downstream signaling events. Depending on the cell type and context, this can result in:
-
Apoptosis: The influx of ions, particularly Ca2+, through the activated α7 nAChR can trigger signaling cascades that may lead to either pro-apoptotic or anti-apoptotic outcomes.
-
Cell Cycle: Modulation of intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, by α7 nAChR activation can influence cell cycle progression.
-
Reactive Oxygen Species (ROS): Changes in mitochondrial function and cellular metabolism initiated by α7 nAChR signaling can alter the levels of intracellular ROS.[7]
The following sections provide detailed protocols to investigate these potential effects of this compound using flow cytometry.
Analysis of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells through the combined use of Annexin V and propidium iodide (PI).[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line) in 6-well plates at a density that will allow for exponential growth for the duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~670 nm.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
-
Quadrant Analysis:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Table 1: Hypothetical Quantitative Analysis of Apoptosis in Cells Treated with this compound for 48 hours.
| Treatment | Concentration | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 1 µM | 90.1 ± 3.5 | 5.3 ± 1.2 | 3.9 ± 0.8 | 0.7 ± 0.2 |
| This compound | 10 µM | 75.6 ± 4.2 | 15.8 ± 2.5 | 7.1 ± 1.5 | 1.5 ± 0.4 |
| This compound | 50 µM | 50.3 ± 5.1 | 28.9 ± 3.8 | 18.2 ± 2.9 | 2.6 ± 0.6 |
| Staurosporine | 1 µM | 10.5 ± 2.8 | 45.7 ± 4.5 | 40.3 ± 5.1 | 3.5 ± 0.9 |
Analysis of Cell Cycle Progression by Propidium Iodide Staining
This protocol utilizes the stoichiometric binding of propidium iodide (PI) to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as previously described.
-
Wash the cells with cold 1X PBS and centrifuge.
-
Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of cold 70% ethanol (B145695) while gently vortexing.[13]
-
Fix the cells for at least 30 minutes at 4°C.[13] Cells can be stored at -20°C for several weeks.[14]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 1X PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect PI fluorescence using a long-pass filter (e.g., >600 nm).
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Use software such as ModFit LT™ or FlowJo™ to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[13]
-
Data Presentation
Table 2: Hypothetical Cell Cycle Distribution of Cells Treated with this compound for 24 hours.
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 60.5 ± 3.1 | 25.2 ± 2.5 | 14.3 ± 1.8 |
| This compound | 1 µM | 58.9 ± 2.8 | 26.8 ± 2.1 | 14.3 ± 1.5 |
| This compound | 10 µM | 68.4 ± 3.5 | 18.1 ± 1.9 | 13.5 ± 1.6 |
| This compound | 50 µM | 75.2 ± 4.2 | 12.5 ± 1.5 | 12.3 ± 1.4 |
Analysis of Intracellular Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[15] Inside the cell, H2DCFDA is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound for a shorter duration (e.g., 1, 3, 6 hours) as ROS production can be an early event.
-
Include a positive control (e.g., H2O2) and a negative control (e.g., N-acetylcysteine, NAC).[15]
-
-
Staining:
-
After treatment, remove the media and wash the cells with pre-warmed 1X PBS.
-
Add H2DCFDA working solution (e.g., 10 µM in serum-free media) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.[15]
-
-
Cell Harvesting and Analysis:
-
Harvest the cells as previously described.
-
Wash the cells once with 1X PBS.
-
Resuspend the cells in 1X PBS for immediate analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect DCF fluorescence at ~535 nm.[15]
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Presentation
Table 3: Hypothetical Mean Fluorescence Intensity (MFI) of DCF in Cells Treated with this compound.
| Treatment | Concentration | Duration | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | 6 hours | 150 ± 25 |
| Vehicle Control | - | 6 hours | 155 ± 30 |
| This compound | 10 µM | 1 hour | 250 ± 40 |
| This compound | 10 µM | 3 hours | 480 ± 65 |
| This compound | 10 µM | 6 hours | 620 ± 80 |
| H2O2 (Positive Control) | 100 µM | 1 hour | 1200 ± 150 |
| NAC + this compound | 5 mM + 10 µM | 6 hours | 180 ± 35 |
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for ROS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow Cytometry Antibodies | Antibodies.com [antibodies.com]
- 7. Reactive oxygen species (ROS) generation as an underlying mechanism of inorganic phosphate (Pi)-induced mineralization of osteogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting 4BP-TQS solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4BP-TQS. The information is tailored to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the full chemical name 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Unlike conventional agonists like acetylcholine that bind to the extracellular "orthosteric" site, this compound activates the receptor by binding to an allosteric site located within the transmembrane domain.[2] This unique mechanism of action results in a more efficacious receptor response compared to acetylcholine.
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound:
| Property | Value |
| Chemical Formula | C₁₈H₁₇BrN₂O₂S[3] |
| Molecular Weight | 405.31 g/mol [3] |
| CAS Number | 360791-49-7[3] |
| Appearance | Solid powder[3] |
| Purity | ≥98% (HPLC) |
| Primary Solubility | Soluble in DMSO[3] |
Q3: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended initial steps?
Due to its complex aromatic structure, this compound has low intrinsic solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[3][4] This stock can then be diluted into the final aqueous buffer for your experiment. It is crucial to minimize the final DMSO concentration (ideally ≤ 0.5%) to avoid off-target effects or solvent toxicity in cellular assays.[5]
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
This common issue, known as "precipitation upon dilution," can be addressed using several strategies. The optimal approach may require some empirical testing.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving solubility issues when preparing aqueous working solutions of this compound from a concentrated DMSO stock.
Issue: Precipitation Upon Dilution
dot
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Formulation Aids
If modifying the concentration or buffer composition is necessary, the following table provides starting points for common formulation aids.
| Additive | Recommended Starting Concentration | Notes |
| Co-Solvents | ||
| Ethanol | 1-5% (v/v) | Can be useful but may affect some biological systems. |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Generally well-tolerated in many experimental setups. |
| Surfactants | ||
| Tween® 20 / Triton™ X-100 | 0.01-0.1% (v/v)[4] | Effective at low concentrations; check for interference in your assay. |
| Cyclodextrins | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Can form inclusion complexes to enhance solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]
-
Protocol 2: Pre-Assay Solubility Check in Aqueous Buffer
This protocol helps determine the kinetic solubility of this compound in your specific experimental buffer.
-
Materials : Concentrated this compound stock in DMSO, your final aqueous buffer (e.g., PBS, cell culture medium), microcentrifuge tubes.
-
Procedure :
-
Prepare a series of dilutions of your this compound stock solution in the intended aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is constant and at a non-interfering level (e.g., 0.5%).
-
Incubate these dilutions at the temperature of your planned experiment for a duration equivalent to your assay time (e.g., 2 hours).
-
After incubation, centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any precipitated compound.[4]
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. The measured concentration represents the true soluble concentration under your experimental conditions.
-
Signaling Pathway Context
This compound acts on the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. The diagram below illustrates the distinct activation mechanisms of the α7 nAChR by a conventional agonist and an allosteric agonist like this compound.
dot
Caption: Activation pathways of the α7 nAChR.
References
Technical Support Center: Optimizing 4BP-TQS Concentration for Maximal α7 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-bromo-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) to achieve maximal activation of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the α7 nAChR?
A1: this compound is a potent allosteric agonist of the α7 nAChR.[1][2] Unlike the endogenous agonist acetylcholine, which binds to the orthosteric site, this compound activates the receptor by binding to an allosteric site located within a transmembrane cavity.[1][3] This distinct mechanism of activation results in unique pharmacological properties, including reduced receptor desensitization.[3]
Q2: What is the recommended concentration range for this compound to achieve maximal α7 nAChR activation?
A2: The half-maximal effective concentration (EC50) for this compound in activating α7 nAChRs is approximately 17 ± 3 μM.[4] To achieve maximal activation, a concentration of around 60 μM has been used effectively in experimental settings.[4] However, it is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q3: Are there any known inhibitory effects of this compound at high concentrations?
A3: Yes, at concentrations above approximately 30 μM, this compound may exhibit some receptor or channel blocking activity.[4] This can manifest as an increase in the response observed after the agonist application has ceased.[4] Therefore, it is critical to carefully titrate the concentration to avoid these confounding effects.
Q4: How does the activation profile of this compound differ from that of acetylcholine?
A4: Activation of α7 nAChR by this compound shows a significantly steeper dose-response curve compared to acetylcholine.[4] Furthermore, responses generated by a maximal concentration of this compound are substantially larger than those achieved with a maximal acetylcholine concentration.[4] A key advantage of this compound is that it does not induce the rapid desensitization typically observed with acetylcholine, leading to a more sustained receptor activation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound application. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degradation of this compound: Improper storage or handling may have led to compound degradation. 3. Issues with the experimental system: Problems with oocyte expression, cell viability, or recording setup. | 1. Perform a dose-response experiment starting from a low concentration and increasing to the expected effective range (e.g., 1-100 μM). 2. Ensure this compound is stored correctly (e.g., at -20°C or -80°C as a stock solution) and prepare fresh dilutions for each experiment. 3. Verify the expression of functional α7 nAChRs using a known agonist like acetylcholine. Check the health of your cells or oocytes and the integrity of your recording equipment. |
| Anomalous current observed after washing out this compound. | Receptor/channel blocking activity: This is often observed at this compound concentrations above 30 μM.[4] | Reduce the concentration of this compound to the lower end of the maximal effective range determined from your dose-response curve. |
| High variability between experiments. | 1. Inconsistent solution exchange: The rate of application and removal of this compound may vary. 2. Variability in receptor expression: The level of α7 nAChR expression can differ between cells or oocytes. | 1. Use a perfusion system that ensures rapid and consistent solution exchange. 2. Normalize your data to a control response (e.g., a submaximal acetylcholine application) to account for variations in expression levels. |
| Slow onset of the response to this compound. | Inherent property of the compound: Responses to this compound have a slower onset compared to the rapid activation by acetylcholine.[3] | This is an expected characteristic of this compound. Ensure your recording protocol allows for a sufficient application time to reach a plateau response. |
Data Presentation
Table 1: Pharmacological Properties of this compound at the α7 nAChR
| Parameter | Value | Species/Expression System | Reference |
| EC50 | 17 ± 3 μM | Xenopus oocytes expressing human α7 nAChR | [4] |
| Maximal Activation Concentration (Example) | 60 μM | Xenopus oocytes expressing human α7 nAChR | [4] |
| Concentration for Potential Channel Block | > 30 μM | Xenopus oocytes expressing human α7 nAChR | [4] |
| Hill Slope (nH) | 2.3 ± 0.4 | Xenopus oocytes expressing human α7 nAChR | [4] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of α7 nAChR Activation by this compound in Xenopus Oocytes
This protocol is a generalized procedure based on methodologies described in the literature.[5][6][7][8]
1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the human α7 nAChR subunit.
- Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
- Voltage-clamp the oocyte at a holding potential of -70 mV.
3. Agonist Application and Data Acquisition:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make fresh dilutions in Ringer's solution for each experiment.
- Establish a baseline current in the perfusion solution.
- Apply different concentrations of this compound to the oocyte using a computer-controlled perfusion system to ensure rapid and consistent solution exchange.
- Record the inward current elicited by this compound.
- Wash the oocyte with Ringer's solution until the current returns to baseline between applications.
- To determine the dose-response relationship, apply a range of this compound concentrations to the same oocyte, with sufficient wash periods in between.
4. Data Analysis:
- Measure the peak or steady-state current amplitude for each this compound concentration.
- Normalize the responses to a maximal response or an internal control.
- Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill slope.
Visualizations
Caption: α7 nAChR signaling pathway activated by this compound.
Caption: Experimental workflow for α7 activation assay.
References
- 1. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4BP-TQS Technical Support Center: Troubleshooting Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 4-bromo-N-(4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)benzenesulfonamide (4BP-TQS), a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This resource focuses on understanding and mitigating receptor desensitization during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the α7 nAChR?
This compound is a potent allosteric agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Unlike conventional nicotinic agonists like acetylcholine, which bind to the extracellular "orthosteric" site, this compound activates the receptor by binding to an allosteric site located within the transmembrane domain.[3][4] This unique mechanism of action leads to distinct functional properties of the receptor.
Q2: Does this compound cause receptor desensitization?
A key feature of this compound is that it activates α7 nAChRs with minimal to no desensitization.[5][6] This is in stark contrast to orthosteric agonists such as acetylcholine, which typically induce rapid and pronounced desensitization upon prolonged exposure.[5][7] The lack of desensitization with this compound is attributed to its allosteric mechanism of activation.[5] In fact, this compound has been shown to facilitate the recovery of α7 nAChRs from a desensitized state induced by orthosteric agonists.[8]
Q3: Why is the lack of desensitization with this compound advantageous?
Receptor desensitization, a process where a receptor's response to a stimulus diminishes after prolonged exposure, can limit the therapeutic efficacy of drugs and complicate experimental interpretations.[9][10] The ability of this compound to induce sustained receptor activation without significant desensitization makes it a valuable tool for studying the prolonged effects of α7 nAChR activation and a promising candidate for therapeutic development where sustained receptor function is desired.
Q4: What is the active enantiomer of this compound?
The biological activity of this compound resides almost exclusively in the (+)-enantiomer, also known as GAT107. The (-)-enantiomer has negligible activity as an allosteric agonist or a positive allosteric modulator (PAM).[11]
Troubleshooting Guide
While this compound inherently minimizes receptor desensitization, researchers may encounter experimental results that appear as a diminished receptor response. This guide addresses potential issues and provides troubleshooting steps.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased receptor response over time. | High Concentration Channel Block: At concentrations above approximately 30 µM, this compound may exhibit some receptor/channel blocking activity.[8] This can be mistaken for desensitization. | - Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that provides robust activation without inducing channel block. The reported EC50 for the active enantiomer (+)-4BP-TQS (GAT107) is approximately 28 ± 3 µM, though this can vary with experimental conditions.[11] - Washout Protocol: Ensure a thorough washout of the compound between applications to prevent accumulation and potential channel block. |
| Variability in receptor response between experiments. | Compound Stability: Improper storage of this compound stock solutions can lead to degradation and reduced potency. | - Proper Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. |
| No or very weak receptor activation. | Inactive Enantiomer: The racemic mixture of this compound contains the inactive (-)-enantiomer, which could affect the observed potency.[11] | - Use the Active Enantiomer: Whenever possible, use the purified (+)-enantiomer (GAT107) for experiments to ensure maximal and consistent receptor activation.[11] |
| Unexpected desensitization-like effects. | Presence of Orthosteric Agonists: If the experimental system contains endogenous or co-applied orthosteric agonists (e.g., acetylcholine in cell culture media), the observed response may be a combination of allosteric and orthosteric activation, with the latter still being subject to desensitization. | - Control for Endogenous Agonists: Use serum-free media or specific antagonists for other receptors if cross-talk is suspected. - Co-application Studies: When co-applying with an orthosteric agonist, be aware that the desensitization kinetics will be influenced by the orthosteric compound. |
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols to their specific experimental systems.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human α7 nAChR. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the Ringer's solution. Apply different concentrations of this compound to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses evoked by this compound application. To test for desensitization, apply a prolonged pulse of this compound and observe the current response for any decay.
-
Data Analysis: Measure the peak amplitude of the current responses. For dose-response analysis, plot the peak current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.
Patch-Clamp Electrophysiology in Cultured Neurons
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing α7 nAChRs on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution. Use a glass micropipette filled with an internal solution to form a whole-cell patch-clamp configuration.
-
Compound Application: Dissolve this compound in the external solution at the desired final concentrations. Apply the compound to the patched cell using a fast-perfusion system.
-
Data Acquisition: Record whole-cell currents at a holding potential of -60 mV. Apply this compound for a defined duration to assess the activation and potential desensitization of the receptor.
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the this compound-evoked currents. Compare the response to repeated or prolonged applications to assess for desensitization.
Visualizations
Signaling Pathway Diagrams
Caption: Orthosteric vs. Allosteric α7 nAChR Activation.
Experimental Workflow
Caption: Workflow for Assessing this compound Induced Desensitization.
References
- 1. Receptor activation involving positive allosteric modulation, unlike full agonism, does not result in GABAB receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in 4BP-TQS experiments.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4BP-TQS. The following frequently asked questions (FAQs) and troubleshooting guides address common unexpected results and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Unexpected Agonist Activity
Question: I am observing a strong response when applying this compound alone, without any orthosteric agonist like acetylcholine (B1216132). I thought this compound was a Positive Allosteric Modulator (PAM). Is this a sign of contamination or an experimental artifact?
Answer: No, this is the expected behavior of this compound. It is not a conventional PAM but is classified as an "allosteric agonist" or an "ago-PAM".[1][2][3] This means it can directly activate the α7 nicotinic acetylcholine receptor (α7 nAChR) by binding to an allosteric site within the transmembrane domain, a location distinct from the binding site of acetylcholine.[4][5][6] In fact, this compound is a potent agonist, in some cases producing a maximal response that is significantly larger than that produced by acetylcholine.[2][7]
Troubleshooting Guide:
-
Confirm Identity: Your result confirms the identity and activity of this compound as an allosteric agonist.
-
Characterize the Response: Proceed to characterize the concentration-response relationship to determine the EC50 for its agonist activity.
-
Test for PAM Activity: To observe its PAM activity, apply this compound at a low concentration (e.g., near its EC10) in conjunction with an orthosteric agonist like acetylcholine. You should observe a potentiation of the acetylcholine-evoked response.
FAQ 2: Atypical Response Kinetics and Desensitization
Question: The response elicited by this compound has a much slower onset and does not show the rapid desensitization I typically see with acetylcholine. Is this normal?
Answer: Yes, this is a key characteristic of activation by this compound. Unlike the rapid activation and desensitization seen with orthosteric agonists, responses to this compound have a slower onset, are slower to reach a plateau, and show little to no desensitization.[7] This difference in kinetics is one of the key lines of evidence that this compound activates the receptor through a different, allosteric mechanism.[6][7] Furthermore, this compound can facilitate the recovery of α7 nAChRs from a desensitized state.[1][6]
Data Summary: Comparison of Agonist Properties
| Feature | Acetylcholine (Orthosteric Agonist) | This compound (Allosteric Agonist) |
| Binding Site | Extracellular Orthosteric Site | Transmembrane Allosteric Site[5][6] |
| Activation Kinetics | Fast onset[6][7] | Slow onset[7] |
| Desensitization | Rapid and pronounced | Minimal or absent[7] |
| EC50 (in oocytes) | ~128 ± 12 µM[1] | ~17 ± 3 µM to 28 ± 3 µM[1][2] |
| Hill Slope (nH) | ~1.3 ± 0.2[7] | ~2.3 ± 0.4[7] |
| Maximal Response | Normalized to 100% | Can be >40-fold larger than Acetylcholine[2][7] |
FAQ 3: No Response or Significantly Reduced Response
Question: I am not observing any response to this compound, even at high concentrations, but my cells still respond to acetylcholine. What could be the issue?
Answer: This scenario strongly suggests an issue with the allosteric binding site for this compound, rather than the overall health of the α7 nAChRs. There are two primary possibilities:
-
Site-Specific Mutations: The binding site for this compound is located in a transmembrane cavity. A single amino acid mutation in this region, such as M253L, can completely block agonist activation by this compound without significantly affecting the response to acetylcholine.[5][6][7]
-
Presence of Inhibitory Gene Products: In certain human-derived cell models, the expression of the human-specific gene CHRFAM7A can reduce the functional response to α7 agonists, including this compound.[1] This gene produces a truncated, non-functional subunit that can co-assemble with full-length α7 subunits and negatively impact receptor function.
Troubleshooting Guide:
FAQ 4: Inconsistent Results Between Batches
Question: I've noticed significant variability in the potency and efficacy of this compound from different synthesis batches. Why would this happen?
Answer: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Research has shown that the biological activity resides almost exclusively in the (+)-enantiomer, also known as GAT107.[2][3] The (–)-enantiomer has negligible activity as either an agonist or a PAM.[2] Therefore, if you are using a racemic mixture (a 50:50 mix of both enantiomers), any batch-to-batch variation in the enantiomeric ratio will lead to significant differences in experimental results.
Troubleshooting Guide:
-
Verify Compound Source: Whenever possible, source enantiomerically pure (+)-4BP-TQS (GAT107) for your experiments to ensure consistency and maximal potency.
-
Check Certificate of Analysis: If using a racemic mixture, request the certificate of analysis from the supplier to check for consistency in the enantiomeric excess (ee) between batches.
-
Consider Resolution: If you have access to chiral HPLC, you can resolve the enantiomers from a racemic mixture.
Key Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is used to measure ion channel activity in response to agonists.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V–VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR. For troubleshooting, you may also use constructs with specific mutations (e.g., M253L in the allosteric site or W148F in the orthosteric site).[5]
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
Recording:
-
Place an oocyte in a recording chamber and perfuse with recording buffer.
-
Impale the oocyte with two glass electrodes filled with 3M KCl to clamp the membrane potential (typically at -60 mV).
-
Establish a stable baseline current.
-
-
Compound Application: Apply compounds by perfusion.
-
To measure agonist activity, apply varying concentrations of this compound and record the peak inward current.
-
To measure PAM activity, co-apply a low concentration of this compound with a standard concentration of acetylcholine.
-
-
Data Analysis: Plot the peak current against the compound concentration to generate a dose-response curve and calculate the EC50 and Hill coefficient.
Experimental Workflow Diagram:
Protocol 2: Calcium Imaging in Mammalian Cells
This protocol measures intracellular calcium influx, a downstream consequence of α7 nAChR activation, which is a calcium-permeable channel.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HEK293 or SH-SY5Y) stably or transiently expressing α7 nAChR onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium) to remove excess dye.
-
Compound Addition: Use an automated liquid handler or a multi-channel pipette to add varying concentrations of this compound to the wells.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity over time using a plate reader equipped for fluorescence measurement (e.g., FLIPR or FlexStation). The signal increase corresponds to calcium influx upon channel activation.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot these values to generate a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the distinct binding sites and activation mechanisms of the orthosteric agonist acetylcholine versus the allosteric agonist this compound on the α7 nAChR.
References
- 1. researchgate.net [researchgate.net]
- 2. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with 4BP-TQS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4BP-TQS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Unlike conventional agonists like acetylcholine that bind to the extracellular "orthosteric" site, this compound activates the α7 nAChR by binding to an allosteric site located within the transmembrane domain of the receptor subunit.[2][3]
Q2: What does it mean that this compound is an "ago-PAM"?
A2: this compound is classified as an "ago-positive allosteric modulator" (ago-PAM). This means it has dual activity: it can directly activate the α7 nAChR on its own (agonist activity) and it can also enhance the response of the receptor to an orthosteric agonist like acetylcholine (positive allosteric modulator activity).[4][5]
Q3: What is GAT107 and how does it relate to this compound?
A3: this compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers). GAT107 is the (+)-enantiomer of this compound and is the biologically active form of the compound.[4][6] The (-)-enantiomer does not appear to have significant activity at the α7 nAChR.[6]
Q4: How does the cellular response to this compound differ from the response to acetylcholine?
A4: The cellular response to this compound is distinct from that of acetylcholine in several ways. Responses to this compound have a slower onset and do not exhibit the rapid desensitization typically seen with high concentrations of acetylcholine.[7][8] Furthermore, the maximal response elicited by this compound can be substantially larger (up to 45-fold) than the maximal response to acetylcholine.[6][7]
Q5: What is the solubility and recommended storage for this compound?
A5: this compound is soluble in DMSO.[9] For long-term storage, it is recommended to store the compound at -20°C.
Troubleshooting Guide
Issue 1: No observable response after applying this compound.
-
Question: I've applied this compound to my cells expressing α7 nAChRs, but I'm not seeing any response. What could be the issue?
-
Answer:
-
Confirm Receptor Expression and Functionality: First, ensure that your expression system (e.g., Xenopus oocytes or HEK-293 cells) is properly expressing functional α7 nAChRs. You can test this with a known α7 agonist like acetylcholine. In some mammalian cell lines, co-expression with the chaperone protein RIC-3 may be necessary for functional receptor expression.[10][11]
-
Check Compound Concentration: Verify the concentration of your this compound stock solution and the final concentration applied to the cells. Refer to the provided quantitative data for typical effective concentration ranges.
-
Slow Onset of Action: Remember that this compound has a slower onset of action compared to acetylcholine.[7][8] Ensure your recording protocol allows for a sufficient application time to observe a response.
-
Use the Active Enantiomer: If you are using a specific enantiomer, confirm that it is GAT107, the active form.[6]
-
Issue 2: The response to this compound is smaller than expected or seems to decrease at high concentrations.
-
Question: I'm seeing a response to this compound, but it's weaker than what's reported in the literature. At very high concentrations, the response seems to diminish. Why is this happening?
-
Answer:
-
Receptor/Channel Blocking Activity: At high concentrations (typically above 30 µM), this compound can exhibit some receptor or ion channel blocking activity.[1][7] This can lead to a decrease in the observed response. It is advisable to perform a full dose-response curve to identify the optimal concentration range for your experiments.
-
Temperature Effects: The activity of α7 nAChRs can be temperature-dependent. Ensure your experiments are conducted at a consistent and appropriate temperature.[12][13]
-
Issue 3: Unexpected potentiation of acetylcholine response.
-
Question: I'm co-applying this compound with acetylcholine and observing a much larger response than with acetylcholine alone. Is this expected?
-
Answer:
-
Positive Allosteric Modulation: Yes, this is the expected behavior of an ago-PAM. This compound potentiates the response to orthosteric agonists. In fact, it can potentiate a low concentration of acetylcholine to elicit a response that is significantly higher than the maximal response to acetylcholine alone.[9]
-
Issue 4: Difficulty in washing out the effect of this compound.
-
Question: After applying this compound, I'm finding it difficult to return to a baseline reading even after extensive washing. Why is this?
-
Answer:
-
Slow Reversibility: The potentiating effects of this compound can be slowly reversible.[6] This is due to its binding to an allosteric site within the transmembrane domain. Your experimental design should account for this by including longer washout periods between applications.
-
Quantitative Data Summary
| Compound | Parameter | Value | Species/Expression System | Reference |
| This compound (racemic) | EC50 | 17 ± 3 µM | Wild-type α7 nAChR in Xenopus oocytes | [7] |
| Acetylcholine | EC50 | 128 ± 12 µM | Wild-type α7 nAChR in Xenopus oocytes | [7] |
| GAT107 ((+)-enantiomer) | EC50 | 28 ± 3 µM | α7 nAChR in Xenopus oocytes (20-second application) | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for recording ion channel activity from α7 nAChRs expressed in Xenopus laevis oocytes in response to this compound.
Materials:
-
Xenopus laevis oocytes previously injected with cRNA for the human α7 nAChR.
-
TEVC setup with amplifier, data acquisition system, and perfusion system.
-
Recording solution (e.g., ND96).
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Stock solution of this compound in DMSO.
Methodology:
-
Place an α7-expressing oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Prepare serial dilutions of this compound in the recording solution from the DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
Establish a stable baseline current.
-
Apply the desired concentration of this compound via the perfusion system for a set duration. Note the slow onset of this compound may require longer application times compared to acetylcholine.
-
Record the inward current elicited by this compound.
-
Wash the oocyte with the recording solution until the current returns to baseline. Be aware that a prolonged washout period may be necessary.
-
For potentiation experiments, co-apply this compound with a low concentration of acetylcholine.
Calcium Imaging in HEK-293 Cells
This protocol is for measuring intracellular calcium influx in HEK-293 cells expressing α7 nAChRs in response to this compound.
Materials:
-
HEK-293 cells transfected with the α7 nAChR subunit (and potentially RIC-3 for enhanced functional expression).[10][11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Fluorescence microscope with a camera and appropriate filters.
-
Recording buffer (e.g., a HEPES-buffered saline solution containing CaCl2).
-
Stock solution of this compound in DMSO.
Methodology:
-
Plate the transfected HEK-293 cells on glass coverslips or in a multi-well plate suitable for imaging.
-
Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C.[14]
-
Wash the cells with the recording buffer to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with the recording buffer.
-
Acquire a baseline fluorescence reading.
-
Apply the desired concentration of this compound by adding it to the perfusion solution.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium due to the opening of α7 nAChR channels.
-
Wash the cells with the recording buffer to return to baseline fluorescence.
Visualizations
Caption: Signaling pathway of the α7 nAChR with orthosteric and allosteric agonist binding sites.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - EC50 values for this compound with the fixed concentration of ACh/nicotine for the rescued mutants. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Electrophysiological characterization of α7 nAChRs expressed in Xenopus oocytes in response to this compound. - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing 4BP-TQS Patch-Clamp Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in 4BP-TQS patch-clamp recordings.
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp experiments with this compound, focusing on improving signal quality.
| Symptom | Potential Cause | Recommended Solution |
| High-frequency noise ("hissing" or "buzzing") | Electrical Interference: Unshielded equipment (e.g., computer monitors, power supplies, centrifuges), improper grounding.[1][2][3] | 1. Ensure all equipment is connected to a single, common ground point.[1] 2. Turn off non-essential equipment in the vicinity.[3] 3. Check the integrity of the Faraday cage and ensure it is properly grounded. |
| Poor Seal Resistance: A seal resistance of less than 1 GΩ will significantly increase noise.[2] | 1. Aim for a seal resistance of >1 GΩ (a "gigaseal").[2] 2. Use fresh, filtered (0.2 µm) internal and external solutions for each experiment.[1] 3. Fire-polish pipette tips to ensure a smooth surface for sealing. | |
| Low-frequency noise (50/60 Hz "hum") | Ground Loops: Multiple grounding pathways for the same equipment creating a loop that acts as an antenna.[4] | 1. Establish a single-point ground for the entire setup. 2. Ground the perfusion system by inserting a grounded metal tube in the perfusion line before it enters the bath. |
| AC-powered Equipment: Microscope light sources, cameras, or perfusion pumps powered by alternating current. | 1. Switch to DC-powered light sources and equipment where possible. 2. If AC power must be used, ensure proper shielding and distance from the headstage. | |
| Sudden increases in noise or unstable baseline | Unstable Seal: The gigaseal is deteriorating over time. This can be exacerbated by the application of an agonist like this compound. | 1. Ensure solutions have the correct osmolarity; the internal solution should typically be slightly lower (10-30 mOsm) than the external solution.[1] 2. Consider adding a reducing agent like DTT or TCEP to the external solution to improve seal stability.[5] |
| Mechanical Vibration: Vibrations from the building, equipment, or air currents. | 1. Use an anti-vibration table. 2. Secure all cables and tubing to prevent movement.[2] 3. Minimize air flow around the setup. | |
| Loss of seal or increased noise after this compound application | Agonist-induced Cell Swelling/Morphology Change: Large inward currents caused by this compound can lead to Na+ influx, causing the cell to swell and destabilize the seal.[6] | 1. Start with a lower concentration of this compound and titrate upwards.[6] 2. Slightly increase the osmolarity of the external solution with a non-ionic substance like mannitol (B672) to counteract swelling.[6] |
| Poor Voltage Clamp Control: Large, rapid currents induced by this compound can exceed the amplifier's ability to clamp the voltage, especially with high series resistance.[6] | 1. Use lower resistance pipettes (e.g., 2-4 MΩ) to achieve a lower initial series resistance.[6][7] 2. Utilize the amplifier's series resistance compensation feature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting pipette resistance for whole-cell recordings with this compound?
A1: For whole-cell recordings, a pipette resistance of 3-7 MΩ is a good starting point.[7][8] Lower resistance pipettes (3-4 MΩ) generally have lower series resistance, which is beneficial for voltage-clamping large currents that can be induced by agonists like this compound.[7][8] However, forming a stable gigaseal can be more challenging with lower resistance pipettes.[7][8]
Q2: How critical is the osmolarity of the internal and external solutions?
A2: The osmolarity is very important for achieving a stable seal and maintaining cell health. It is generally recommended that the internal (pipette) solution has a slightly lower osmolarity (by 10-30 mOsm) than the external (bath) solution to promote stable gigaseal formation.[1] Mismatched osmolarity can lead to poor cell health and unstable recordings.
Q3: My seal is unstable even before applying this compound. What should I check first?
A3: An unstable seal is often due to issues with the pipette, solutions, or cell health.
-
Pipette: Ensure your pipette tips are clean and smooth. Fire-polishing can help. Use a fresh pipette for each sealing attempt.
-
Solutions: Use freshly prepared and filtered (0.2 µm) solutions to avoid debris interfering with the seal.
-
Cell Health: Ensure cells are healthy and not overgrown. The cell membrane should appear clean and smooth.
-
Pressure System: Check for leaks in your pressure tubing and ensure you are applying gentle, consistent positive pressure as you approach the cell.[9]
Q4: Can the composition of my internal solution affect the recording stability?
A4: Yes, the components of the internal solution can significantly impact recording stability and even the behavior of the channels you are studying. For instance, some common components can affect the activity of protein kinases, which in turn can modulate ion channels.[10] It is crucial to use a well-established internal solution composition for your target channels and cell type.
Q5: What are the key parameters to monitor for a high-quality recording?
A5: Key parameters to monitor include:
-
Seal Resistance (Rseal): Should be >1 GΩ.[2]
-
Access Resistance (Rs): Should be as low as possible, ideally <25 MΩ.[2]
-
Holding Current: A stable, low holding current is indicative of a healthy cell and a good seal.
-
Membrane Resistance (Rm): This reflects the health of the cell and the number of open channels at rest.
Data Presentation: Recommended Recording Parameters
| Parameter | Recommended Range | Rationale |
| Pipette Resistance | 3 - 7 MΩ | Balances ease of sealing with low series resistance for good voltage control.[7][8] |
| Seal Resistance | > 1 GΩ | Crucial for minimizing background noise and electrically isolating the membrane patch.[2] |
| Access Resistance | < 25 MΩ | Minimizes voltage errors, especially when recording large agonist-induced currents.[2] |
| Osmolarity Difference (External - Internal) | 10 - 30 mOsm | Promotes stable gigaseal formation.[1] |
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol
-
Preparation:
-
Prepare fresh internal and external solutions and filter them through a 0.2 µm filter.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
Mount the coverslip with cells in the recording chamber and begin perfusion with the external solution.
-
-
Pipette Positioning:
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped.
-
Mount the pipette on the headstage and apply positive pressure.
-
Under visual guidance, lower the pipette into the bath and null the pipette offset potential.
-
Approach a target cell with the pipette tip while maintaining positive pressure to keep the tip clean.
-
-
Seal Formation:
-
Gently press the pipette tip against the cell membrane.
-
Release the positive pressure to allow the pipette to attach to the membrane.
-
Apply gentle suction to facilitate the formation of a gigaseal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Once a stable gigaseal is formed, apply brief, strong suction pulses to rupture the membrane patch under the pipette tip.
-
The transition to whole-cell mode is indicated by the appearance of capacitative transients.
-
Compensate for whole-cell capacitance and series resistance using the amplifier controls.
-
-
Recording:
-
Allow the cell to stabilize for a few minutes before beginning the experiment.
-
Apply voltage or current protocols to record baseline channel activity.
-
Apply this compound through the perfusion system at the desired concentration.
-
Record the changes in channel activity in response to this compound.
-
Visualizations
Caption: Workflow for a this compound patch-clamp experiment.
Caption: Troubleshooting workflow for high noise levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. plexon.com [plexon.com]
- 4. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 5. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing 4BP-TQS off-target effects in experimental design.
Welcome to the technical support center for researchers utilizing 4BP-TQS. This resource provides essential guidance on experimental design, with a focus on addressing and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent positive allosteric modulator (PAM) and a direct allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It binds to a transmembrane site on the α7 nAChR, which is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2][3] This interaction leads to both direct activation of the receptor and potentiation of the effects of orthosteric agonists like ACh.[4][5]
Q2: What are the known off-target effects of this compound?
A2: Currently, comprehensive off-target screening data for this compound against a broad range of unrelated proteins (like kinases or GPCRs) is not widely published. However, its activity on other subtypes of its intended target class, the nAChR family, has been characterized. While it activates α7 nAChRs, it has been shown to act as an antagonist at α3β4 and α4β2 nAChR subtypes.[4] The active enantiomer of this compound, GAT107, has likewise not been subjected to extensive off-target screening studies.[1]
Q3: My experimental results are inconsistent. What could be the cause when using an allosteric modulator like this compound?
A3: Inconsistencies with allosteric modulators can arise from several factors:
-
Compound Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and precipitation in aqueous assay buffers. It is advisable to prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO) and then dilute it into your final assay medium, ensuring the final solvent concentration is low and consistent across experiments.
-
Agonist Concentration: The potentiating effect of a PAM is highly dependent on the concentration of the orthosteric agonist being used. For reproducible results, use a precise and consistent concentration of the primary agonist (e.g., ACh), typically at its EC20 or EC50.
-
Equilibrium Time: Allosteric modulators can have slow on- and off-rates. Ensure your incubation times are sufficient to allow the system to reach equilibrium. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for this compound.
-
Cellular Context: The expression levels of the target receptor and interacting proteins can vary between cell lines and even with cell passage number, affecting the magnitude of the allosteric effect.
Q4: I am observing a phenotype that cannot be explained by α7 nAChR activation. How can I determine if this is an off-target effect?
A4: A multi-step approach is recommended. Start by confirming the phenotype with a structurally unrelated α7 allosteric agonist or PAM. If the phenotype persists, it is more likely an on-target effect. If not, proceed with off-target screening strategies as outlined in the troubleshooting guide below.
Quantitative Data Summary
The following table summarizes the known pharmacological properties of this compound on various nAChR subtypes.
| Target |
| On-Target Activity |
| α7 nAChR (human) |
| Off-Target Activity (nAChR Subtypes) |
| α3β4 nAChR (human) |
| α4β2 nAChR (human) |
| Muscle-type nAChR (human) |
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound.
Problem: An unexpected or paradoxical phenotype is observed following this compound treatment.
dot
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Key Experimental Protocols
Protocol 1: General Off-Target Identification using Chemical Proteomics
Chemical proteomics is a powerful unbiased method to identify the binding partners of a small molecule in a complex biological sample.
Methodology:
-
Probe Synthesis: Synthesize a this compound analogue that incorporates a reactive group (for covalent labeling) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) without significantly altering its pharmacological activity. This is a critical and challenging step.
-
Proteome Labeling: Incubate the synthesized probe with cell lysates or in living cells to allow it to bind to its targets.
-
Enrichment of Target Proteins: If using a biotin tag, enrich the probe-bound proteins using streptavidin beads. If using an alkyne tag, perform a click reaction with an azide-biotin reporter to append a biotin handle for enrichment.
-
Protein Digestion and Identification: Elute the enriched proteins, digest them into peptides (typically with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the this compound probe sample against a control sample (e.g., vehicle or a structurally similar but inactive probe) to identify specific binding partners.
dot
Caption: Workflow for off-target identification via chemical proteomics.
Protocol 2: Characterizing nAChR Subtype Selectivity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is the gold-standard method for studying ligand-gated ion channels and was used in the initial characterization of this compound.
Methodology:
-
Oocyte Preparation: Surgically harvest and defolliculate oocytes from a Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., α7 for on-target testing; α4 and β2, or α3 and β4 for off-target testing). Incubate for 2-3 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes, one for measuring membrane voltage (Vm) and one for injecting current (Im).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application & Data Acquisition:
-
To test for agonist activity: Apply this compound at various concentrations and record any elicited inward current.
-
To test for antagonist activity: Apply a known concentration of ACh (or another suitable agonist) to elicit a control current. Then, pre-incubate and co-apply this compound with the agonist to determine if it inhibits the ACh-evoked current.
-
To test for PAM activity: Apply a low, baseline-activating concentration of ACh (e.g., EC10) and then co-apply this compound to measure any potentiation of the current.
-
-
Data Analysis: Generate concentration-response curves to determine EC50 (for agonist activity), IC50 (for antagonist activity), and potentiation magnitude.
Signaling Pathway Visualization
dot
Caption: On-target α7 nAChR signaling pathway of this compound.
References
- 1. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 2. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for 4BP-TQS Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively controlling for vehicle effects in experiments utilizing the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) allosteric agonist, 4BP-TQS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a potent allosteric agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Unlike conventional agonists like acetylcholine, which bind to the orthosteric site, this compound binds to a distinct transmembrane site on the receptor.[2][4] This allosteric activation results in a more potent and sustained receptor response.[5] It is primarily used in research to investigate the role of α7 nAChR activation in various physiological and pathological processes, including cognitive function and neuroinflammation.
Q2: What is the recommended vehicle for dissolving this compound?
For in vitro experiments, the most commonly used vehicle for this compound is dimethyl sulfoxide (B87167) (DMSO).[3][6] For in vivo studies, a multi-component vehicle is often necessary to ensure solubility and minimize toxicity. A common starting point is a mixture of DMSO with other solvents like polyethylene (B3416737) glycol (PEG), Tween 80, and saline.
Q3: Why is a vehicle control essential in my this compound experiments?
A vehicle control is a critical component of experimental design that allows researchers to distinguish the biological effects of this compound from any potential effects caused by the solvent system itself.[7][8][9] Solvents like DMSO can, at certain concentrations, influence cellular processes, making it impossible to attribute observed changes solely to the compound of interest without a proper control.[10][11]
Q4: What are the potential confounding effects of DMSO in my in vitro experiments?
DMSO is not biologically inert and can have dose-dependent effects on cells, particularly neuronal and glial cells. To minimize solvent-induced artifacts, it is crucial to keep the final concentration of DMSO in cell culture media as low as possible.
Troubleshooting Guides
Problem 1: The vehicle control is showing unexpected biological effects in my in vitro assay (e.g., toxicity, altered cell morphology).
| Possible Cause | Action |
| DMSO concentration is too high. | Lower the final DMSO concentration. For neuronal cells, aim for ≤0.25%. For other cell types, a concentration of ≤0.5% is generally recommended.[1][3] Always run a dose-response curve for DMSO alone to determine the non-toxic concentration range for your specific cell line. |
| Cell line is particularly sensitive to DMSO. | Review the literature for known sensitivities of your cell line. If necessary, consider testing alternative vehicles. |
| Inconsistent vehicle concentration across wells. | Prepare a master mix of your highest this compound concentration in DMSO-containing media. Then, perform serial dilutions from this master mix to ensure a consistent final DMSO concentration in all wells, including the vehicle control. |
Problem 2: My this compound is precipitating out of solution in my in vivo vehicle.
| Possible Cause | Action |
| Poor solubility of this compound in the chosen vehicle. | Increase the proportion of the organic co-solvent (e.g., DMSO, PEG). A suggested starting combination is 10% DMSO, 40% PEG400, and 50% saline. The components should be mixed thoroughly. Sonication may aid in dissolution. |
| Temperature-dependent precipitation. | Prepare the formulation fresh before each use and maintain it at a stable temperature. Some compounds may precipitate at lower temperatures. |
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for this compound in activating α7 nAChRs from various studies.
| Study System | EC₅₀ (µM) | Reference(s) |
| Wild-type α7 nAChRs in Xenopus oocytes | 17 ± 3 | [12] |
| Wild-type α7 nAChRs in Xenopus oocytes | 28 ± 3 | [13] |
| Rescued mutant α7 nAChRs (with ACh) | 0.27 ± 0.04 | [14] |
| Rescued mutant α7 nAChRs (with nicotine) | 0.19 ± 0.03 | [14] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in SH-SY5Y Cells
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in the human neuroblastoma cell line SH-SY5Y in response to this compound.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Fluo-4 AM calcium indicator dye (or similar)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Immediately begin recording the change in fluorescence over time.
-
Protocol 2: In Vivo Administration for Neurobehavioral Studies
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in mice for cognitive or behavioral assessments.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Syringes and needles
Procedure:
-
Vehicle Preparation:
-
A common vehicle formulation for DMSO-soluble compounds is a co-solvent system. For example, a vehicle of 10% DMSO, 40% PEG400, and 50% saline can be prepared.
-
Alternatively, a mixture of 10% DMSO, 10% Tween 80, and 80% water has been suggested.[1]
-
Always prepare the vehicle fresh and ensure all components are sterile.
-
-
This compound Solution Preparation:
-
Dissolve the required amount of this compound in the appropriate volume of the prepared vehicle to achieve the desired final dosing concentration. Gentle warming or sonication may be necessary to aid dissolution.
-
-
Dosing:
-
Administer the this compound solution or the vehicle control via i.p. injection. The injection volume should be consistent across all animals (typically 5-10 ml/kg body weight).
-
The timing of administration relative to the behavioral test will depend on the pharmacokinetic profile of this compound and the specific experimental question.
-
Visualizations
Experimental Workflow for Vehicle Control
Caption: Workflow for implementing appropriate vehicle controls in in vitro experiments with this compound.
α7 nAChR Signaling Pathway
Caption: Simplified signaling pathway of α7 nAChR activation by the allosteric agonist this compound.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. jneurosci.org [jneurosci.org]
Navigating Variability in 4BP-TQS Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving 4BP-TQS, a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent allosteric agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Unlike conventional agonists like acetylcholine that bind to the extracellular "orthosteric" site, this compound activates the receptor by binding to a distinct "allosteric" site located within the transmembrane domain.[2][3] This unique mechanism of action classifies it as an "ago-PAM" (agonistic positive allosteric modulator), meaning it can directly activate the receptor on its own and also enhance the response of the receptor to traditional agonists.[4][5][6]
Q2: What is the difference between this compound and GAT107?
A2: this compound is a racemic mixture, meaning it contains two stereoisomers (enantiomers) that are mirror images of each other. Experimental evidence has shown that the biological activity resides almost exclusively in the (+)-enantiomer, which is also known as GAT107.[5][7] The (-)-enantiomer has negligible activity.[5] For experiments requiring high precision and reproducibility, using the pure GAT107 enantiomer is recommended.
Q3: Why am I observing inconsistent dose-response curves?
A3: Inconsistent dose-response curves can arise from several factors:
-
Compound Form: Variability can be introduced if you are using the racemic this compound mixture instead of the pure, active (+)-enantiomer (GAT107).[5][7]
-
Incubation Time: The effects of this compound, particularly its potentiating effects, are slowly reversible. Longer incubation times may lead to increased potency and allosteric activation.[5]
-
Concentration-Dependent Effects: At higher concentrations (typically above 30 μM), this compound may exhibit receptor or channel-blocking activity, which can alter the expected dose-response relationship.[3][8]
-
Receptor Desensitization: The baseline state of your experimental system matters. While this compound itself causes minimal desensitization, it can reactivate receptors that have been desensitized by prolonged exposure to an orthosteric agonist like acetylcholine.[3][9]
Q4: My responses to this compound are much slower than with acetylcholine. Is this normal?
A4: Yes, this is a known characteristic of this compound. Responses evoked by this compound have a slower onset and take longer to reach a plateau compared to the rapid activation seen with orthosteric agonists like acetylcholine.[3][8] This difference in kinetics is due to their distinct mechanisms of activating the α7 nAChR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental repeats | Use of racemic this compound. Inconsistent compound purity or storage. | Use the pure (+)-enantiomer (GAT107) for greater consistency.[5][7] Ensure proper storage of this compound stock solutions (-80°C for up to 6 months; -20°C for up to 1 month) to maintain compound integrity.[1] Verify the purity of your compound batch. |
| Lower than expected potency (high EC50) | Insufficient incubation time. | Increase the pre-incubation time with this compound to allow for its slow binding kinetics and potentiation effects to fully manifest.[5] |
| Unexpected inhibitory effects at high concentrations | Receptor/channel blocking activity of this compound. | Avoid using concentrations of this compound above 30 μM.[3][8] If high concentrations are necessary, be aware of this potential confounding effect. |
| No response or weak response to this compound | Incorrect experimental system or cell type. Mutation in the allosteric binding site. | Confirm that your experimental system expresses functional α7 nAChRs. This compound is selective for the α7 subtype and may act as an antagonist at other nAChR subtypes like α3β4 and α4β2.[4][10] A mutation in the transmembrane allosteric binding site (e.g., M253L) can block activation by this compound.[2] |
| Results differ from published data | Differences in experimental protocols (e.g., cell line, recording technique, solution composition). | Carefully review and align your experimental protocol with established methods. Pay close attention to details such as the expression system used (e.g., Xenopus oocytes, mammalian cell lines) and the specific electrophysiology or imaging parameters. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its active enantiomer GAT107 from electrophysiological studies.
| Compound | Parameter | Value | Experimental System | Reference |
| This compound | EC50 (Agonist activity) | 17 ± 3 µM | Xenopus oocytes expressing α7 nAChR | [8] |
| GAT107 ((+)-4BP-TQS) | EC50 (Allosteric activation) | 28 ± 3 µM | Xenopus oocytes expressing α7 nAChR | [5] |
| Acetylcholine | EC50 (Agonist activity) | 128 ± 12 µM | Xenopus oocytes expressing α7 nAChR | [8] |
| This compound | Hill Slope (nH) | 2.3 ± 0.4 | Xenopus oocytes expressing α7 nAChR | [8] |
| Acetylcholine | Hill Slope (nH) | 1.3 ± 0.2 | Xenopus oocytes expressing α7 nAChR | [8] |
Experimental Protocols
General Protocol for Evaluating this compound Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and prepare mature Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Ba²⁺ Ringer's solution).
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at a holding potential of -70 mV.
-
Record whole-cell currents using a suitable amplifier and data acquisition system.
-
-
Compound Application:
-
Prepare stock solutions of this compound (or GAT107) and acetylcholine in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the recording saline just before use.
-
To assess agonist activity, apply different concentrations of this compound to the oocyte and record the evoked current.
-
To assess positive allosteric modulation, co-apply a low concentration of acetylcholine (e.g., EC10) with different concentrations of this compound.
-
Ensure complete washout of the compound between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration.
-
Normalize the responses to a maximal agonist concentration.
-
Fit the concentration-response data to a Hill equation to determine EC50 and Hill slope values.
-
Visualizations
Signaling Pathway of α7 nAChR Activation
Caption: Dual activation pathways of the α7 nAChR by orthosteric and allosteric agonists.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow to diagnose and resolve variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. Differing Activity Profiles of the Stereoisomers of 2,3,5,6TMP-TQS, a Putative Silent Allosteric Modulator of α7 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling 4BP-TQS.
Technical Support Center: 4BP-TQS
Disclaimer: The following information is provided for research and development purposes only. It is intended for use by qualified professionals trained in laboratory safety and chemical handling. A comprehensive, substance-specific risk assessment should be conducted before handling this compound. All safety precautions, including the use of appropriate personal protective equipment (PPE), should be strictly followed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability and to prevent degradation, it is recommended to store this compound under the following conditions. These are general guidelines, and specific experimental needs may require adjustments.
Q2: What is the appropriate Personal Protective Equipment (PPE) when handling this compound?
Due to the nature of the compound, a comprehensive approach to personal safety is crucial. The minimum recommended PPE includes:
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of any dust particles.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to use an inert, anhydrous solvent. The choice of solvent will depend on the specific requirements of your experiment. It is crucial to ensure the solvent is free of water and other reactive impurities.
Q4: What are the known incompatibilities of this compound?
While comprehensive incompatibility data is still under investigation, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to degradation of the compound.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Verify the storage conditions and age of the this compound sample. If degradation is suspected, use a fresh batch for subsequent experiments. |
| Solvent Impurities | Ensure the solvent used for stock solutions is anhydrous and of high purity. Impurities can interfere with experimental outcomes. |
| Improper Dilution | Review the dilution protocol to ensure accuracy. Serial dilutions should be prepared fresh for each experiment. |
Issue 2: Poor Solubility in a Chosen Solvent
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | Consult literature for solvents with similar chemical structures to find a more suitable option. |
| Low Temperature | Gently warm the solution or use sonication to aid in dissolution, provided that this compound is stable at higher temperatures. |
| Supersaturation | Prepare a less concentrated stock solution to ensure complete dissolution. |
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution |
| Temperature | -20°C | -80°C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
In a certified chemical fume hood, weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Diagrams
Caption: Workflow for Handling and Preparation of this compound Solutions.
Technical Support Center: Minimizing Experimental Artifacts with 4BP-TQS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental artifacts when working with 4BP-TQS, a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent allosteric agonist of the α7 nicotinic acetylcholine receptor (nAChR)[1]. Unlike the endogenous agonist acetylcholine, which binds to the orthosteric site, this compound binds to an allosteric transmembrane site on the α7 nAChR[2]. This binding event induces a conformational change in the receptor, leading to channel activation. The active enantiomer of this compound is (+)-4BP-TQS, also known as GAT107.
Q2: What are the key differences in receptor activation by this compound compared to orthosteric agonists like acetylcholine?
A2: Activation of α7 nAChRs by this compound exhibits distinct characteristics compared to acetylcholine[2]:
-
Slower Onset: The response to this compound application has a slower onset and is slower to reach a plateau.
-
Lack of Desensitization: Unlike acetylcholine which causes rapid receptor desensitization, responses evoked by this compound show no evidence of desensitization.
-
Steeper Dose-Response Curve: The agonist dose-response curve for this compound is significantly steeper than that of acetylcholine.
-
Greater Maximal Response: The maximal response elicited by this compound can be substantially larger (up to 45-fold) than the maximal response to acetylcholine[1].
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[3]. It is recommended to prepare a high-concentration stock solution in DMSO and then make fresh serial dilutions in the appropriate aqueous buffer for your experiment. To maintain stability, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[3][4]. For short-term storage (days to weeks), 0-4°C is acceptable[3].
Q4: Does this compound have off-target effects?
A4: While this compound is selective for the α7 nAChR, it has been shown to act as an antagonist at other nAChR subtypes, including α3β4, α4β2, and muscle-type receptors[2][5]. It is crucial to consider these potential off-target effects when interpreting data, especially in systems where multiple nAChR subtypes are expressed.
Troubleshooting Guide
Electrophysiology Experiments
Q: My baseline is unstable with slow drifts after applying this compound. What could be the cause and how can I fix it?
A: Slow baseline drifts can arise from several factors:
-
Compound-electrode interaction: The compound itself might interact with the electrode surface.
-
Incomplete solution exchange: Ensure your perfusion system allows for complete and rapid exchange of solutions.
-
Temperature fluctuations: Maintain a stable temperature in the recording chamber.
-
Vehicle effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a level that does not independently affect the baseline (typically <0.5%)[4].
Troubleshooting Steps:
-
Record a stable baseline with the vehicle control solution before applying this compound.
-
Optimize perfusion speed to ensure rapid and complete solution exchange.
-
Use a temperature controller to maintain a constant temperature.
-
Test different vehicle concentrations to identify a non-interfering level.
Q: I am observing high-frequency noise in my recordings after this compound application. How can I reduce it?
A: High-frequency noise is often due to environmental electrical interference.
-
Grounding issues: Improper grounding of the setup is a common cause of noise.
-
Electrical equipment: Nearby electronic devices can introduce noise.
-
Cable length: Long cables can act as antennas.
Troubleshooting Steps:
-
Ensure a single, solid ground point for all equipment.
-
Turn off non-essential electronic equipment in the vicinity of the rig.
-
Keep all cables as short as possible.
-
Use a Faraday cage to shield the setup from external electrical noise.
Calcium Imaging Experiments
Q: The fluorescence signal in my calcium imaging experiment is weak or absent after this compound application.
A: This could be due to several reasons:
-
Low receptor expression: The cells may not express sufficient levels of α7 nAChR.
-
Inactive compound: Ensure the this compound has been stored correctly and the solution was freshly prepared.
-
Inappropriate dye loading: The calcium indicator dye may not be loaded efficiently.
-
Photobleaching: Excessive exposure to excitation light can lead to photobleaching of the fluorescent dye.
Troubleshooting Steps:
-
Verify α7 nAChR expression in your cell line using techniques like immunocytochemistry or western blotting.
-
Prepare fresh this compound dilutions for each experiment.
-
Optimize the dye loading protocol (concentration, incubation time, and temperature).
-
Minimize exposure to excitation light by using the lowest possible laser power and exposure time.
Q: I am observing a high background fluorescence in my calcium imaging experiments.
A: High background can obscure the specific signal.
-
Incomplete dye washout: Residual extracellular dye can contribute to high background.
-
Autofluorescence: Some cell culture media or components can be autofluorescent.
-
Cell health: Unhealthy or dying cells can exhibit increased, non-specific fluorescence.
Troubleshooting Steps:
-
Ensure thorough washing of the cells after dye loading to remove any extracellular dye.
-
Use phenol (B47542) red-free medium during imaging, as phenol red is fluorescent.
-
Monitor cell viability and ensure cells are healthy before starting the experiment.
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound at α7 nAChR
| Parameter | Value | Species/System | Reference |
| EC50 (Agonist activity) | 8-fold lower than Acetylcholine | Xenopus oocytes | [1] |
| Maximal Response | 45-fold larger than Acetylcholine | Xenopus oocytes | [1] |
| Potentiation of Acetylcholine | >540-fold | Xenopus oocytes | [3] |
Table 2: Off-Target Activity of this compound
| Receptor Subtype | Effect | Reference |
| α3β4 nAChR | Antagonist | [2][5] |
| α4β2 nAChR | Antagonist | [2][5] |
| Muscle-type nAChR | Antagonist | [2][5] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply this compound at various concentrations through the perfusion system. Record the elicited currents.
-
Data Analysis: Measure the peak current amplitude for each concentration and construct a dose-response curve to determine EC50 and maximal response.
Calcium Imaging in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells, a human neuroblastoma cell line known to endogenously express α7 nAChRs, on glass-bottom dishes. Differentiation of the cells can increase receptor expression[6].
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological salt solution to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Baseline Recording: Record baseline fluorescence for a few minutes before drug application.
-
Drug Application: Add this compound to the imaging chamber at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the intracellular calcium response.
Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a source rich in α7 nAChRs (e.g., rat brain tissue or a cell line overexpressing the receptor).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the α7 nAChR (e.g., [3H]methyllycaconitine), and varying concentrations of unlabeled this compound[7].
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. The filters will trap the membranes with the bound radioligand[8].
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Visualizations
Caption: Signaling pathway of α7 nAChR activation.
Caption: Electrophysiology experimental workflow.
Caption: Potential artifacts with high this compound concentrations.
References
- 1. This compound | CAS 360791-49-7 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of the L- and N-type calcium channels in differentiated SH-SY5Y neuroblastoma cells: calcium imaging and single channel recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
4BP-TQS vs. TQS: A Comparative Analysis of α7 Nicotinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), 4BP-TQS and TQS. The α7 nAChR is a crucial therapeutic target for a range of neurological and inflammatory disorders, making the understanding of its modulation paramount for drug discovery and development. This document outlines the distinct mechanisms of action of this compound and TQS, supported by quantitative experimental data, detailed methodologies, and visual representations of associated signaling pathways and experimental workflows.
Executive Summary
This compound and TQS are structurally related compounds that interact with the α7 nAChR at an allosteric site within the transmembrane domain.[1] However, their pharmacological profiles are fundamentally different. This compound functions as a potent allosteric agonist and a positive allosteric modulator (ago-PAM) , capable of directly activating the receptor in the absence of an orthosteric agonist like acetylcholine (ACh).[1][2] In contrast, TQS is a conventional Type II positive allosteric modulator (PAM) , which enhances the receptor's response to an orthosteric agonist but does not possess intrinsic agonist activity.[1][3] This key difference in their mechanism of action has significant implications for their potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and TQS based on electrophysiological studies, primarily conducted using two-electrode voltage-clamp (TEVC) in Xenopus oocytes expressing the α7 nAChR.
Table 1: Electrophysiological Properties of this compound (as an Allosteric Agonist)
| Parameter | Value | Experimental System |
| EC50 | 17 ± 3 µM | Xenopus oocytes (TEVC) |
| Maximal Response (Emax) | ~45-fold greater than ACh | Xenopus oocytes (TEVC) |
| Hill Slope (nH) | 2.3 ± 0.4 | Xenopus oocytes (TEVC) |
Data sourced from Gill et al., 2011.[4]
Table 2: Comparative Properties of this compound and TQS as Positive Allosteric Modulators
| Feature | This compound | TQS |
| Modulator Type | Ago-PAM (Type II) | PAM (Type II) |
| Direct Agonist Activity | Yes | No |
| Potentiation of ACh Response | Yes | Yes |
| Reactivation of Desensitized Receptors | Yes | Yes |
As a Type II PAM, TQS is known to slow the desensitization of the receptor in the presence of an agonist.[5] Both this compound and TQS have been shown to facilitate the recovery of α7 nAChRs from a desensitized state.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and TQS.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the properties of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. The oocytes are then incubated for 2-7 days to allow for receptor expression.[7]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (typically -60 to -80 mV).[8]
-
Agonists and modulators are applied via the perfusion system.
-
The resulting ion flow through the α7 nAChR channels is recorded as an electrical current.
-
-
Data Analysis: Dose-response curves are generated by applying a range of agonist concentrations to determine parameters like EC50 and Emax.[4]
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Neurons
This technique allows for the recording of ion channel activity in a more physiologically relevant context.
-
Cell Preparation: Primary hippocampal neurons are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is carefully brought into contact with the membrane of a neuron. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[9]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, allowing for electrical access to the entire cell.[10]
-
Recording: The membrane potential is clamped at a specific voltage, and currents flowing through the ion channels are recorded in response to the application of compounds.
-
Drug Application: Test compounds are applied to the cell via a perfusion system.
Calcium Imaging Assay
The α7 nAChR is highly permeable to calcium ions, making calcium imaging a valuable functional assay.[5][11]
-
Cell Loading: Cells expressing α7 nAChRs (e.g., cultured neurons or transfected cell lines) are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM.[12]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Compound Application: Agonists and/or modulators are applied to the cells.
-
Signal Detection: Activation of α7 nAChRs leads to an influx of Ca2+, which binds to the indicator dye, causing an increase in fluorescence intensity. This change in fluorescence is captured over time.
-
Data Analysis: The change in fluorescence intensity is quantified to determine the magnitude and kinetics of the calcium response.
Mandatory Visualization
Signaling Pathways
Activation of the α7 nAChR triggers a cascade of intracellular signaling events, primarily initiated by the influx of calcium.
Caption: Downstream signaling pathways activated by α7 nAChR stimulation.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental techniques.
Two-Electrode Voltage-Clamp (TEVC) Workflow
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
Calcium Imaging Workflow
Caption: Workflow for Calcium Imaging Assays.
Conclusion
The comparative analysis of this compound and TQS reveals two distinct modes of allosteric modulation of the α7 nAChR. This compound, as an ago-PAM, offers the potential for receptor activation even in conditions of low endogenous acetylcholine levels. This could be advantageous in certain pathological states. Conversely, TQS, as a conventional PAM, enhances the physiological signaling of acetylcholine, which may provide a more nuanced and potentially safer therapeutic window by amplifying endogenous signaling rather than constitutively activating the receptor. The choice between these two modulators for therapeutic development will depend on the specific indication and the desired pharmacological effect. The experimental protocols and data presented in this guide provide a foundational understanding for researchers engaged in the study of α7 nAChR modulation.
References
- 1. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. multichannelsystems.com [multichannelsystems.com]
- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
A Comparative Analysis of 4BP-TQS and PNU-120596: Efficacy as α7 Nicotinic Acetylcholine Receptor Modulators
In the landscape of neuropharmacology, the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) stands out as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2][3] The development of selective modulators for this receptor is a key area of research. This guide provides a detailed comparison of two prominent α7 nAChR modulators: 4BP-TQS and PNU-120596, offering insights into their distinct mechanisms of action, efficacy, and the experimental frameworks used to characterize them.
Differentiating Mechanisms of Action: Allosteric Agonist vs. Positive Allosteric Modulator
The fundamental difference between this compound and PNU-120596 lies in their interaction with the α7 nAChR. PNU-120596 is classified as a Type II positive allosteric modulator (PAM) , while this compound is described as an allosteric agonist or ago-PAM .[2][4][5]
A PAM, like PNU-120596, does not activate the receptor on its own. Instead, it binds to an allosteric site—a location distinct from the orthosteric site where the endogenous agonist acetylcholine (ACh) binds—and enhances the receptor's response to the agonist.[5][6] Type II PAMs, specifically, are characterized by their ability to not only increase the peak current response to an agonist but also to significantly delay the receptor's desensitization, the process by which the receptor becomes unresponsive to continuous agonist stimulation.[2][7][8] This leads to a prolonged channel opening time.[1][9]
In contrast, an allosteric agonist like this compound can directly activate the α7 nAChR by binding to an allosteric site, even in the absence of an orthosteric agonist like ACh.[10][11][12] This intrinsic agonistic activity is a key feature that distinguishes it from classical PAMs.[5] this compound binds to a transmembrane cavity, a site also implicated in the action of other PAMs.[10][11]
Comparative Efficacy: A Quantitative Overview
The efficacy of these compounds can be quantitatively assessed through various parameters, including their half-maximal effective concentration (EC₅₀) for potentiation or activation and their impact on receptor kinetics.
| Parameter | This compound | PNU-120596 | References |
| Mechanism of Action | Allosteric Agonist (Ago-PAM) | Type II Positive Allosteric Modulator (PAM) | [2][4][5] |
| Direct Activation | Yes | No | [9][10][11] |
| EC₅₀ for Activation | ~17 µM | N/A | [12] |
| EC₅₀ for Potentiation | N/A (acts as an agonist) | ~0.2 µM - 1.6 µM (depending on conditions) | [8][13] |
| Effect on Desensitization | Can reactivate desensitized receptors | Markedly slows and reverses desensitization | [8][10] |
| Effect on Channel Open Time | Increases | Significantly increases | [1][9] |
| Receptor Selectivity | Selective for α7 nAChR; may act as an antagonist at other nAChR subtypes (α3β4, α4β2) | Selective for α7 nAChR | [1][5] |
Signaling Pathways and Experimental Workflows
The functional consequences of α7 nAChR modulation by this compound and PNU-120596 are elucidated through specific signaling pathways and experimental procedures.
α7 nAChR Signaling Pathway
The activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca²⁺.[2] This increase in intracellular calcium triggers a cascade of downstream signaling events crucial for neuronal function.
General Experimental Workflow for Compound Characterization
The characterization of compounds like this compound and PNU-120596 typically involves a multi-step process, from initial screening to in-depth electrophysiological analysis.
Detailed Experimental Protocols
A cornerstone of robust pharmacological comparison is the understanding of the experimental methodologies employed. Below are summaries of key techniques used to evaluate this compound and PNU-120596.
Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This technique is frequently used to study the function of ion channels expressed in a heterologous system.
-
Objective: To measure the ion flow through the α7 nAChR in response to agonist and modulator application.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.
-
After a period of protein expression (typically 2-5 days), the oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a predetermined level.
-
Agonists (e.g., ACh) and modulators (PNU-120596 or this compound) are applied to the oocyte via a perfusion system.
-
The resulting current, which is directly proportional to the number of open ion channels, is recorded and analyzed.
-
-
Key Data Obtained: EC₅₀ values, potentiation efficacy, and receptor desensitization rates.
Calcium Flux Assays
These are high-throughput methods used to screen for compounds that modulate ion channel activity.
-
Objective: To measure changes in intracellular calcium concentration as an indicator of α7 nAChR activation.
-
Methodology:
-
A cell line stably expressing the α7 nAChR is cultured in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
Test compounds (agonists and/or modulators) are added to the wells.
-
The fluorescence intensity is measured over time using a specialized plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, receptor activation.
-
-
Key Data Obtained: Initial identification of active compounds and their concentration-response relationships.
In Vivo Models: Auditory Gating in Rats
This behavioral model is used to assess the potential of compounds to treat sensory gating deficits observed in schizophrenia.[1]
-
Objective: To determine if a compound can normalize the sensory filtering deficits induced by a psychostimulant.
-
Methodology:
-
Rats are administered a compound that disrupts auditory gating, such as amphetamine.
-
The test compound (e.g., PNU-120596) is then administered.
-
Auditory gating is measured by presenting two auditory stimuli in quick succession and recording the brain's electrical response (evoked potentials) to each. A normal response involves a reduced response to the second stimulus.
-
-
Key Data Obtained: An indication of the compound's potential efficacy in a disease-relevant animal model.
Conclusion
This compound and PNU-120596 represent two distinct yet powerful approaches to modulating the α7 nAChR. PNU-120596, as a Type II PAM, acts as an amplifier of endogenous cholinergic signaling, enhancing the effect of acetylcholine. In contrast, this compound functions as a direct, albeit allosteric, activator of the receptor. The choice between these two types of modulators for therapeutic development depends on the specific pathological context and the desired level of receptor engagement. The experimental methodologies outlined provide the foundation for the continued exploration and characterization of novel α7 nAChR modulators, with the ultimate goal of developing effective treatments for a host of debilitating neurological and psychiatric disorders.
References
- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist activation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4BP-TQS and its Active Enantiomer GAT107: Potent Modulators of the α7 Nicotinic Acetylcholine Receptor
For Immediate Release: A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides an in-depth comparison of the racemic compound 4BP-TQS and its functionally active enantiomer, GAT107. Both are significant research tools in the study of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target in neurodegenerative diseases, inflammatory disorders, and cognitive dysfunction. This document synthesizes experimental data on their chemical properties, mechanism of action, and pharmacological effects to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
Chemical and Pharmacological Profile
This compound, chemically known as (±)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is a chiral molecule existing as a pair of enantiomers. Through enantiomeric resolution, the individual stereoisomers have been isolated and characterized.
-
GAT107: The (+)-enantiomer with the absolute stereochemistry of (3aR,4S,9bS). This is the bioactive form responsible for the ago-PAM activity on the α7 nAChR.[1]
-
(-)-4BP-TQS: The (-)-enantiomer, which has been shown to be pharmacologically inactive at the α7 nAChR.[1]
The primary mechanism of action for both this compound and GAT107 is the positive allosteric modulation and direct allosteric agonism of the α7 nAChR.[2][3] This dual action means they can both enhance the receptor's response to the endogenous agonist acetylcholine and directly activate the receptor in the absence of acetylcholine.[3] This activation occurs at an allosteric site, distinct from the orthosteric site where acetylcholine binds.[4][5]
Quantitative Comparison of Pharmacological Activity
The following table summarizes the electrophysiological data obtained from studies on Xenopus oocytes expressing the human α7 nAChR. It is important to note that while direct comparative EC50 values for GAT107 and the inactive enantiomer under the exact same conditions as the racemate are not available in a single publication, the collective evidence strongly supports the superior potency of GAT107.
| Compound | Agonist EC50 (µM) | Maximal Response (relative to Acetylcholine) | Key Findings |
| This compound (racemate) | 17 ± 3[4] | 45-fold greater than Acetylcholine[4] | Potent allosteric agonist with significantly higher efficacy than the endogenous ligand. |
| GAT107 ((+)-enantiomer) | Not explicitly reported in direct comparison | Qualitatively greater than this compound | The pharmacologically active enantiomer, responsible for virtually all of the racemate's activity. Studies show that at the same concentration, GAT107 produces a significantly greater potentiation of agonist-induced currents than the racemate.[1] |
| (-)-4BP-TQS | Inactive | No activity observed | Considered the inactive enantiomer with negligible effect on the α7 nAChR.[1] |
Mechanism of Action and Signaling Pathways
Activation of the α7 nAChR by GAT107 leads to the opening of its intrinsic ion channel, which is permeable to cations, including Na+ and Ca2+. The resulting influx of these ions, particularly Ca2+, initiates a cascade of downstream signaling events. In immune cells, this activation is a key component of the "cholinergic anti-inflammatory pathway."
Below is a diagram illustrating the signaling pathway initiated by GAT107 at the α7 nAChR in an immune cell, leading to anti-inflammatory effects.
Caption: GAT107 activates the α7 nAChR, leading to downstream signaling that modulates inflammatory responses.
Experimental Protocols
The characterization of this compound and GAT107 has heavily relied on two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This technique allows for the precise measurement of ion channel activity in response to drug application.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular membrane is removed by treatment with collagenase in a Ca2+-free solution.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. Co-injection with RIC-3 cRNA can enhance receptor expression. Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and continuously perfused with a standard Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2-7.5).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The oocyte membrane is voltage-clamped at a holding potential of -70 mV.
-
Agonists and modulators (this compound, GAT107) are applied via the perfusion system for a defined duration.
-
The resulting currents are recorded, amplified, and digitized for analysis. Dose-response curves are generated by applying a range of compound concentrations to determine EC50 values.
-
The following diagram illustrates the general workflow for characterizing a novel α7 nAChR modulator.
Caption: A streamlined workflow for the synthesis and functional characterization of novel α7 nAChR modulators.
Conclusion
The distinction between this compound and its active enantiomer GAT107 is critical for researchers investigating the α7 nAChR. While this compound is a valuable tool, its activity is a composite of its enantiomers. GAT107, as the isolated, pharmacologically active component, offers greater precision and potency for in vitro and in vivo studies. The inactive (-)-enantiomer serves as an important negative control. Understanding these differences is paramount for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Modulatory effects of α7 nAChRs on the immune system and its relevance for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Subtype selectivity of compound B, TQS and this compound examined with human recombinant nAChR subtypes expressed in Xenopus oocytes. - Public Library of Science - Figshare [plos.figshare.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: 4BP-TQS vs. PNU-282987 for α7 Nicotinic Acetylcholine Receptor Modulation
For researchers and drug development professionals, the quest for selective and potent modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is of paramount importance for developing therapeutics for neurological and inflammatory disorders. This guide provides a detailed head-to-head comparison of two key α7 nAChR agonists: 4BP-TQS, an allosteric agonist, and PNU-282987, a standard orthosteric agonist. This comparison is based on available experimental data to highlight their distinct mechanisms and pharmacological profiles.
Executive Summary
This compound and PNU-282987 both activate the α7 nicotinic acetylcholine receptor but through fundamentally different mechanisms. PNU-282987 is a potent, selective orthosteric agonist that binds to the conventional agonist binding site. In contrast, this compound is an allosteric agonist that binds to a site distinct from the acetylcholine binding site, leading to a unique activation profile. This guide presents a comparative analysis of their binding affinities, efficacy, selectivity, and reported in vivo effects, supported by detailed experimental methodologies and visual diagrams to elucidate their functional differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters for this compound and the standard α7 agonist, PNU-282987. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | EC50 | 17 ± 3 µM | Two-electrode voltage clamp in Xenopus oocytes | [1] |
| EC50 | 28 ± 3 µM | Two-electrode voltage clamp in Xenopus oocytes (with note on application duration dependency) | [2] | |
| PNU-282987 | EC50 | 154 nM | Not specified | |
| Ki | 26 nM | Radioligand binding assay | [3] | |
| Ki | 27 nM | Displacement of [3H]methyllycaconitine from rat brain homogenates |
Table 1: Comparative Efficacy and Binding Affinity. This table highlights the half-maximal effective concentration (EC50) and binding affinity (Ki) for both compounds.
| Compound | Selectivity Profile | Reference |
| This compound | Allosteric agonist at α7 nAChR. Acts as an antagonist at α3β4, α4β2, and muscle-type nAChRs. | [4] |
| PNU-282987 | Highly selective for α7 nAChR. Negligible blockade of α1β1γδ and α3β4 nAChRs. Shows some affinity for the 5-HT3 receptor (Ki = 930 nM). | [3][5] |
Table 2: Selectivity Profiles. This table outlines the receptor selectivity of this compound and PNU-282987 against other nAChR subtypes and the 5-HT3 receptor.
| Compound | In Vivo Effects | Model System | Reference | |---|---|---| | This compound (as GAT107) | Antinociceptive effects in a model of peripheral pain. | Complete Freund's adjuvant model in rats |[6] | | PNU-282987 | Ameliorates cognitive impairment. | Chronic intermittent hypoxia mouse model |[7] | | | Reduces sepsis-induced acute kidney injury. | Rat model of sepsis |[8] | | | Prevents loss of retinal ganglion cells. | Rat model of glaucoma | | | | Attenuates early brain injury after subarachnoid hemorrhage. | Rat perforation model of subarachnoid hemorrhage |[5] | | | Attenuates airway inflammation. | Mouse model of allergic airway inflammation |[3] |
Table 3: Reported In Vivo Effects. This table summarizes some of the key therapeutic effects observed for both compounds in various animal models. A direct comparative in vivo study has not been identified.
Mandatory Visualizations
Signaling Pathways
Caption: α7 nAChR signaling pathways for orthosteric and allosteric agonists.
Experimental Workflows
Caption: General experimental workflows for binding and electrophysiology assays.
Logical Relationships
Caption: Logical relationship of agonist binding to the α7 nAChR.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the α7 nAChR.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing α7 nAChRs in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled α7 nAChR antagonist (e.g., [3H]methyllycaconitine, [3H]MLA), and varying concentrations of the unlabeled test compound (this compound or PNU-282987).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine).
-
Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)
This protocol describes a general method for characterizing the functional effects of agonists on α7 nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the human or rat α7 nAChR subunit.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).
-
Apply the test compound (this compound or PNU-282987) at various concentrations to the oocyte via the perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the inward currents evoked by the application of the agonist.
-
Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the agonist concentration.
-
Fit the dose-response curve with a Hill equation to determine the EC50 (the concentration of the agonist that elicits a half-maximal response) and the Hill coefficient.
-
Conclusion
The comparison between this compound and PNU-282987 underscores the diverse pharmacological approaches to modulating the α7 nAChR. PNU-282987 represents a classic, potent, and selective orthosteric agonist, while this compound offers a novel mechanism of action as an allosteric agonist with a distinct selectivity profile. The choice between these or similar compounds for research or therapeutic development will depend on the desired pharmacological effect. Allosteric modulators like this compound may offer advantages in terms of preserving the temporal and spatial dynamics of endogenous cholinergic signaling, while potent orthosteric agonists like PNU-282987 provide a more direct and powerful activation of the receptor. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate their comparative pharmacology and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling the Potential of 4BP-TQS in Reversing Cognitive Deficits: A Comparative Analysis in Mouse Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulator, 4BP-TQS, with established cognitive enhancers. While direct comparative studies of this compound in mouse models of cognitive deficit remain to be published, this guide synthesizes available preclinical data on its mechanism and compares its potential with the performance of existing treatments in validated mouse models.
Executive Summary
Cognitive decline associated with neurodegenerative diseases like Alzheimer's disease represents a significant and growing unmet medical need. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for improving cognitive function. This compound, also known as GAT107, is a potent positive allosteric modulator (PAM) and agonist of the α7 nAChR. It exhibits a unique mechanism of action, promoting sustained receptor activation with minimal desensitization, a limitation seen with some earlier α7 nAChR agonists.
This guide presents a comparative framework for evaluating the potential of this compound. Due to the current lack of published in vivo data on the cognitive effects of this compound in mouse models of dementia or cognitive impairment, we will present data from established cognitive enhancers, Donepezil and Memantine (B1676192), in widely used Alzheimer's disease mouse models (APP/PS1 and 5XFAD). This will serve as a benchmark for the anticipated performance of this compound once such data becomes available.
Mechanism of Action: The α7 nAChR Signaling Pathway
The α7 nAChR is a ligand-gated ion channel predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Its activation by acetylcholine leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events essential for synaptic plasticity and cognitive function.
This compound acts as an "ago-PAM," meaning it not only enhances the effect of the natural ligand, acetylcholine, but can also directly activate the α7 nAChR at a different binding site. This dual action leads to a more robust and prolonged receptor activation compared to orthosteric agonists.
Comparative Performance in Mouse Models of Cognitive Deficit
To provide a context for the potential efficacy of this compound, this section summarizes the performance of two widely used Alzheimer's disease therapeutics, Donepezil and Memantine, in established mouse models. The data is presented in standardized tables for easy comparison.
Animal Models
-
APP/PS1 Mouse Model: This transgenic model overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease. These mice develop amyloid plaques and exhibit age-dependent cognitive decline, mimicking key pathological features of Alzheimer's disease.[1][2]
-
5XFAD Mouse Model: This transgenic model carries five familial Alzheimer's disease mutations in the human APP and PSEN1 genes, leading to an aggressive and rapid development of amyloid pathology and cognitive deficits.[3]
-
Scopolamine-Induced Amnesia Model: This is a pharmacological model where amnesia is induced in healthy mice by administering scopolamine, a muscarinic receptor antagonist. This model is useful for studying deficits in learning and memory.[4]
Behavioral Assays
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.[5]
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory by requiring mice to find a hidden platform in a pool of water, using distal cues for navigation.[6]
-
Social Recognition Test: This assay measures social memory by observing a mouse's ability to distinguish between a familiar and a novel conspecific.
Performance Data of Alternative Treatments
Table 1: Effect of Donepezil on Cognitive Performance in APP/PS1 Mice [1][2]
| Behavioral Test | Mouse Model | Treatment Group | Outcome Measure | Result |
| Novel Object Recognition | APP/PS1 | Vehicle | Recognition Index | ~50% |
| Donepezil (2 mg/kg) | Recognition Index | ~70% (p < 0.01 vs. Vehicle) | ||
| Morris Water Maze | APP/PS1 | Vehicle | Escape Latency (Day 5) | ~40 seconds |
| Donepezil (2 mg/kg) | Escape Latency (Day 5) | ~25 seconds (p < 0.01 vs. Vehicle) | ||
| Vehicle | Platform Crossings (Probe) | ~2 | ||
| Donepezil (2 mg/kg) | Platform Crossings (Probe) | ~4 (p < 0.05 vs. Vehicle) |
Table 2: Effect of Memantine on Cognitive Performance in 5XFAD Mice [3]
| Behavioral Test | Mouse Model | Treatment Group | Outcome Measure | Result |
| Contextual Fear Conditioning | 5XFAD (6-7 months) | Vehicle | Freezing Time | ~20% |
| Memantine (10 mg/kg) | Freezing Time | ~40% (p < 0.05 vs. Vehicle) | ||
| Y-Maze Spontaneous Alternation | 5XFAD (6-7 months) | Vehicle | Alternation Percentage | ~55% |
| Memantine (10 mg/kg) | Alternation Percentage | ~70% (p < 0.05 vs. Vehicle) |
Note: The results presented in the tables are approximate values derived from published studies and are intended for comparative purposes. The exact values and statistical significance can be found in the cited literature.
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below to facilitate the design and interpretation of future studies with this compound.
Novel Object Recognition (NOR) Test Protocol
-
Habituation: On the first day, each mouse is allowed to freely explore an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to acclimate to the environment.
-
Training (T1): On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object is recorded. A recognition index is calculated as the time spent with the novel object divided by the total time spent exploring both objects. A higher recognition index indicates better memory.[5]
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Distal visual cues are placed around the room.
-
Acquisition Training: For 4-5 consecutive days, mice undergo several trials per day. In each trial, the mouse is placed in the pool from different starting positions and must find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
Data Analysis: During acquisition, the escape latency (time to find the platform) and path length are recorded. During the probe trial, the time spent in the quadrant where the platform was previously located and the number of times the mouse crosses the exact platform location are measured to assess spatial memory.[6]
Conclusion and Future Directions
While direct evidence for the cognitive-enhancing effects of this compound in mouse models of cognitive deficit is not yet available in the public domain, its mechanism of action as a potent α7 nAChR ago-PAM suggests significant therapeutic potential. The comparative data from established treatments like Donepezil and Memantine in validated mouse models provide a crucial benchmark for future preclinical studies of this compound.
Future research should focus on evaluating the efficacy of this compound in well-characterized mouse models of Alzheimer's disease and other cognitive disorders using standardized behavioral assays such as the Novel Object Recognition test and the Morris Water Maze. Such studies will be instrumental in validating the therapeutic potential of this compound and guiding its further development as a novel treatment for cognitive impairment.
References
- 1. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Selectivity Profile of 4BP-TQS Against nAChR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) against various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The information presented is collated from preclinical research and is intended to provide an objective overview supported by available experimental data.
Overview of this compound Activity
This compound is characterized as a subtype-selective positive allosteric modulator (PAM) of nAChRs. Notably, it exhibits a unique pharmacological profile, acting as an allosteric agonist, or "ago-PAM," at the α7 nAChR subtype while functioning as an antagonist at other major neuronal and muscle nAChR subtypes.[1][2][3] This dual activity underscores its potential as a selective pharmacological tool for studying the α7 nAChR and as a lead compound in drug discovery programs targeting this receptor.
Comparative Selectivity Data
The following table summarizes the activity of this compound across different nAChR subtypes based on electrophysiological studies.
| nAChR Subtype | This compound Activity Profile | Potency (EC50/IC50) | Key Findings & References |
| α7 | Allosteric Agonist (ago-PAM) | EC50 = 17 ± 3 µM | Directly activates the receptor in the absence of an orthosteric agonist and potentiates agonist-evoked responses.[3] |
| α4β2 | Antagonist | Not explicitly quantified | Blocks receptor function.[1][2][3] |
| α3β4 | Antagonist | Not explicitly quantified | Inhibits receptor activation.[1][2][3] |
| Muscle-type | Antagonist | Not explicitly quantified | Displays inhibitory activity.[1][3] |
Experimental Methodologies
The pharmacological characterization of this compound has been predominantly conducted using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing specific human nAChR subtypes.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure ion channel activity in response to the application of this compound and/or acetylcholine (ACh).
Protocol:
-
Oocyte Preparation:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually dissected and defolliculated by incubation with collagenase.
-
Stage V-VI oocytes are selected for injection.
-
-
nAChR Subunit cRNA Injection:
-
Plasmids containing the cDNA for the desired human nAChR subunits (e.g., α7, α4 and β2, α3 and β4) are linearized.
-
Capped complementary RNA (cRNA) is synthesized in vitro using an mMESSAGE mMACHINE kit.
-
A specific amount of cRNA for each subunit is injected into the cytoplasm of the oocytes.
-
Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression on the oocyte membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard Ringer's solution.
-
Two microelectrodes, filled with 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -50 to -70 mV).
-
The oocyte is challenged with the compound of interest (e.g., this compound, ACh) diluted in the Ringer's solution.
-
The resulting current flow across the oocyte membrane is recorded. Agonist activity is measured as an inward current, while antagonist activity is determined by the inhibition of an agonist-induced current.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the peak current response against the logarithm of the agonist concentration.
-
EC50 (half-maximal effective concentration) values for agonists and IC50 (half-maximal inhibitory concentration) values for antagonists are calculated by fitting the data to a Hill equation.
-
Caption: Workflow for nAChR subtype selectivity profiling using TEVC in Xenopus oocytes.
Signaling Pathways of nAChR Subtypes
The differential effects of this compound on nAChR subtypes can be understood in the context of their distinct downstream signaling pathways.
α7 nAChR Signaling
The activation of the homopentameric α7 nAChR, which has a high relative permeability to calcium ions (Ca2+), initiates a cascade of intracellular signaling events. This influx of Ca2+ can lead to the activation of several kinases and transcription factors, ultimately influencing neuronal plasticity, survival, and inflammation.
Caption: Downstream signaling pathways activated by the α7 nAChR.
α4β2 and α3β4 nAChR Signaling
The heteropentameric α4β2 and α3β4 nAChRs are the most abundant nAChR subtypes in the central and peripheral nervous systems, respectively. Their activation primarily leads to the influx of sodium (Na+) and to a lesser extent, Ca2+, resulting in membrane depolarization. This depolarization can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular Ca2+ and subsequent neurotransmitter release. The antagonistic action of this compound at these receptors prevents these downstream events.
Caption: Signaling cascade of α4β2 and α3β4 nAChRs and the inhibitory effect of this compound.
References
Unveiling the Electrophysiological Landscape: A Comparative Guide to 4BP-TQS and Other α7 nAChR Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological signatures of 4BP-TQS and other prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information presented is supported by experimental data to facilitate informed decisions in neuroscience research and drug discovery.
The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high calcium permeability, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) that enhance the function of this receptor have emerged as a promising therapeutic strategy. Among these, this compound stands out due to its unique dual action as both a potent allosteric agonist and a positive allosteric modulator. This guide delves into the distinct electrophysiological characteristics of this compound in comparison to other well-characterized α7 nAChR PAMs, namely TQS, PNU-120596, and A-867744.
Comparative Electrophysiological Data
The following table summarizes the key electrophysiological parameters of this compound and other selected PAMs, primarily from studies utilizing two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing the α7 nAChR.
| Compound | Type | Agonist Activity EC50 (µM) | Potentiation EC50 (µM) | Maximal Potentiation (Imax) | Effect on Desensitization |
| This compound | Ago-PAM | 17 ± 3[1] | - | 45-fold > ACh[1] | Slows desensitization |
| TQS | Type II PAM | None | 0.2[2] | Significant potentiation | Markedly slows desensitization |
| PNU-120596 | Type II PAM | None | 0.216[3] | Pronounced potentiation, increases mean open time[4] | Markedly slows desensitization |
| A-867744 | Type II PAM | None | 1.12[5] | 733% of ACh-evoked current[5] | Markedly slows desensitization |
Distinguishing Electrophysiological Signatures
The primary distinction between these molecules lies in their mode of action and its electrophysiological manifestation. PAMs are broadly categorized into two types based on their impact on receptor kinetics.
-
Type I PAMs primarily increase the potency of the endogenous agonist, acetylcholine (ACh), with minimal effect on the rate of receptor desensitization.
-
Type II PAMs , such as TQS, PNU-120596, and A-867744, not only enhance agonist potency but also dramatically slow the desensitization of the receptor, leading to a prolonged ion channel opening in the presence of an agonist.[5]
This compound distinguishes itself as an ago-PAM . It can directly activate the α7 nAChR in the absence of an orthosteric agonist by binding to an allosteric site within the transmembrane domain.[5] This direct activation results in robust currents that are significantly larger than those elicited by saturating concentrations of acetylcholine.[1] Furthermore, similar to Type II PAMs, this compound also slows the desensitization of the receptor.
In contrast, TQS , a close structural analog of this compound, is a conventional Type II PAM with no intrinsic agonist activity.[2] Its primary electrophysiological signature is a potent, concentration-dependent enhancement of ACh-evoked currents, coupled with a significant reduction in the rate of desensitization.
PNU-120596 is another potent Type II PAM that profoundly alters the gating kinetics of the α7 nAChR. It not only potentiates agonist-evoked currents but also significantly increases the mean open time of the channel, leading to a sustained response.[4]
A-867744 also falls into the Type II PAM category, demonstrating a robust potentiation of ACh-evoked currents and a marked slowing of desensitization.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of α7 nAChR activation and a typical experimental workflow for characterizing these compounds using two-electrode voltage clamp electrophysiology.
Caption: Signaling pathway of α7 nAChR modulation.
Caption: Experimental workflow for TEVC recordings.
Experimental Protocols
The electrophysiological data presented in this guide were primarily obtained using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes. Below is a detailed methodology representative of the key experiments cited.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated, typically using collagenase treatment.
-
Stage V-VI oocytes are selected and injected with complementary RNA (cRNA) encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-7 days at approximately 16-18°C in a suitable buffer solution (e.g., Barth's solution) to allow for receptor expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte expressing the α7 nAChR is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential, typically between -60 mV and -80 mV.
-
Agonists and PAMs are applied to the oocyte via the perfusion system. For studying PAMs, the modulator is typically pre-applied for a set duration before co-application with the agonist.
-
The resulting ion currents are recorded, amplified, and digitized for analysis.
3. Data Analysis:
-
Agonist Potency (EC50): Dose-response curves are generated by applying increasing concentrations of the agonist, and the concentration that elicits a half-maximal response (EC50) is calculated.
-
PAM Potentiation (EC50 and Imax): To determine the potency of a PAM, a fixed concentration of an agonist (typically the EC20) is co-applied with varying concentrations of the PAM. The potentiation is measured as the increase in the current amplitude. The EC50 for potentiation and the maximal potentiation (Imax) are then determined.
-
Kinetics Analysis: The rates of activation, deactivation, and desensitization of the receptor currents are measured from the recorded traces. For Type II PAMs, a key parameter is the extent to which they slow the rate of current decay during prolonged agonist application (desensitization).
This comprehensive guide provides a comparative overview of the electrophysiological properties of this compound and other key α7 nAChR PAMs. The unique ago-PAM nature of this compound sets it apart from conventional Type II PAMs, offering a distinct pharmacological profile for researchers to consider in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4BP-TQS Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4BP-TQS performance, detailed experimental methodologies, and an overview of alternative compounds, supported by available experimental data. The focus is on the reproducibility of findings related to this compound, a potent allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).
Executive Summary
This compound and its active enantiomer, GAT107, are significant research tools for studying the α7 nicotinic acetylcholine receptor (nAChR), a key target in neurodegenerative and inflammatory diseases. This guide addresses the critical issue of the reproducibility of experimental findings with this compound across different laboratories. While a limited number of studies provide quantitative data, this guide synthesizes the available information to offer a comparative overview. It also presents data on alternative α7 nAChR modulators, detailed experimental protocols to facilitate study replication, and a visualization of the key signaling pathway activated by this receptor.
Data Presentation: Quantitative Comparison of α7 nAChR Modulators
The following tables summarize the available quantitative data for this compound, its active isomer GAT107, and common alternative α7 nAChR positive allosteric modulators (PAMs). The data is primarily derived from electrophysiological studies using Xenopus oocytes expressing human α7 nAChRs.
Table 1: Potency of this compound and GAT107 as Allosteric Agonists
| Compound | Reported EC₅₀ (µM) | Experimental System | Reference |
| This compound | 17 ± 3 | Xenopus oocytes expressing human α7 nAChR | Gill et al., 2011[1] |
| (+)-enantiomer (GAT107) | 28 ± 3 | Xenopus oocytes | An expeditious microwave-assisted synthesis of this compound...[2] |
Note: The limited number of independent studies reporting EC₅₀ values for this compound and GAT107 makes a comprehensive assessment of inter-laboratory reproducibility challenging. The available data suggests a generally consistent potency in the low micromolar range.
Table 2: Comparison with Alternative α7 nAChR Positive Allosteric Modulators (PAMs)
| Compound | Type | Reported EC₅₀ (µM) for Potentiation | Key Features | Reference(s) |
| PNU-120596 | Type II | 0.16 - 1.5 | Potent, well-characterized, significantly prolongs channel opening. | Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators[3], A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes[4] |
| NS-1738 | Type I | ~3.4 | Enhances peak current with minimal effect on desensitization kinetics. | Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators[3] |
Experimental Protocols
To promote reproducibility, this section details a representative methodology for assessing the activity of this compound and other α7 nAChR modulators using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes.
Preparation of Xenopus Oocytes and cRNA Injection:
-
Oocyte Harvesting: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.
-
Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. Co-injection with RIC-3 cRNA can enhance receptor expression.
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96) supplemented with antibiotics.
Two-Electrode Voltage-Clamp (TEVC) Recordings:
-
Setup: Oocytes are placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2-7.5).
-
Electrodes: Glass microelectrodes (0.5-2 MΩ resistance) are filled with 3 M KCl and impaled into the oocyte.
-
Voltage Clamp: The oocyte is voltage-clamped at a holding potential of -60 mV to -80 mV.
-
Drug Application:
-
Agonist Mode: Solutions containing varying concentrations of this compound are perfused over the oocyte to determine its direct agonist activity and generate a concentration-response curve for EC₅₀ calculation.
-
Potentiation Mode: Oocytes are exposed to a low concentration of an orthosteric agonist (e.g., 10-100 µM acetylcholine) to elicit a baseline current. Subsequently, the oocytes are co-perfused with the same concentration of acetylcholine and varying concentrations of the PAM (e.g., this compound, PNU-120596) to measure the potentiation of the agonist-evoked current.
-
-
Data Acquisition and Analysis: Currents are recorded and analyzed using appropriate software to determine parameters such as peak current amplitude, EC₅₀, and Hill slope.
Mandatory Visualization
Signaling Pathway:
Activation of the α7 nAChR by agonists like acetylcholine or allosteric modulators such as this compound can initiate downstream signaling cascades. One of the key non-canonical pathways involves the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate gene expression, often leading to anti-inflammatory and pro-survival effects.
Caption: α7 nAChR activation by this compound initiates the JAK2-STAT3 signaling pathway.
Experimental Workflow:
The following diagram illustrates a typical workflow for evaluating the pharmacological properties of a compound like this compound on α7 nAChRs expressed in Xenopus oocytes.
Caption: Workflow for characterizing α7 nAChR modulators using TEVC in Xenopus oocytes.
References
A Critical Review of 4BP-TQS Versus Other α7 Nicotinic Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) represents a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain types of pain. The development of allosteric modulators for this receptor offers a nuanced approach to enhancing cholinergic signaling. Among these, 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) has emerged as a unique agent. This guide provides a critical comparison of this compound with other prominent α7 nAChR allosteric modulators, supported by experimental data and detailed methodologies.
Introduction to α7 nAChR Allosteric Modulation
Allosteric modulators of the α7 nAChR are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[1] This interaction modulates the receptor's response to ACh. These modulators are broadly classified based on their functional effects:
-
Positive Allosteric Modulators (PAMs): These agents potentiate the receptor's response to an agonist. They are further subdivided into:
-
Type I PAMs: Increase the peak current amplitude in response to an agonist without significantly affecting the rapid desensitization of the receptor. NS-1738 is a classic example.[2][3]
-
Type II PAMs: Increase the peak current and markedly slow the receptor's desensitization, leading to a prolonged channel opening. PNU-120596 is the archetypal Type II PAM.[2][3]
-
-
Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's response to an agonist.
-
Silent Allosteric Modulators (SAMs): These bind to an allosteric site without intrinsically altering receptor activity but can block the effects of other allosteric modulators.
-
Allosteric Agonists (Ago-PAMs): A unique class of molecules that can directly activate the receptor by binding to an allosteric site, in the absence of an orthosteric agonist. This compound is a potent example of an ago-PAM.[1][2]
This compound: A Potent Allosteric Agonist
This compound distinguishes itself by acting as a potent allosteric agonist of the α7 nAChR.[1] Unlike conventional PAMs that require the presence of an orthosteric agonist to exert their effects, this compound can directly activate the receptor. Evidence suggests that this compound binds to a transmembrane allosteric site.[1] This direct activation is a key differentiator when comparing it to other modulators.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other notable α7 nAChR allosteric modulators. It is important to note that direct comparisons of EC50 and other values should be made with caution, as experimental conditions can vary between studies.
| Modulator | Class | EC50 (Agonist Activity) | EC50 (Potentiation) | Effect on Desensitization | Binding Site | Key Characteristics |
| This compound | Ago-PAM | ~17-28 µM[1][4] | Potentiates ACh response[1] | Minimal desensitization upon direct activation[1] | Transmembrane[1] | Potent direct allosteric agonist. |
| PNU-120596 | Type II PAM | Inactive as agonist | ~0.2 µM[5] | Markedly slows/inhibits[2] | Intersubunit Transmembrane[2] | Archetypal Type II PAM; potential for Ca2+-induced cytotoxicity.[6] |
| NS-1738 | Type I PAM | Inactive as agonist | ~3.4 µM[7] | No significant effect[2] | Extracellular Domain[2][8] | Archetypal Type I PAM; pro-cognitive effects in vivo.[7] |
| CCMI (AVL-3288) | Type I PAM | Inactive as agonist | Not specified | No significant effect[9] | Not specified | Potent and selective Type I PAM. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize α7 nAChR allosteric modulators.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including the α7 nAChR, expressed in a heterologous system.
Objective: To measure the ion currents flowing through the α7 nAChR in response to the application of agonists and modulators.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
Agonists and modulators are applied via the perfusion system.
-
The resulting ion currents are recorded and analyzed to determine parameters such as peak current amplitude, activation and desensitization kinetics, and dose-response relationships (EC50).
-
Calcium Imaging
This method is used to measure changes in intracellular calcium concentrations upon receptor activation, which is particularly relevant for the Ca2+-permeable α7 nAChR.
Objective: To assess the functional consequences of α7 nAChR activation by measuring downstream calcium signaling.
Methodology:
-
Cell Culture: A suitable cell line (e.g., SH-SY5Y or HEK293) stably expressing the α7 nAChR is cultured on glass coverslips.
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging:
-
The coverslip is mounted on an inverted microscope equipped for fluorescence imaging.
-
Cells are perfused with a physiological saline solution.
-
A baseline fluorescence is recorded.
-
Agonists and modulators are applied, and the changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time.
-
-
Data Analysis: The change in fluorescence is quantified to determine the magnitude and kinetics of the calcium response.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the interaction between a modulator and the α7 nAChR.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the α7 nAChR are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]methyllycaconitine).
-
Increasing concentrations of the unlabeled test compound (the modulator) are added to compete with the radioligand for binding.
-
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant, a measure of binding affinity) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by α7 nAChR and a typical experimental workflow for screening and characterizing allosteric modulators.
References
- 1. Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (this compound): an Allosteric agonist-Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4BP-TQS: A Comparative Analysis Against Industry-Standard α7 nAChR Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison of the Novel Allosteric Agonist 4BP-TQS.
This guide provides a comprehensive performance benchmark of this compound, a potent allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), against a range of industry-standard compounds. The data presented herein, derived from electrophysiological studies, offers a clear comparison of the potency and efficacy of these molecules, aiding researchers in the selection of appropriate tools for their investigations into α7 nAChR pharmacology and therapeutic development.
At a Glance: Performance Summary
The following tables summarize the key performance metrics of this compound and its comparators. All data pertains to the human α7 nicotinic acetylcholine receptor, primarily from studies utilizing two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes.
Allosteric and Orthosteric Agonists
| Compound | Type | Mechanism of Action | EC₅₀ (µM) | Maximal Efficacy (% of Acetylcholine) | Hill Coefficient (nH) |
| This compound | Allosteric Agonist | Binds to a transmembrane allosteric site | 17 ± 3[1][2] | ~4500% (45-fold greater than Acetylcholine)[1] | 2.3 ± 0.4[1] |
| GAT107 | Allosteric Agonist (Ago-PAM) | Active isomer of this compound; binds to allosteric sites | Potent allosteric agonism reported[3][4] | Data not directly comparable as % of ACh | Not specified |
| EVP-6124 | Partial Agonist | Binds to the orthosteric site | ~0.16 (based on peak currents)[5] | ~80%[6] | Not specified |
| Acetylcholine | Endogenous Agonist | Binds to the orthosteric site | 128 ± 12[1][2] | 100% (Reference) | 1.3 ± 0.2[1] |
Positive Allosteric Modulators (PAMs)
| Compound | Type | Mechanism of Action | EC₅₀ (µM) for Potentiation | Fold Potentiation of ACh Response | Effect on Desensitization |
| TQS | Type II PAM | Binds to a transmembrane allosteric site | ~0.2[7] | "Massive potentiation" reported[7] | Reduces rate of desensitization[7] |
| PNU-120596 | Type II PAM | Binds to a transmembrane allosteric site | ~0.16[8] | ~9.6-fold potentiation of maximal ACh response[9] | Dramatically reduces desensitization[8] |
| LY-2087101 | Type I PAM | Binds to a transmembrane allosteric site | Not specified | Potentiates peak agonist-evoked responses[9] | Little effect on desensitization[9] |
Signaling Pathways and Compound Interactions
The distinct mechanisms of action of orthosteric agonists, allosteric agonists, and positive allosteric modulators at the α7 nAChR are crucial for understanding their pharmacological effects.
Experimental Protocols
The data presented in this guide were primarily generated using two key electrophysiological techniques: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes and patch-clamp recording on cultured neurons.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a robust method for studying the function of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular membrane is enzymatically removed, and the oocytes are injected with cRNA encoding the human α7 nAChR subunit. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution). Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).
-
Compound Application: Test compounds are applied to the oocyte via the perfusion system. The resulting ion flow through the activated α7 nAChRs is recorded as an electrical current.
-
Data Analysis: Dose-response curves are generated by applying a range of compound concentrations and measuring the peak current response. These curves are then fitted to the Hill equation to determine the EC₅₀ and Hill coefficient. Efficacy is determined by comparing the maximal response of a test compound to that of a reference agonist like acetylcholine.
References
- 1. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 2. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Neuro-activation: An Objective Comparison of 4BP-TQS in Combination with Other Neuro-active Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent neuro-active compound, when used in conjunction with other neuro-active agents. As an allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), this compound presents a unique mechanism of action that offers potential for combination therapies targeting neurological and psychiatric disorders. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details the experimental protocols utilized in these studies.
Overview of this compound Mechanism of Action
This compound and its active enantiomer, (+)-4BP-TQS (also known as GAT107), exert their effects on the α7 nAChR, a ligand-gated ion channel crucial for cognitive function, inflammation, and neuroprotection. Unlike traditional (orthosteric) agonists like acetylcholine (ACh) that bind to the primary receptor binding site, this compound binds to a distinct, allosteric site within the transmembrane domain of the receptor.[1][2] This interaction has two key consequences:
-
Direct Activation: this compound can directly activate the α7 nAChR in the absence of an orthosteric agonist.[1][3]
-
Positive Allosteric Modulation (PAM): this compound can potentiate the effects of orthosteric agonists. This is most notably observed as the reactivation of α7 nAChRs that have been desensitized by prolonged exposure to an orthosteric agonist.[2][4]
This dual functionality as both a direct agonist and a PAM is what underpins the synergistic potential of this compound with other neuro-active compounds that target the α7 nAChR.
Data Presentation: Synergistic Effects with Acetylcholine
The most well-documented synergistic interaction of this compound is with the endogenous neurotransmitter acetylcholine (ACh). The following table summarizes quantitative data from electrophysiological studies on Xenopus oocytes expressing wild-type (WT) and mutant human α7 nAChRs. The data illustrates the potentiation of the ACh response by this compound.
| Receptor Type | Agonist(s) | EC50 (µM) | Maximal Response (Emax) | Hill Slope (nH) | Reference |
| Wild-type α7 | Acetylcholine | 128 ± 12 | Normalized to 1 | 1.3 ± 0.2 | [5] |
| Wild-type α7 | This compound | 17 ± 3 | 45 ± 8-fold > ACh Emax | 2.3 ± 0.4 | [5] |
| Wild-type α7 | This compound (in the presence of 1 µM ACh) | 0.27 ± 0.04 | Not explicitly stated, but potentiation of peak current and net charge is reported. | Not explicitly stated | [6] |
| Y93C Mutant α7 | This compound (in the presence of 1 µM ACh) | 0.92 ± 0.08 | Not explicitly stated | Not explicitly stated | [6] |
| E173K Mutant α7 | This compound (in the presence of 1 µM ACh) | 3.11 ± 0.19 | Not explicitly stated | Not explicitly stated | [6] |
Note: The data clearly demonstrates that this compound not only has a significantly lower EC50 and higher maximal response compared to acetylcholine when applied alone but also dramatically increases the potency of acetylcholine when co-administered. The potentiation of peak currents and net charge by GAT107 in the presence of acetylcholine has been described as being 3-5 fold larger than the direct activation by GAT107 alone.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's synergistic effects.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique is frequently used to study the effects of compounds on ion channels expressed on the surface of Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR.
-
Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Record whole-cell currents evoked by the application of agonists using a two-electrode voltage-clamp amplifier.
3. Co-application of Compounds:
-
Prepare stock solutions of this compound and acetylcholine in the appropriate solvent (e.g., DMSO for this compound) and dilute to the final concentration in Ringer's solution immediately before application.
-
To assess synergy, first apply a desensitizing concentration of acetylcholine (e.g., 100 µM) until the current response peaks and then decays.
-
In the continued presence of acetylcholine, co-apply this compound (e.g., 10 µM) and record the resulting current to observe reactivation of the desensitized receptors.
-
For dose-response curves, apply increasing concentrations of one agonist in the absence and presence of a fixed concentration of the second agonist.
Whole-Cell Patch-Clamp Recordings in Hippocampal Neurons
This technique allows for the recording of ionic currents from individual neurons in brain slices or cultured cells.
1. Cell Preparation:
-
Prepare acute hippocampal slices from rodents or use primary hippocampal neuronal cultures.
-
For acute slices, maintain them in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. Patch-Clamp Recording:
-
Visualize neurons using a microscope with differential interference contrast optics.
-
Use a glass micropipette (3-5 MΩ resistance) filled with an internal solution (containing, for example, K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP) to form a giga-ohm seal with the membrane of a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record currents in voltage-clamp mode or membrane potential in current-clamp mode using a patch-clamp amplifier.
3. Drug Application:
-
Dissolve drugs in aCSF and apply them locally to the recorded neuron using a multi-barrel perfusion system. This allows for rapid application and washout of different solutions.
-
The protocol for co-application to study synergy is similar to the TEVC method, involving the application of an orthosteric agonist to induce desensitization followed by the co-application of this compound.
Mandatory Visualization
Signaling Pathway of α7 nAChR Synergistic Activation
Caption: Synergistic activation of α7 nAChR by orthosteric and allosteric agonists.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic effects of this compound.
Conclusion
The available experimental evidence strongly indicates that this compound exhibits significant synergistic effects with orthosteric agonists of the α7 nAChR, most notably acetylcholine. This synergy is primarily manifested as the potentiation of the orthosteric agonist's effect and the reactivation of desensitized receptors, leading to a more sustained and robust receptor response. The dual mechanism of action of this compound as both a direct allosteric agonist and a positive allosteric modulator makes it a compelling candidate for combination therapies aimed at modulating cholinergic neurotransmission. Further research is warranted to explore the synergistic potential of this compound with other classes of neuro-active compounds and to fully elucidate the therapeutic implications of these interactions in various neurological and psychiatric conditions.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4BP-TQS
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Bromo-N-(quinolin-8-yl)benzenesulfonamide (4BP-TQS), a potent allosteric agonist of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Given the neuroactive properties of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede all handling of this compound. The following table summarizes the recommended PPE based on guidelines for handling potent neuroactive compounds and chemicals with similar structures, such as benzenesulfonamides and quinolines.[3][4][5]
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before each use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately after use.[6] |
| Laboratory coat or protective clothing. | A disposable, low-permeability gown with a solid front and long sleeves is recommended, especially when handling larger quantities or for procedures with a high risk of splashes. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced. |
| Footwear | Closed-toe shoes. | Safety footwear should be worn in all areas where chemicals are stored and handled. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
The following diagram outlines a standard workflow for conducting in vitro experiments with this compound, from preparation to data acquisition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
